molecular formula C22H23N5O2 B12407353 Eleven-Nineteen-Leukemia Protein IN-2

Eleven-Nineteen-Leukemia Protein IN-2

Cat. No.: B12407353
M. Wt: 389.4 g/mol
InChI Key: YTSAMYRPQGZLFD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eleven-Nineteen-Leukemia Protein IN-2 is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

3-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1,2-benzoxazole-6-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-13-4-3-9-27(13)12-21-24-18-8-6-16(11-19(18)25-21)23-22(28)15-5-7-17-14(2)26-29-20(17)10-15/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,23,28)(H,24,25)/t13-/m0/s1

InChI Key

YTSAMYRPQGZLFD-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Menin-MLL Inhibitor MI-2 in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of MI-2, a potent small-molecule inhibitor targeting the crucial interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute leukemias, giving rise to oncogenic MLL fusion proteins. One of the common fusion partners is the Eleven-Nineteen-Leukemia (ENL) protein. The Menin-MLL interaction is indispensable for the leukemogenic activity of these fusion proteins, making it a prime therapeutic target. MI-2 has emerged as a key tool compound and a precursor for clinical candidates in disrupting this pathogenic protein-protein interaction.

Core Mechanism of Action: Disrupting the Menin-MLL Interaction

MI-2 is a competitive and selective inhibitor of the Menin-MLL interaction.[1] It specifically binds to Menin, preventing its association with the N-terminal portion of MLL that is retained in all MLL fusion proteins.[2][3] This disruption is critical because the Menin-MLL complex is essential for the recruitment of the fusion protein to target gene promoters, such as HOXA9 and MEIS1, which are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.[1][4] By blocking this interaction, MI-2 effectively reverses the oncogenic activity driven by MLL fusion proteins.[2][5]

The direct consequence of MI-2 treatment is the displacement of the Menin-MLL fusion protein complex from chromatin.[4] This leads to the downregulation of key target genes, which in turn induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[1][6]

Signaling Pathway Disruption by MI-2

The following diagram illustrates the signaling pathway targeted by MI-2. In MLL-rearranged leukemia, the MLL fusion protein (e.g., MLL-AF9) binds to Menin. This complex then binds to the promoter regions of target genes like HOXA9 and MEIS1, leading to their overexpression and subsequent leukemic transformation. MI-2 competitively binds to Menin, preventing the formation of the oncogenic complex and thereby inhibiting the downstream gene expression that drives leukemia.

G cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Mechanism of MI-2 Inhibition MLL_wt Wild-type MLL Menin_wt Menin MLL_wt->Menin_wt Interaction TargetGenes_wt Target Genes (e.g., HOXA9, MEIS1) Menin_wt->TargetGenes_wt Transcriptional Regulation Differentiation Normal Differentiation TargetGenes_wt->Differentiation MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_leuk Menin MLL_fusion->Menin_leuk Pathogenic Interaction TargetGenes_leuk Overexpression of Target Genes Menin_leuk->TargetGenes_leuk Aberrant Transcriptional Activation Leukemia Leukemic Transformation & Proliferation TargetGenes_leuk->Leukemia MI2 MI-2 Menin_inhibited Menin MI2->Menin_inhibited Binds to Menin MLL_fusion_detached MLL Fusion Protein Menin_inhibited->MLL_fusion_detached Interaction Blocked TargetGenes_down Downregulation of Target Genes Menin_inhibited->TargetGenes_down Transcriptional Repression Apoptosis Differentiation & Apoptosis TargetGenes_down->Apoptosis

Figure 1: Mechanism of MI-2 in MLL-Rearranged Leukemia.

Quantitative Data on MI-2 Activity

The efficacy of MI-2 has been quantified through various in vitro assays, demonstrating its potency and selectivity. The following tables summarize key quantitative data from published studies.

Parameter Value Assay Reference
IC50446 ± 28 nMFluorescence Polarization[1]
Ki158 nMDissociation Constant Measurement[1]
Kd158 nMDissociation Constant Measurement[1]

Table 1: Biochemical Activity of MI-2

Cell Line MLL Translocation GI50 Reference
MLL-AF9 transduced BMCMLL-AF9~5 µM[1]
MLL-ENL transduced BMCMLL-ENL~5 µM[1]
MV4;11MLL-AF49.5 µM[1]
KOPN-8MLL-ENL7.2 µM[1]
ML-2MLL-AF68.7 µM[1]
MonoMac6MLL-AF918 µM[1]
E2A-HLF transduced BMCN/A (Control)>50 µM[1]

Table 2: Cellular Growth Inhibition (GI50) by MI-2

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of MI-2.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the binding affinity of MI-2 to Menin and its ability to inhibit the Menin-MLL interaction.

G cluster_0 Assay Preparation cluster_1 Compound Addition cluster_2 Measurement and Analysis reagents 1. Mix FITC-labeled MLL peptide (FITC-MBM1) and Menin protein. incubation1 2. Incubate for 1 hour at room temperature in the dark. reagents->incubation1 add_mi2 3. Add serial dilutions of MI-2 to the protein-peptide mixture. incubation2 4. Incubate for 1 hour at room temperature in the dark. add_mi2->incubation2 measurement 5. Measure fluorescence polarization at 525 nm (excitation at 495 nm). analysis 6. Calculate IC50 values from the change in fluorescence polarization. measurement->analysis

Figure 2: Workflow for Fluorescence Polarization Assay.

Protocol Details:

  • Reagents: FITC-labeled MLL peptide (FITC-MBM1) at 15 nM and Menin protein at 150 nM are mixed in FP buffer.[6]

  • Incubation: The mixture is incubated for 1 hour at room temperature in the dark to allow for binding equilibrium.[6]

  • Compound Addition: Serial dilutions of MI-2 in DMSO are added to the protein-peptide mixture.[6]

  • Measurement: Fluorescence polarization is measured using a microplate reader.[6]

  • Analysis: IC50 values are determined by plotting the change in fluorescence polarization against the inhibitor concentration.[6]

Co-Immunoprecipitation (Co-IP) to Validate in-cell Target Engagement

Co-IP is used to confirm that MI-2 disrupts the Menin-MLL fusion protein interaction within a cellular context.

G transfection 1. Transfect HEK293 cells with Flag-tagged MLL-AF9. treatment 2. Treat cells with DMSO (control) or MI-2. transfection->treatment lysis 3. Lyse cells and collect protein extracts. treatment->lysis immunoprecipitation 4. Immunoprecipitate MLL-AF9 using anti-Flag antibody. lysis->immunoprecipitation western_blot 5. Analyze immunoprecipitates by Western blot for the presence of Menin. immunoprecipitation->western_blot

Figure 3: Co-Immunoprecipitation Experimental Workflow.

Protocol Details:

  • Cell Culture and Transfection: HEK293 cells are transfected with a plasmid expressing Flag-tagged MLL-AF9.[4]

  • Treatment: Transfected cells are treated with either DMSO (vehicle control) or MI-2 for a specified period.[4]

  • Lysis and Immunoprecipitation: Cells are lysed, and the MLL-AF9 protein is immunoprecipitated using anti-Flag antibodies.[4]

  • Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and immunoblotted with antibodies against Menin and the Flag tag (to confirm MLL-AF9 pulldown). A reduction in the amount of co-immunoprecipitated Menin in the MI-2 treated sample indicates disruption of the interaction.[4]

Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy

ChIP assays are performed to determine if MI-2 treatment leads to the dissociation of Menin and MLL fusion proteins from the promoter regions of their target genes.

G treatment 1. Treat MLL-AF9 transduced cells with DMSO or MI-2. crosslinking 2. Crosslink protein-DNA complexes with formaldehyde. treatment->crosslinking sonication 3. Lyse cells and shear chromatin by sonication. crosslinking->sonication immunoprecipitation 4. Immunoprecipitate chromatin with antibodies against Menin or AF9. sonication->immunoprecipitation reverse_crosslinking 5. Reverse crosslinks and purify DNA. immunoprecipitation->reverse_crosslinking qpcr 6. Quantify precipitated DNA by qPCR using primers for the Hoxa9 promoter. reverse_crosslinking->qpcr

Figure 4: Chromatin Immunoprecipitation Workflow.

Protocol Details:

  • Cell Treatment and Crosslinking: MLL-AF9 transduced bone marrow cells are treated with DMSO or MI-2. Protein-DNA complexes are then crosslinked with formaldehyde.[4]

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.[4]

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for Menin or the AF9 portion of the fusion protein.[4]

  • DNA Purification and Analysis: The protein-DNA crosslinks are reversed, and the DNA is purified. The amount of DNA corresponding to the Hoxa9 promoter is quantified by quantitative PCR (qPCR). A decrease in the amount of precipitated Hoxa9 promoter DNA in MI-2 treated cells indicates reduced binding of Menin and MLL-AF9.[4]

Conclusion

MI-2 serves as a foundational small molecule for understanding the therapeutic potential of targeting the Menin-MLL interaction in leukemias driven by MLL fusion proteins. Its mechanism of action is well-characterized, involving the direct inhibition of the Menin-MLL protein-protein interaction, which leads to the downregulation of critical oncogenic target genes, cell differentiation, and apoptosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to advance novel therapies for this challenging disease.

References

The Advent of ENL Inhibition: A Technical Guide to the Discovery and Synthesis of ENL Protein Inhibitor SR-0813

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eleven-Nineteen-Leukemia (ENL) protein, a critical reader of histone acetylation, has emerged as a significant therapeutic target in acute myeloid leukemia (AML). Its YEATS domain plays a pivotal role in recognizing acetylated histone tails and recruiting transcriptional machinery to oncogenic genes. This technical guide provides an in-depth overview of the discovery and synthesis of a potent ENL inhibitor, SR-0813, a representative of a novel class of small molecules designed to disrupt the ENL-histone interaction. This document details the experimental methodologies for key biochemical and cellular assays, presents quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Role of ENL in Leukemia

The ENL protein is a member of the YEATS domain family, which recognizes acetylated lysine residues on histone proteins.[1] In the context of AML, particularly in cases involving Mixed Lineage Leukemia (MLL) rearrangements, ENL is crucial for maintaining the expression of leukemogenic genes such as HOXA9, MYC, and MEIS1.[2][3] ENL, through its YEATS domain, binds to acetylated histones (H3K9ac and H3K27ac) at the promoters and enhancers of these target genes.[4] This interaction facilitates the recruitment of the super elongation complex (SEC) and DOT1L, leading to transcriptional elongation and sustained oncogenic signaling.[2] Genetic depletion or mutational disruption of the ENL YEATS domain has been shown to suppress leukemia cell growth and induce differentiation, validating it as a promising therapeutic target.[5][6]

Discovery of ENL Inhibitor SR-0813

The discovery of SR-0813 stemmed from a high-throughput screening campaign aimed at identifying small molecules that inhibit the interaction between the ENL YEATS domain and acetylated histone peptides.[7] Initial hits were optimized through a structure-activity relationship (SAR) study, leading to the development of the amido-imidazopyridine scaffold.[7] Further refinement using a high-throughput medicinal chemistry approach leveraging biocompatible SuFEx transformations enabled the rapid synthesis and evaluation of analogs, culminating in the identification of SR-0813 as a highly potent and selective ENL inhibitor.[7]

Synthesis of ENL Inhibitor SR-0813

The synthesis of SR-0813 involves a multi-step process starting from commercially available reagents. A representative synthetic scheme is outlined below. The key steps include the formation of the imidazopyridine core followed by amide coupling and subsequent modifications.

Representative Synthesis Scheme:

A detailed, step-by-step protocol for the synthesis of the imidazopyridine core, a key intermediate, is provided below.

Protocol 3.1: Synthesis of the Imidazopyridine Intermediate

  • Reaction Setup: To a solution of 6-aminonicotinic acid (1 g, 7.24 mmol) in DMF, add 2-bromo-4-nitroacetophenone (3.5 g, 14.5 mmol, 2 equivalents).

  • Reaction Conditions: Stir the mixture overnight at 60°C.

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water to the solution.

  • Purification: Collect the resulting precipitate by filtration and wash with water and ethyl acetate to yield the purified imidazopyridine intermediate.[7]

Note: The synthesis of the final SR-0813 compound involves further coupling and functionalization steps which are detailed in the source literature.[7]

Quantitative Data Summary

The inhibitory activity and binding affinity of SR-0813 and related compounds have been characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of SR-0813 and Precursor Compounds

CompoundHTRF IC50 (nM)CETSA Signal (Normalized to DMSO)
1 (Screening Hit) 7000~1.0
3 230~1.5
SR-0813 25Not Reported

Data sourced from[7]. HTRF (Homogeneous Time-Resolved Fluorescence) was used to measure the inhibition of the ENL YEATS domain. CETSA (Cellular Thermal Shift Assay) was used to measure target engagement in cells.

Table 2: Binding Affinity and Cellular Potency of SR-0813

ParameterValueAssay
Binding Affinity (Kd) 30 nMSurface Plasmon Resonance (SPR)
Cellular Degradation (DC50) of ENL (as PROTAC SR-1114) 311 nMMass Spectrometry (in MOLM-13 cells)

Data sourced from[7]. The PROTAC (Proteolysis Targeting Chimera) SR-1114 was developed from the same scaffold to induce ENL degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for ENL Inhibition

This assay measures the ability of a compound to inhibit the interaction between the ENL YEATS domain and an acetylated histone peptide.

Protocol 5.1: ENL HTRF Assay

  • Reagents:

    • GST-tagged ENL YEATS domain

    • Biotinylated histone H3 acetylated peptide (e.g., H3K9ac)

    • Europium cryptate-labeled anti-GST antibody (donor)

    • Streptavidin-XL665 (acceptor)

    • Assay buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • Add 2 µL of the test compound at various concentrations to a 384-well plate.

    • Add 4 µL of a solution containing the GST-ENL YEATS domain and the biotinylated histone peptide.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a solution containing the anti-GST-Europium cryptate and Streptavidin-XL665.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm and plot against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the real-time binding kinetics and affinity of an inhibitor to the ENL protein.

Protocol 5.2: ENL SPR Assay

  • Instrumentation and Consumables:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • His-tagged ENL protein

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization: Immobilize the His-tagged ENL protein onto the CM5 sensor chip via standard amine coupling chemistry.

    • Binding Analysis: Inject a series of concentrations of the test compound (e.g., SR-0813) over the sensor surface at a constant flow rate.

    • Dissociation: Flow running buffer over the chip to monitor the dissociation of the compound.

    • Regeneration: Inject a regeneration solution (e.g., glycine-HCl) to remove any remaining bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its target protein in a cellular context.

Protocol 5.3: ENL CETSA

  • Cell Culture and Treatment:

    • Culture leukemia cells (e.g., OCI-AML2) to the desired density.

    • Treat the cells with the test compound or DMSO (vehicle control) for a specified time.

  • Heating and Lysis:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble ENL protein in the supernatant by Western blotting or a luminescence-based assay (e.g., using a HiBiT-tagged ENL).

  • Data Analysis: Plot the amount of soluble ENL protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL Protein (YEATS Domain) Ac_Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment DOT1L DOT1L ENL->DOT1L Recruitment PolII RNA Polymerase II SEC->PolII Activation DOT1L->PolII Activation Oncogenes Oncogenes (HOXA9, MYC) PolII->Oncogenes Transcription Transcription Transcriptional Elongation Oncogenes->Transcription Inhibitor SR-0813 (ENL Inhibitor) Inhibitor->ENL Inhibition

Caption: ENL Signaling Pathway in Acute Myeloid Leukemia.

Experimental Workflow

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTS High-Throughput Screening SAR Structure-Activity Relationship HTS->SAR Synthesis Chemical Synthesis of SR-0813 SAR->Synthesis HTRF HTRF Assay (IC50 Determination) Synthesis->HTRF SPR SPR Assay (Kd Determination) Synthesis->SPR CETSA CETSA (Target Engagement) Synthesis->CETSA Cell_Viability Cell Viability Assays CETSA->Cell_Viability

Caption: Experimental Workflow for ENL Inhibitor Characterization.

Conclusion

The development of potent and selective ENL inhibitors like SR-0813 represents a significant advancement in the pursuit of targeted therapies for acute myeloid leukemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this novel class of epigenetic modulators. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development in this promising area of oncology. The continued exploration of ENL inhibition, both as a standalone therapy and in combination with other agents, holds the potential to improve outcomes for patients with this challenging disease.

References

The Target of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, also known as MLLT1, is a critical epigenetic reader protein implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML). Its YEATS domain, which recognizes and binds to acetylated lysine residues on histone tails, has emerged as a compelling therapeutic target. Small molecule inhibitors, such as the referenced "Eleven-Nineteen-Leukemia Protein IN-1" (also reported as compound 13), are designed to specifically interact with this domain, disrupting its function and thereby suppressing oncogenic gene expression programs. This guide provides an in-depth analysis of the target of these inhibitors, presenting key quantitative data, experimental methodologies, and visualizing the relevant biological pathways.

The Primary Target: The ENL YEATS Domain

The direct molecular target of Eleven-Nineteen-Leukemia protein inhibitors like IN-1 is the YEATS domain of the ENL protein.[1][2][3] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone proteins, particularly histone H3 acetylated at lysine 9 (H3K9ac) and lysine 27 (H3K27ac).[4] This interaction is crucial for tethering the ENL protein and its associated transcriptional machinery to chromatin at active gene promoters.[4][5]

By competitively binding to the acetyl-lysine binding pocket within the YEATS domain, these inhibitors prevent the engagement of ENL with acetylated histones.[4] This displacement from chromatin leads to the downregulation of key oncogenes such as MYC and HOXA9, which are essential for the proliferation and survival of leukemia cells.[6]

Quantitative Data: Inhibitor Potency and Cellular Effects

The efficacy of various ENL inhibitors has been quantified through a range of biochemical and cell-based assays. The following tables summarize key data for representative compounds.

Table 1: Biochemical Potency of ENL Inhibitors against the YEATS Domain

Compound Name/IdentifierAssay TypeTargetIC50 (nM)Binding Affinity (K D , nM)Reference
Eleven-Nineteen-Leukemia Protein IN-1 (Compound 13)Not SpecifiedENL YEATS Domain14.5Not Reported[3]
SR-0813HTRFENL YEATS Domain2530 (SPR)[1][7]
SGC-iMLLTNot SpecifiedENL YEATS Domain129Not Reported
TDI-11055Not SpecifiedNot SpecifiedNot ReportedNot Reported
Compound 1ALPHA AssayENL YEATS-H3K27ac170Not Reported[8]
Compound 2ALPHA AssayENL YEATS-H3K27ac100Not Reported[8]
Compound 3ALPHA AssayENL YEATS-H3K27ac610Not Reported[8]
MS41AlphaScreenENL YEATS–H3K9ac119.43Not Reported[9]
PFI-6AlphaScreenENL YEATS–H3K9ac69.81Not Reported[9]

Table 2: Cellular Activity of ENL Inhibitors

Compound Name/IdentifierCell LineAssay TypeEC50 / GI50 / DC50 (µM)EffectReference
Eleven-Nineteen-Leukemia Protein IN-1 (Compound 13)MOLM-13Proliferation39.6 (IC50)Inhibition of cell proliferation[3]
Eleven-Nineteen-Leukemia Protein IN-1 (Compound 13)MV4-11Proliferation45.1 (IC50)Inhibition of cell proliferation[3]
Compound 1MV4;11Degradation0.037 (DC50)ENL Protein Degradation[8]
Compound 3MV4;11Degradation0.072 (DC50)ENL Protein Degradation[8]
MS41MV4;11Growth Inhibition0.021 (GI50)Inhibition of cell growth[9]
MS41RS4;11Growth Inhibition0.025 (GI50)Inhibition of cell growth[9]
SR-0813MV4;11Not SpecifiedNot ReportedSuppression of ENL target genes[1]

Signaling and Mechanistic Pathways

ENL functions as a critical scaffold protein within larger transcriptional complexes. Its inhibition impacts these pathways, leading to anti-leukemic effects.

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_complex ENL-Containing Complexes cluster_transcription Transcriptional Regulation cluster_outcome Cellular Outcome Histone Acetylated Histone H3 (H3K9ac, H3K27ac) ENL ENL Protein Histone->ENL binds to YEATS domain SEC Super Elongation Complex (SEC) ENL->SEC recruits DOT1L DOT1L Complex ENL->DOT1L interacts with PolII RNA Polymerase II SEC->PolII activates DOT1L->Histone methylates H3K79 Transcription Transcriptional Elongation PolII->Transcription drives Oncogenes Oncogene Expression (e.g., MYC, HOXA9) Transcription->Oncogenes leads to Proliferation Leukemic Cell Proliferation Oncogenes->Proliferation promotes Inhibitor ENL Inhibitor (e.g., IN-1) Inhibitor->ENL inhibits binding to histone

Caption: Signaling pathway illustrating the role of ENL in transcriptional regulation and the mechanism of its inhibition.

Experimental Protocols

The characterization of ENL inhibitors relies on a suite of biochemical and cellular assays. Below are the methodologies for key experiments cited in the literature.

Homogeneous Time-Resolved FRET (HTRF) Assay for ENL-Histone Interaction

This assay is used to quantify the inhibitory effect of compounds on the interaction between the ENL YEATS domain and acetylated histone peptides in a high-throughput format.

HTRF_Workflow cluster_0 Assay Components cluster_1 Assay Principle cluster_2 Signal Interpretation ENL Biotinylated ENL YEATS Domain Mix Mix Components in Assay Buffer ENL->Mix Peptide Europium-labeled Acetylated Histone Peptide Peptide->Mix Antibody Streptavidin-XL665 Antibody->Mix Inhibitor Test Compound (e.g., IN-1) Inhibitor->Mix Incubate Incubate at Room Temperature Mix->Incubate Read Read FRET Signal on Plate Reader Incubate->Read HighFRET High FRET Signal (No Inhibition) Read->HighFRET In absence of inhibitor LowFRET Low FRET Signal (Inhibition) Read->LowFRET In presence of inhibitor

Caption: Workflow for the HTRF assay to measure ENL inhibitor activity.

Methodology:

  • Reagents: Biotinylated recombinant ENL YEATS domain, Europium (Eu3+) cryptate-labeled acetylated histone H3 peptide (e.g., H3K9ac), and Streptavidin-XL665.

  • Procedure: The assay is typically performed in a 384-well plate format. The test compound, biotinylated ENL YEATS domain, and the Eu3+-labeled histone peptide are incubated together. Subsequently, Streptavidin-XL665 is added.

  • Detection: The plate is read on a compatible microplate reader capable of time-resolved fluorescence. In the absence of an inhibitor, the binding of the ENL YEATS domain to the histone peptide brings the Eu3+ donor and the XL665 acceptor into close proximity, resulting in a high FRET signal.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within a cellular context.[2][10]

CETSA_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Protein Analysis cluster_2 Result Interpretation Treat Treat Cells with Inhibitor or Vehicle (DMSO) Heat Heat Cell Lysates at a Range of Temperatures Treat->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect WB Analyze ENL Protein Levels by Western Blot Collect->WB Stabilization Increased ENL in Supernatant at Higher Temps (Target Engagement) WB->Stabilization With inhibitor NoStabilization Decreased ENL in Supernatant at Higher Temps (No Engagement) WB->NoStabilization With vehicle

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Methodology:

  • Cell Treatment: Leukemia cell lines (e.g., MOLM-13, MV4-11) are treated with the ENL inhibitor or a vehicle control (DMSO).

  • Thermal Challenge: After treatment, the cells are lysed, and the lysates are divided into aliquots, which are then heated to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the soluble proteins (supernatant) from the aggregated, denatured proteins (pellet).

  • Detection: The amount of soluble ENL protein in the supernatant at each temperature is quantified by Western blotting.

  • Interpretation: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Therefore, in the presence of an effective inhibitor, more ENL protein will remain soluble at higher temperatures compared to the vehicle-treated control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is utilized to map the genome-wide localization of the ENL protein and to assess how this is altered by inhibitor treatment.

Methodology:

  • Cross-linking: Cells treated with an ENL inhibitor or vehicle are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its cross-linked DNA fragments.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting reads are aligned to the reference genome to identify regions where ENL was bound. A reduction in the ENL ChIP-seq signal at specific gene promoters following inhibitor treatment indicates successful displacement of ENL from chromatin.[4]

Conclusion

The YEATS domain of the Eleven-Nineteen-Leukemia protein is the definitive target for a promising new class of epigenetic inhibitors. By competitively binding to this domain, compounds like "Eleven-Nineteen-Leukemia Protein IN-1" effectively disrupt the interaction of ENL with acetylated histones, leading to the suppression of oncogenic transcriptional programs. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to advance these targeted therapies for acute myeloid leukemia and other malignancies.

References

In-Depth Technical Guide: The Interaction of Eleven-Nineteen-Leukemia (ENL) Protein with the Potent Inhibitor IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the Eleven-Nineteen-Leukemia (ENL) protein and the small molecule inhibitor, IN-2 (also referred to as compound 23). ENL is a critical epigenetic reader protein, and its inhibition presents a promising therapeutic strategy for certain cancers, particularly acute myeloid leukemia (AML). This document details the quantitative binding data, experimental methodologies, and the molecular pathways affected by the inhibition of ENL by IN-2.

Core Interaction: Quantitative Data

The inhibitory activity of IN-2 against the ENL protein has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

CompoundTargetAssay TypeIC50 (nM)Reference
IN-2 (compound 23) ENL Biochemical 10.7 ± 5.3 [1]
SGC-iMLLTENLBiochemical-[1]
Compound 13ENLBiochemical14.5 ± 3.0[1]
Compound 28ENLBiochemical15.4 ± 2.2[1]
CompoundCell LineAssay TypeIC50 (µM)Incubation TimeReference
IN-2 (compound 23) MOLM-13 Cell Viability 37.9 72 hours [2]

Experimental Protocols

The characterization of IN-2 and its interaction with the ENL protein involves a series of sophisticated experimental protocols. Below are detailed methodologies for the key experiments cited.

ENL Inhibitory Activity Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the interaction between the ENL YEATS domain and an acetylated histone peptide.

  • Principle: A competitive binding assay is used, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this setup, a donor fluorophore (e.g., Europium-labeled streptavidin) is bound to a biotinylated histone peptide, and an acceptor fluorophore is linked to a tagged ENL protein. When ENL binds to the histone, the donor and acceptor are in close proximity, generating a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant ENL protein (containing the YEATS domain) and a biotinylated histone H3 peptide with an acetylated lysine (e.g., H3K9ac) are used.

    • The inhibitor (IN-2) is serially diluted to various concentrations.

    • The ENL protein, histone peptide, and inhibitor are incubated together in an appropriate assay buffer.

    • TR-FRET reagents (e.g., Europium-labeled streptavidin and an anti-tag antibody conjugated to an acceptor fluorophore) are added.

    • After an incubation period, the fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores.

    • The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on ENL.

  • Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method is the use of a reagent like CellTiter-Glo®, which quantifies ATP levels.

  • Protocol Outline:

    • Leukemia cell lines, such as MOLM-13, are seeded in 96-well plates.[2]

    • The cells are treated with a range of concentrations of the inhibitor (IN-2) or a vehicle control (e.g., DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours).[2]

    • A cell viability reagent is added to each well, and the plate is incubated to allow for signal stabilization.

    • The luminescence, which correlates with the amount of ATP and thus the number of viable cells, is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within a cellular context.

  • Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

  • Protocol Outline:

    • Cultured cells (e.g., leukemia cell lines) are treated with the inhibitor or a vehicle control.

    • The cells are harvested, washed, and resuspended in a buffer.

    • The cell suspension is divided into aliquots and heated to a range of temperatures for a short period.

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble ENL protein in each sample is determined by Western blotting or other protein quantification methods.

    • The results are plotted as the amount of soluble protein versus temperature to generate melting curves, allowing for the assessment of thermal stabilization.[1]

Signaling Pathways and Mechanism of Action

The ENL protein is a key component of the super elongation complex (SEC) and plays a crucial role in transcriptional regulation. It recognizes acetylated lysine residues on histones via its YEATS domain, which facilitates the recruitment of transcriptional machinery to the promoters of target genes, including oncogenes like MYC.

The inhibitor IN-2 acts by competitively binding to the acetyl-lysine binding pocket of the ENL YEATS domain. This direct inhibition disrupts the interaction between ENL and acetylated histones, leading to the displacement of ENL from chromatin. Consequently, the recruitment of the SEC and other associated transcriptional co-activators is impaired, resulting in the downregulation of ENL target gene expression. A notable downstream effect of ENL inhibition is the suppression of MYC expression, which is a critical driver of proliferation in many leukemias.[1]

Visualizations

The following diagrams illustrate the key experimental workflow and the proposed mechanism of action of ENL inhibition by IN-2.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Recombinant ENL + Acetylated Histone Peptide b_inhibitor Add IN-2 (serial dilutions) b_start->b_inhibitor b_reagents Add TR-FRET Reagents b_inhibitor->b_reagents b_measure Measure Fluorescence b_reagents->b_measure b_end Determine IC50 b_measure->b_end c_start Seed MOLM-13 Cells c_inhibitor Treat with IN-2 (72 hours) c_start->c_inhibitor c_reagent Add Cell Viability Reagent c_inhibitor->c_reagent c_measure Measure Luminescence c_reagent->c_measure c_end Determine IC50 c_measure->c_end

Experimental Workflow for IN-2 Characterization.

mechanism_of_action cluster_normal Normal ENL Function cluster_inhibited ENL Inhibition by IN-2 ENL ENL Protein Ac_Histone Acetylated Histone ENL->Ac_Histone Binds via YEATS domain SEC Super Elongation Complex (SEC) Ac_Histone->SEC Recruits Gene Oncogene (e.g., MYC) SEC->Gene Activates Transcription Transcription Gene->Transcription IN2 IN-2 ENL_i ENL Protein IN2->ENL_i Binds to YEATS domain Ac_Histone_i Acetylated Histone ENL_i->Ac_Histone_i Binding Blocked Gene_i Oncogene (e.g., MYC) Transcription_i Transcription Suppressed Gene_i->Transcription_i

Mechanism of ENL Inhibition by IN-2.

References

The Role of Eleven-Nineteen Leukemia (ENL) Protein in MLL-rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of the Eleven-Nineteen Leukemia (ENL) protein in the pathogenesis of Mixed-Lineage Leukemia-rearranged (MLL-r) leukemia. It details the molecular mechanisms of ENL, the therapeutic potential of its inhibition, and the experimental protocols to study its function. This document is intended for researchers, scientists, and professionals involved in oncology drug development.

Introduction to ENL in MLL-rearranged Leukemia

Mixed-lineage leukemia (MLL), also known as KMT2A, is a form of acute leukemia characterized by chromosomal translocations involving the MLL1 gene. These rearrangements result in the fusion of the N-terminus of MLL with one of over 80 different partner proteins, with ENL being a frequent partner. The resulting MLL-ENL fusion oncoprotein is a key driver of leukemogenesis.

ENL is a member of the YEATS domain family of proteins, which are known to be "readers" of histone acyl modifications. The YEATS domain of ENL specifically recognizes acetylated histone H3, tethering the protein to active chromatin regions.[1] This interaction is crucial for the recruitment of transcriptional machinery that drives the expression of oncogenes essential for leukemia maintenance, such as HOXA9 and MYC.[1][2]

Molecular Mechanism of ENL in Leukemogenesis

ENL functions as a scaffold protein, connecting chromatin to essential transcriptional elongation complexes. It is a core component of the Super Elongation Complex (SEC), which includes the positive transcription elongation factor b (P-TEFb).[3] By recruiting the SEC to the promoters of MLL target genes, ENL facilitates the release of paused RNA Polymerase II (Pol II), leading to robust transcriptional activation of pro-leukemic genes.[1][3]

Furthermore, ENL has been shown to interact with the DOT1L complex, a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 79 (H3K79me).[4] This methylation mark is associated with active transcription and is critical for the transforming activity of MLL fusion proteins.[5]

The central role of the ENL YEATS domain in recognizing acetylated histones and subsequently recruiting these powerful transcriptional complexes makes it an attractive therapeutic target for MLL-rearranged leukemia.[1]

Therapeutic Targeting of ENL

The dependency of MLL-rearranged leukemia cells on ENL has spurred the development of small molecule inhibitors and degraders that disrupt its function. These agents primarily target the YEATS domain, preventing ENL from binding to acetylated histones and thereby displacing it from chromatin.

ENL Inhibitors and Degraders

Several small-molecule inhibitors targeting the ENL YEATS domain have been developed, including TDI-11055 and SR-0813.[6][7] Additionally, targeted protein degradation using proteolysis-targeting chimeras (PROTACs), such as MS41, has emerged as a powerful strategy to eliminate ENL protein from leukemia cells.[8]

Table 1: In Vitro Efficacy of ENL Inhibitors and Degraders

CompoundTypeTargetAssayIC50 / Kd / DC50Reference
TDI-11055InhibitorENL YEATS DomainTR-FRETIC50 = 0.10 µM[5]
TDI-11055InhibitorENL YEATS DomainIsothermal Titration Calorimetry (ITC)Kd = 0.12 µM[5]
SR-0813InhibitorENL YEATS DomainHTRFIC50 = 25 nM[7]
SR-0813InhibitorENL YEATS DomainSurface Plasmon Resonance (SPR)Kd = 30 nM[7][9]
SGC-iMLLTInhibitorENL/AF9 YEATS Domain-Kd = 129 nM[9]
MS41Degrader (PROTAC)ENL Protein-DC50 (MV4;11 cells) = 150 nM[7]
MS41Degrader (PROTAC)ENL Protein-DC50 (MOLM-13 cells) = 311 nM[7]

Table 2: Cellular Activity of ENL and DOT1L Inhibitors in MLL-rearranged Leukemia Cell Lines

CompoundCell LineMLL FusionAssayGI50 / IC50Reference
TDI-11055MV4;11MLL-AF4Cell Viability (8 days)IC50 = 0.10 µM[5]
MS41MV4;11MLL-AF4Growth InhibitionGI50 = 21.28 nM[8]
MS41RS4;11MLL-AF4Growth InhibitionGI50 = 25.06 nM[8]
EPZ004777MOLM-13MLL-AF9Gene Expression (HOXA9, MEIS1)IC50 ≈ 700 nM[10]
EPZ004777MV4-11MLL-AF4Proliferation-Selective inhibition at 3 µM

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for suspension leukemia cell lines.

Materials:

  • Leukemia cell line (e.g., MV4;11, MOLM-13) in logarithmic growth phase

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Count cells and determine viability (should be >90%).

    • Resuspend cells to a final concentration of 0.5-1.0 x 10^5 cells/mL in complete culture medium.[4]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[11]

    • Include wells with medium only as a blank control.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., ENL inhibitor) in complete culture medium.

    • Add the desired volume of the compound dilutions to the wells. For a 1:10 dilution, 10 µL of a 10x stock can be added to the 100 µL of cell suspension.

    • Add vehicle control (e.g., DMSO) to control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]

  • MTT Addition and Incubation:

    • Add 10-50 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[3][11]

    • Incubate the plate for 2-4 hours at 37°C.[3][12]

  • Formazan Solubilization:

    • For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[12]

    • Carefully aspirate the supernatant without disturbing the cell pellet.[12]

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Pipette gently to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[11][12]

    • The absorbance is proportional to the number of viable, metabolically active cells.

Western Blot for ENL Protein Expression

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ENL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 15-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.[14]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-ENL antibody diluted in blocking buffer overnight at 4°C.[13]

    • Wash the membrane three times for 5 minutes each with TBST.[14]

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

    • Wash the membrane three times for 5 minutes each with TBST.[14]

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a general workflow for performing ChIP-seq on leukemia cell lines to map ENL binding sites.

Materials:

  • Leukemia cell line (e.g., 2.5-100 x 10^6 cells per IP)[15]

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonication equipment (e.g., Bioruptor)

  • ChIP-grade anti-ENL antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Library preparation kit for sequencing

  • High-throughput sequencer

Procedure:

  • Cross-linking and Cell Lysis:

    • Cross-link protein-DNA complexes in cells with formaldehyde.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells to release the nuclei.

  • Chromatin Fragmentation:

    • Isolate the nuclei and resuspend in a suitable buffer.

    • Fragment the chromatin to an average size of 200-600 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the anti-ENL antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify ENL binding sites.

    • Annotate peaks and perform downstream analysis (e.g., motif analysis, pathway analysis).

Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., HOXA9, MYC) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from leukemia cells treated with the compound of interest or a vehicle control.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the RNA using a reverse transcriptase.[16]

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Set up reactions in triplicate for each sample and gene.

  • qPCR Run:

    • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Visualizations of Pathways and Workflows

Signaling Pathway of ENL in MLL-rearranged Leukemia

Caption: ENL signaling in MLL-rearranged leukemia.

Experimental Workflow for ENL Inhibitor Screening

ENL_Inhibitor_Screening_Workflow start Start: MLL-r Leukemia Cell Lines treatment Treat with ENL Inhibitor (e.g., TDI-11055) and Vehicle Control start->treatment viability Cell Viability Assay (MTT) treatment->viability protein Western Blot for ENL Expression treatment->protein gene_exp qPCR for Target Gene Expression treatment->gene_exp chip ChIP-seq for ENL Chromatin Occupancy treatment->chip analysis Data Analysis: - IC50 Calculation - Gene Expression Changes - ENL Binding Site Alterations viability->analysis protein->analysis gene_exp->analysis chip->analysis end End: Identify Lead Compounds analysis->end

Caption: Workflow for screening ENL inhibitors.

ChIP-seq Experimental Workflow

ChIP_seq_Workflow start Start: Leukemia Cell Culture crosslink 1. Cross-link with Formaldehyde start->crosslink lysis 2. Cell Lysis and Chromatin Fragmentation crosslink->lysis ip 3. Immunoprecipitation with anti-ENL Antibody lysis->ip wash 4. Wash to Remove Non-specific Binding ip->wash elute 5. Elution and Reverse Cross-linking wash->elute purify 6. DNA Purification elute->purify library 7. Library Preparation purify->library sequence 8. High-Throughput Sequencing library->sequence analysis 9. Data Analysis: Peak Calling, Annotation sequence->analysis end End: Genome-wide ENL Binding Map analysis->end

Caption: Chromatin Immunoprecipitation (ChIP-seq) workflow.

Conclusion

The ENL protein, through its YEATS domain-mediated interaction with acetylated histones, plays a pivotal role in driving oncogenic gene expression in MLL-rearranged leukemia. This dependency presents a clear therapeutic vulnerability. The development of potent and selective ENL inhibitors and degraders offers a promising new avenue for the treatment of this aggressive malignancy. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of ENL's role in leukemia and the preclinical evaluation of novel therapeutic agents targeting this critical oncoprotein.

References

The Impact of Eleven-Nineteen-Leukemia (MLL1) Protein Inhibition on Histone Acetylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Eleven-Nineteen-Leukemia (MLL1) protein, a histone H3 lysine 4 (H3K4) methyltransferase, is a critical regulator of gene expression and a key player in hematopoiesis and leukemogenesis. While its role as a methyltransferase is well-established, emerging evidence indicates a complex interplay between MLL1 and other chromatin modifications, notably histone acetylation. This technical guide provides a comprehensive overview of the effects of MLL1 inhibition on histone acetylation, with a focus on the underlying molecular mechanisms. Due to the limited public information on a specific inhibitor termed "IN-2," this document will focus on the effects of well-characterized MLL1 inhibitors to illustrate the broader consequences of targeting this protein. We will delve into the quantitative effects of these inhibitors, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction: MLL1 and its Role in Chromatin Modification

The MLL1 protein is a member of the Trithorax group (TrxG) of proteins and is essential for maintaining hematopoietic stem cells (HSCs).[1] It is a key component of a larger protein complex that includes WDR5, RbBP5, ASH2L, and DPY30, which collectively regulate its histone methyltransferase (HMT) activity.[2][3][4] This complex is responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks generally associated with active gene transcription.[2][5]

Interestingly, studies have shown that the HMT activity of MLL1 may be dispensable for both normal hematopoiesis and MLL-fusion-driven leukemogenesis.[1][6][7] Instead, a crucial function of MLL1 appears to be the recruitment of other effector proteins to target gene promoters. Among these are histone acetyltransferases (HATs), such as MOF (males absent on the first), which is responsible for the acetylation of histone H4 at lysine 16 (H4K16ac).[1] The deletion of Mll1 leads to a significant reduction in H4K16 acetylation at MLL1 target genes, suggesting that MLL1's role in transcriptional activation is intrinsically linked to histone acetylation.[1] This crosstalk between histone methylation and acetylation is a critical aspect of MLL1's function.[8]

Quantitative Data on MLL1 Inhibitors

InhibitorTarget InteractionIC50 ValueCell Line/AssayReference
MM-401 MLL1-WDR5Not SpecifiedMLL-rearranged leukemia cells[9]
MI-2 Menin-MLL446 nM (Kd = 158 nM)Fluorescence Polarization[10]
MI-2-2 Menin-MLL46 nM (Kd = 22 nM)Fluorescence Polarization[10]
MM-102 MLL1-WDR5Not SpecifiedIn vitro HMT assay[17]
MI-463 Menin-MLL32 ± 9.9 nMFluorescence Polarization[18]
MI-503 Menin-MLL33 ± 8.5 nMFluorescence Polarization[18]
MI-1481 Menin-MLL3.6 nMFluorescence Polarization[18]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which MLL1 influences histone acetylation is through the recruitment of HATs to the chromatin. The following diagram illustrates the proposed signaling pathway.

MLL1_Signaling_Pathway cluster_nucleus Cell Nucleus MLL1_complex MLL1 Complex (MLL1, WDR5, RbBP5, ASH2L) HistoneH3 Histone H3 MLL1_complex->HistoneH3 Methylates MOF MOF (HAT) MLL1_complex->MOF Recruits H3K4me H3K4 Methylation Transcription Gene Transcription H3K4me->Transcription HistoneH4 Histone H4 MOF->HistoneH4 Acetylates H4K16ac H4K16 Acetylation H4K16ac->Transcription Inhibitor MLL1 Inhibitor (e.g., MM-401, MI-2) Inhibitor->MLL1_complex Inhibits

Caption: MLL1 complex-mediated histone modification and transcriptional activation.

Inhibition of the MLL1 complex, for instance by disrupting the MLL1-WDR5 interaction, would not only decrease H3K4 methylation but is also predicted to reduce the recruitment of MOF, leading to a decrease in H4K16 acetylation and subsequent downregulation of MLL1 target gene expression.

Experimental Protocols

This section details the methodologies for key experiments used to study the effects of MLL1 inhibitors on histone modifications and cell function.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted for studying histone modifications following inhibitor treatment.

Objective: To determine the occupancy of MLL1 and the levels of specific histone marks (e.g., H3K4me3, H4K16ac) at target gene promoters.

Protocol:

  • Cell Culture and Treatment: Culture leukemia cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL. Treat cells with the MLL1 inhibitor or DMSO (vehicle control) for the desired time.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-MLL1, anti-H3K4me3, anti-H4K16ac).

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[19][20][21][22]

ChIP_Workflow A Cell Culture & Inhibitor Treatment B Formaldehyde Cross-linking A->B C Cell Lysis & Chromatin Shearing B->C D Immunoprecipitation with Specific Antibody C->D E Immune Complex Capture D->E F Washes E->F G Elution & Reverse Cross-linking F->G H DNA Purification G->H I qPCR or ChIP-seq Analysis H->I

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the MLL1 complex.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified MLL1 complex (containing MLL1, WDR5, Ash2L, RbBP5, and DPY30), a histone H3 peptide substrate, and varying concentrations of the test inhibitor in an assay buffer.[23]

  • Initiate Reaction: Start the reaction by adding S-adenosylmethionine (SAM), the methyl donor.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: The methylation of the histone substrate can be detected using various methods, such as:

    • Radiolabeling: Using [3H]-SAM and measuring the incorporation of radioactivity.

    • Antibody-based detection: Using an antibody that specifically recognizes methylated H3K4. This can be done in an ELISA format or with chemiluminescence detection.[23]

    • Mass Spectrometry: For a label-free quantitative measurement.[4]

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

HMT_Assay_Workflow A Combine MLL1 Complex, Histone Substrate, & Inhibitor B Add SAM to Initiate Reaction A->B C Incubate at Room Temperature B->C D Detect Histone Methylation C->D E Calculate IC50 Value D->E

Caption: Workflow for an in vitro Histone Methyltransferase (HMT) assay.

Cell Viability (MTT) Assay

Objective: To assess the effect of MLL1 inhibitors on the proliferation and viability of leukemia cells.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., KOPN-8, MV4;11) in a 96-well plate at an appropriate density.[13][24]

  • Compound Treatment: Add serial dilutions of the MLL1 inhibitor to the wells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[25][26] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[13][18]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Inhibitor A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 1-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate GI50/IC50 Value G->H

Caption: Workflow for a Cell Viability (MTT) assay.

Conclusion

The inhibition of the Eleven-Nineteen-Leukemia (MLL1) protein presents a promising therapeutic strategy for certain types of leukemia. While the direct impact of MLL1 inhibitors on H3K4 methylation is a primary outcome, the consequential effects on histone acetylation are of significant interest and functional importance. The recruitment of histone acetyltransferases like MOF by the MLL1 complex highlights a critical crosstalk between these two key epigenetic marks. A comprehensive understanding of how MLL1 inhibitors modulate both histone methylation and acetylation is crucial for the development of effective and specific epigenetic therapies. Further research into novel inhibitors and their precise mechanisms of action will undoubtedly provide deeper insights into the complex regulatory networks governed by MLL1.

References

The Disruption of Oncogenic Signaling: A Technical Guide to the Cellular Pathways Affected by Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Mechanism of Action of ENL Inhibitors Reveals a Multi-pronged Assault on Cancerous Cellular Pathways

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the cellular pathways impacted by Eleven-Nineteen-Leukemia (ENL) Protein IN-2 and other similar inhibitors. This whitepaper provides an in-depth analysis of the core mechanisms, offering crucial insights for the development of novel cancer therapeutics. The ENL protein, a key reader of histone acetylation, plays a pivotal role in the transcriptional regulation of oncogenes, making it a prime target for therapeutic intervention in various cancers, particularly acute myeloid leukemia (AML).

The ENL protein, through its YEATS domain, recognizes acetylated histone marks, a key step in activating gene expression. This function is central to its role in driving the transcription of potent oncogenes such as MYC and HOX genes. The inhibitors of ENL, including the conceptual "IN-2," function by competitively binding to the YEATS domain, thereby displacing ENL from chromatin and disrupting its ability to promote oncogenic transcription. This guide synthesizes the available preclinical data on ENL inhibitors, presenting a clear picture of their effects on cellular signaling and function.

Quantitative Analysis of ENL Inhibitor Activity

The efficacy of various ENL inhibitors has been quantified across multiple studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) in cell viability assays and their half-maximal degradation concentration (DC50) for PROTAC degraders. These values provide a clear measure of the potency of these compounds in different leukemia cell lines.

CompoundAssay TypeCell LineIC50 / DC50 (nM)Citation
SGC-iMLLT AlphaScreen-260[1]
TDI-11055 TR-FRET-40[1]
SR-0813 HTRF-25[2]
SR-0813 Cellular Target EngagementMV4;11Potent engagement[2]
MS41 (PROTAC) DegradationMV4;113.50[3][4]
MS41 (PROTAC) DegradationSEMK22.84[3]
MS41 (PROTAC) DegradationJurkat3.03[3]
MS41 (PROTAC) DegradationKASUMI126.58[3]
MS41 (PROTAC) Cell ViabilityMV4;1121.28[4]
MS41 (PROTAC) Cell ViabilityRS4;1125.06[4]

Core Signaling Pathways Disrupted by ENL Inhibition

Inhibition of ENL leads to a cascade of effects on downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the suppression of transcription of key oncogenes.

ChIP_Workflow start Start: Leukemia Cells crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse cells and isolate nuclei crosslink->lyse sonicate 3. Shear chromatin (Sonication) lyse->sonicate immunoprecipitate 4. Immunoprecipitate with anti-ENL antibody sonicate->immunoprecipitate wash 5. Wash to remove non-specific binding immunoprecipitate->wash reverse 6. Reverse cross-links wash->reverse purify 7. Purify DNA reverse->purify analyze 8. Analyze DNA (qPCR or Sequencing) purify->analyze end End: Genomic Binding Sites analyze->end RNA_Seq_Workflow start Start: Leukemia Cells (Control vs. ENL-IN-2 Treated) rna_extraction 1. Total RNA Extraction start->rna_extraction library_prep 2. mRNA Library Preparation (e.g., Poly-A selection) rna_extraction->library_prep sequencing 3. Next-Generation Sequencing (e.g., Illumina) library_prep->sequencing data_analysis 4. Bioinformatic Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis end End: Differentially Expressed Genes data_analysis->end

References

Methodological & Application

Application Notes and Protocols for Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader and a component of the super elongation complex (SEC). It plays a pivotal role in the regulation of chromatin remodeling and the expression of key oncogenes. In certain aggressive forms of acute myeloid leukemia (AML), the ENL gene is frequently fused with the Mixed Lineage Leukemia (MLL) gene, resulting in the oncogenic MLL-ENL fusion protein that drives leukemogenesis.[1][2] The YEATS domain of ENL is essential for its function, recognizing acetylated histones and tethering the transcriptional machinery to chromatin, thereby activating pro-leukemic gene expression programs, including downstream targets like HOXA9, MEIS1, and MYC.[3][4]

Eleven-Nineteen-Leukemia Protein IN-2 (also referred to as compound 23) is a potent small molecule inhibitor of the ENL YEATS domain. By competitively binding to the acetyl-lysine binding pocket of the YEATS domain, IN-2 disrupts the interaction of ENL with acetylated histones, leading to the suppression of oncogenic gene transcription and subsequent inhibition of leukemia cell proliferation. These application notes provide detailed protocols for the use of this compound in leukemia cell culture models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ENL Inhibitors
CompoundTargetAssay TypeIC50 (nM)Cell LineCell-Based IC50 (µM)Reference
IN-2 (compound 23) ENLBiochemical10.7MOLM-1337.9MedChemExpress
SR-0813ENL/AF9 YEATSHTRF25MV4;11~1-10 (growth inhibition)[5][6]
TDI-11055ENL/AF9 YEATSTR-FRET50MV4;110.1[7][8]
Compound 13ENL YEATSNanoBRET-MOLM-13-[9][10]

Signaling Pathway

The ENL protein, through its YEATS domain, recognizes acetylated lysine residues on histone tails (H3K9ac, H3K27ac). This interaction is crucial for the recruitment and stabilization of the Super Elongation Complex (SEC) at the promoters and enhancers of target genes. The SEC, which includes key components like AFF4, ELL2, and P-TEFb, then facilitates the release of paused RNA Polymerase II (Pol II), leading to robust transcriptional elongation of oncogenes such as HOXA9, MEIS1, and MYC. ENL inhibitors, like IN-2, competitively bind to the YEATS domain, preventing its association with acetylated histones and thereby disrupting the entire downstream signaling cascade, ultimately leading to the suppression of leukemic gene expression and cell growth.

ENL_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Acetylated Histone (H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Histone->ENL recognizes SEC Super Elongation Complex (AFF4, ELL2, P-TEFb) ENL->SEC recruits IN2 IN-2 (ENL Inhibitor) IN2->ENL inhibits PolII RNA Polymerase II SEC->PolII activates Oncogenes Oncogenes (HOXA9, MEIS1, MYC) PolII->Oncogenes transcribes

Caption: ENL Signaling Pathway and Mechanism of IN-2 Inhibition.

Experimental Protocols

Protocol 1: General Cell Culture of Leukemia Cell Lines

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4;11)

  • RPMI-1640 medium (for MOLM-13) or IMDM (for MV4;11)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Sterile tissue culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture leukemia cell lines in their recommended growth medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

Protocol 2: Preparation of IN-2 Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of IN-2 (e.g., 10 mM) by dissolving the powder in DMSO.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 3: Cell Proliferation Assay

This protocol is a generalized procedure based on methods used for other ENL inhibitors like SR-0813 and TDI-11055.[5][11]

Materials:

  • Leukemia cells in logarithmic growth phase

  • Complete growth medium

  • IN-2 stock solution

  • 96-well tissue culture plates

  • Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., CellTiter-Glo®)

  • Automated cell counter or plate reader

Procedure:

  • Seed the leukemia cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete growth medium.

  • Prepare serial dilutions of IN-2 in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest IN-2 concentration.

  • Add 100 µL of the diluted IN-2 or vehicle control to the respective wells to achieve a final volume of 200 µL.

  • Incubate the plate for the desired time points (e.g., 72 hours, or for longer-term assays, up to 14 days with media and compound changes every 3-4 days).

  • At each time point, determine the cell proliferation/viability.

    • For cell counting: Resuspend the cells in each well, take an aliquot, and count the viable cells using an automated cell counter and Trypan Blue exclusion.

    • For viability reagent: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Proliferation_Workflow Start Start: Seed Leukemia Cells (20,000 cells/well) Prepare_IN2 Prepare Serial Dilutions of IN-2 and Vehicle Control (DMSO) Start->Prepare_IN2 Treat_Cells Add IN-2/Vehicle to Cells Prepare_IN2->Treat_Cells Incubate Incubate for Desired Time (e.g., 72h - 14 days) Treat_Cells->Incubate Measure_Viability Measure Cell Viability/ Proliferation Incubate->Measure_Viability Analyze_Data Analyze Data and Calculate IC50 Measure_Viability->Analyze_Data

Caption: Experimental Workflow for Cell Proliferation Assay.

Protocol 4: Western Blot Analysis of Target Protein Expression

Materials:

  • Leukemia cells treated with IN-2 and vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ENL, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat leukemia cells with IN-2 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Materials:

  • Leukemia cells treated with IN-2 and vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., HOXA9, MEIS1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Treat leukemia cells with IN-2 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the relative gene expression using the ΔΔCt method.

Gene_Expression_Workflow Start Start: Treat Cells with IN-2 Extract_RNA Extract Total RNA Start->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR Perform qRT-PCR with Target and Housekeeping Primers Synthesize_cDNA->Perform_qPCR Analyze_Expression Analyze Relative Gene Expression (ΔΔCt Method) Perform_qPCR->Analyze_Expression

Caption: Workflow for qRT-PCR Analysis of Target Gene Expression.

Troubleshooting

  • Low Inhibitor Potency:

    • Ensure the IN-2 stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

    • Verify the final concentration of the inhibitor in the cell culture medium.

    • Consider extending the treatment duration, as the effects of epigenetic inhibitors can be time-dependent.

  • High Cell Death in Control Group:

    • Check the final concentration of DMSO in the vehicle control; it should typically be ≤ 0.1%.

    • Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Inconsistent Results:

    • Maintain consistent cell seeding densities and passage numbers.

    • Ensure thorough mixing of reagents and uniform cell suspension.

These protocols provide a framework for utilizing this compound in cell culture-based research. As with any experimental procedure, optimization may be required for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Utilizing Eleven-Nineteen-Leukemia Protein IN-2 in a ChIP-seq Experiment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader that recognizes acetylated histones, playing a pivotal role in the regulation of gene expression.[1][2][3] As a component of the super elongation complex (SEC), ENL is instrumental in chromatin remodeling and facilitating the transcription of key proto-oncogenes such as Myc and Hox genes.[1][3] Its involvement in the pathogenesis of acute myeloid leukemia (AML), particularly in cases with MLL rearrangements, has established ENL as a significant therapeutic target.[3][4][5]

ENL contains a highly conserved YEATS domain that specifically binds to acetylated lysine residues on histones, tethering the transcriptional machinery to chromatin.[1][2] Small molecule inhibitors, such as ENL IN-2, are designed to disrupt this interaction by targeting the YEATS domain, thereby displacing ENL from chromatin and suppressing the expression of oncogenic genes.[6] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins and the effects of inhibitors on their chromatin occupancy.[7]

These application notes provide a comprehensive guide for researchers on how to effectively use ENL Protein IN-2 in a ChIP-seq experiment to study its impact on ENL's chromatin binding and the broader transcriptional landscape.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ENL in transcriptional activation and the experimental workflow for a ChIP-seq experiment utilizing an ENL inhibitor.

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_proteins Protein Complexes cluster_transcription Transcriptional Regulation Histone Histone Tail H3K27ac H3K27ac Histone->H3K27ac Acetylation ENL ENL Protein H3K27ac->ENL YEATS domain binding SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Polymerase II SEC->PolII activates Transcription Oncogene Transcription PolII->Transcription initiates IN2 ENL IN-2 (Inhibitor) IN2->ENL inhibits binding

Caption: ENL Signaling Pathway in Transcriptional Activation.

ChIP_Seq_Workflow start Start: AML Cell Culture treatment Treat with ENL IN-2 (or DMSO control) start->treatment crosslinking Cross-link Proteins to DNA (Formaldehyde) treatment->crosslinking lysis Cell Lysis and Chromatin Shearing crosslinking->lysis ip Immunoprecipitation (with anti-ENL antibody) lysis->ip wash Wash and Elute Chromatin ip->wash reverse Reverse Cross-links and Purify DNA wash->reverse library Library Preparation reverse->library sequencing Next-Generation Sequencing library->sequencing analysis Data Analysis: Peak Calling, Differential Binding sequencing->analysis end End: Genome-wide ENL Occupancy Maps analysis->end

Caption: ENL IN-2 ChIP-seq Experimental Workflow.

Quantitative Data Summary

The following tables summarize quantitative data from representative ChIP-seq experiments investigating the effects of ENL inhibition. The data is synthesized from studies using ENL inhibitors or degraders in AML cell lines such as MV4;11 and MOLM-13.

Table 1: Effect of ENL Inhibition on Chromatin Occupancy of ENL and Associated Factors

Target ProteinCell LineTreatment DurationChange in ChIP-seq Signal at ENL Target GenesReference
ENLMV4;116 hoursComplete diminishment of ENL ChIP-seq signals[8]
AFF1 (SEC)MV4;116 hoursSignificant reduction[8]
CDK9 (SEC)MV4;116 hoursSignificant reduction[8]
RNA Pol II (S2P)MV4;116 hoursSignificant reduction, especially at high ENL-bound genes[8]
DOT1LMV4;116 hoursSignificant reduction[8]

Table 2: Effect of ENL Inhibition on Histone Modifications

Histone MarkCell LineTreatment DurationChange in ChIP-seq Signal at ENL Target GenesReference
H3K79me2MV4;1124 hoursDecrease at high ENL-bound genes[8]
H3K27acK5623 hoursPartial reshaping of the super-enhancer landscape[9]
H3K4me3MV4;1124 hoursNo substantial change at non-ENL bound genes[8]

Detailed Experimental Protocols

This section provides a detailed protocol for performing a ChIP-seq experiment to assess the effect of ENL IN-2 on the genomic localization of the ENL protein.

Materials

  • Cell Line: MLL-rearranged acute myeloid leukemia cell line (e.g., MV4;11, MOLM-13).

  • Reagents:

    • ENL IN-2 (or analogous ENL YEATS domain inhibitor)

    • Dimethyl sulfoxide (DMSO)

    • Formaldehyde (37%)

    • Glycine

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer

    • Nuclear lysis buffer

    • ChIP dilution buffer

    • Protease inhibitor cocktail

    • ChIP-grade anti-ENL antibody

    • Normal IgG (isotype control)

    • Protein A/G magnetic beads

    • LiCl wash buffer

    • TE buffer

    • RNase A

    • Proteinase K

    • DNA purification kit

    • Reagents for library preparation and sequencing

Protocol

  • Cell Culture and Treatment:

    • Culture AML cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentration of ENL IN-2 (e.g., 1 µM, based on analogous inhibitors) or an equivalent volume of DMSO (vehicle control) for 4-6 hours.[10]

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[9]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.

    • Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.

    • Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP dilution buffer.

    • Save a small aliquot of the diluted chromatin as the "input" control.

    • Pre-clear the remaining chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade anti-ENL antibody or a normal IgG control overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Add RNase A and Proteinase K to the eluted chromatin and the input sample to digest RNA and protein, respectively.[11]

    • Reverse the cross-links by incubating at 65°C overnight.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA according to the manufacturer's instructions.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of ENL enrichment.

    • Perform differential binding analysis to compare ENL occupancy between the ENL IN-2-treated and DMSO-treated samples.

    • Integrate with other genomic data (e.g., RNA-seq) to understand the functional consequences of ENL inhibition.

Controls and Considerations:

  • Vehicle Control: Always include a DMSO-treated sample to control for the effects of the solvent.

  • Isotype Control: Use a normal IgG antibody in a parallel immunoprecipitation to assess the level of non-specific binding.

  • Input DNA: The input sample represents the distribution of chromatin before immunoprecipitation and is used for normalization.

  • Antibody Validation: Ensure the specificity and efficiency of the anti-ENL antibody for ChIP applications.

  • Inhibitor Concentration and Treatment Time: Optimize the concentration of ENL IN-2 and the treatment duration for your specific cell line and experimental goals. Short treatment times (e.g., 4-6 hours) are often sufficient to observe changes in chromatin occupancy.[8][10]

References

Application Notes and Protocols for ENL Inhibitors in In Vivo Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Eleven-Nineteen-Leukemia Protein IN-2" : Extensive literature searches did not yield specific in vivo dosage or protocol information for a compound explicitly named "this compound" or "ENL inhibitor compound 23". The available information primarily pertains to its identity as a potent Eleven-Nineteen-Leukemia (ENL) inhibitor with a reported IC50 value of 10.7 nM.

Therefore, these application notes provide detailed protocols and data for structurally related and well-characterized ENL inhibitors, Inhibitor 13 and SR-C-107 (R) , which have been successfully utilized in preclinical in vivo mouse models of Acute Myeloid Leukemia (AML). These protocols can serve as a comprehensive guide for researchers designing and executing similar in vivo studies with ENL inhibitors.

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a critical component of the super elongation complex and functions as a reader of histone acetylation, playing a pivotal role in the transcriptional regulation of key oncogenes in leukemia. Its involvement in maintaining the leukemic state, particularly in MLL-rearranged acute myeloid leukemia (AML), has made it an attractive therapeutic target. Small molecule inhibitors targeting the YEATS domain of ENL have shown promise in preclinical studies by disrupting ENL's function and suppressing leukemia progression.

These application notes provide detailed methodologies for the in vivo evaluation of ENL inhibitors in AML xenograft mouse models, focusing on dosage, administration, and efficacy assessment.

Signaling Pathway of ENL in Leukemia

The ENL protein, through its YEATS domain, recognizes acetylated histone marks on chromatin. This binding facilitates the recruitment of transcriptional machinery to the promoters of key leukemogenic genes, such as HOXA9, MEIS1, and MYC, leading to their enhanced expression and driving leukemic cell proliferation and survival. Inhibition of the ENL YEATS domain disrupts this interaction, leading to the downregulation of these critical oncogenes and subsequent anti-leukemic effects.

ENL_Signaling_Pathway ENL-Mediated Transcriptional Activation in Leukemia cluster_nucleus Nucleus Histone Acetylated Histone ENL ENL Protein (YEATS Domain) Histone->ENL recognizes SEC Super Elongation Complex (SEC) ENL->SEC recruits RNAPII RNA Polymerase II SEC->RNAPII activates Oncogenes Leukemogenic Genes (e.g., HOXA9, MEIS1, MYC) RNAPII->Oncogenes transcribes mRNA mRNA Oncogenes->mRNA Proliferation Leukemic Cell Proliferation & Survival mRNA->Proliferation translates to proteins that drive ENL_Inhibitor ENL Inhibitor (e.g., Inhibitor 13, SR-C-107 (R)) ENL_Inhibitor->ENL inhibits binding

Caption: ENL Signaling Pathway in Leukemia.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy data for ENL inhibitors 13 and SR-C-107 (R) in AML xenograft mouse models.

Table 1: In Vivo Dosage and Administration of ENL Inhibitors

InhibitorDosage (mg/kg)Administration RouteVehicle Composition
Inhibitor 13200Oral Gavage (PO)47.5% Water, 5% DMSO, 45% PEG400, 2.5% Tween 80
Inhibitor 13400Oral Gavage (PO)47.5% Water, 5% DMSO, 45% PEG400, 2.5% Tween 80
SR-C-107 (R)200Oral Gavage (PO)47.5% Water, 5% DMSO, 45% PEG400, 2.5% Tween 80

Table 2: In Vivo Efficacy of ENL Inhibitors in AML Xenograft Models

InhibitorDosage (mg/kg)Mouse ModelKey Efficacy Readouts
Inhibitor 13200AML XenograftNo significant tumor reduction observed.
Inhibitor 13400AML XenograftSignificant reduction in leukemia burden after 13 days; ~45% tumor growth inhibition (TGI). Significantly improved survival.
SR-C-107 (R)200AML XenograftSurpassed the efficacy of Inhibitor 13 at 400 mg/kg. Significant TGI.

Experimental Protocols

AML Xenograft Mouse Model Establishment

This protocol describes the establishment of a subcutaneous AML xenograft model using the MOLM-13 cell line.

Materials:

  • MOLM-13 human AML cell line

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Phosphate Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer

  • Syringes (1 mL) with 27-gauge needles

  • Animal housing and husbandry supplies

Procedure:

  • Cell Culture: Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).

    • Centrifuge the required number of cells and resuspend the pellet in sterile PBS.

  • Cell Implantation:

    • On the day of injection, mix the MOLM-13 cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10^6 cells per 100 µL.

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor development.

    • Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.

In Vivo Dosing and Efficacy Study

This protocol outlines the procedure for administering ENL inhibitors and assessing their anti-tumor efficacy.

Materials:

  • ENL inhibitor (e.g., Inhibitor 13 or SR-C-107 (R))

  • Vehicle components: DMSO, PEG400, Tween 80, sterile water

  • Oral gavage needles

  • Calipers

  • Analytical balance

Procedure:

  • Inhibitor Formulation:

    • Prepare the vehicle solution consisting of 47.5% sterile water, 5% DMSO, 45% PEG400, and 2.5% Tween 80.

    • Dissolve the ENL inhibitor in the vehicle to the desired final concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse with a 200 µL gavage volume). Ensure complete dissolution.

  • Animal Grouping and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the formulated ENL inhibitor or vehicle control to the respective groups via oral gavage daily.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health and behavior of the mice daily.

    • Continue treatment for the duration specified in the study design (e.g., 21-28 days).

  • Endpoint and Data Analysis:

    • The primary endpoint may be tumor growth inhibition or survival.

    • At the end of the study, euthanize the mice according to approved protocols.

    • Excise and weigh the tumors.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for an in vivo efficacy study of an ENL inhibitor.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A 1. Culture MOLM-13 Cells B 2. Prepare Cell Suspension A->B C 3. Establish Xenograft in Mice B->C D 4. Randomize Mice into Groups C->D F 6. Daily Oral Administration D->F E 5. Prepare ENL Inhibitor Formulation E->F G 7. Monitor Tumor Growth & Body Weight F->G H 8. Assess Overall Health F->H I 9. Endpoint: Euthanasia & Tumor Excision G->I H->I J 10. Data Analysis (TGI, Survival) I->J

Caption: In Vivo Efficacy Study Workflow.

Conclusion

While specific in vivo data for "this compound" remains elusive in the public domain, the protocols and data presented for the potent ENL inhibitors, Inhibitor 13 and SR-C-107 (R), provide a robust framework for the preclinical evaluation of this class of compounds. These application notes offer researchers and drug development professionals the necessary guidance to design and execute in vivo studies aimed at validating the therapeutic potential of ENL inhibitors in leukemia. The provided experimental designs, when adapted to specific institutional guidelines and research questions, will facilitate the generation of reliable and reproducible data.

Application Note: Western Blot Protocol for Detecting ENL Protein Levels After IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader, recognizing acetylated histones through its YEATS domain.[1][2][3] As a key component of the Super Elongation Complex (SEC), ENL plays a significant role in transcriptional regulation and is implicated in the development of various cancers, particularly acute myeloid leukemia (AML).[1][2][4] Consequently, ENL has emerged as a promising therapeutic target.[4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify changes in ENL protein levels in cultured cells following treatment with "Eleven-Nineteen-Leukemia Protein IN-2" (IN-2), a potent small-molecule inhibitor of ENL.[5][6]

Signaling Pathway and Experimental Rationale

ENL functions by binding to acetylated histone H3, which facilitates the recruitment of the RNA Polymerase II (Pol II) machinery to gene promoters, thereby activating the transcription of oncogenic genes such as Myc and Hox.[3] IN-2 is a small molecule that inhibits ENL, and such inhibition can disrupt these critical protein-protein interactions, leading to the suppression of oncogenic gene expression programs.[7] Depending on the specific mechanism of the inhibitor, this may or may not lead to a change in the total cellular levels of the ENL protein. Western blotting is a fundamental technique to determine if IN-2 treatment leads to the degradation of ENL protein or if it affects its post-translational modifications, providing insights into the inhibitor's mechanism of action.

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone H3 ENL ENL Protein Histone->ENL Binds via YEATS domain SEC Super Elongation Complex (SEC) ENL->SEC Recruits IN2 IN-2 Inhibitor IN2->ENL Inhibits PolII RNA Pol II SEC->PolII Activates DNA Oncogenes (e.g., Myc, Hox) PolII->DNA Transcribes Transcription Transcription Activation DNA->Transcription

A simplified diagram of the ENL signaling pathway.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the experimental setup.

Table 1: IN-2 Inhibitor Specifications

ParameterValueReference
Target Eleven-Nineteen-Leukemia (ENL) Protein[5][6]
IC₅₀ (ENL Inhibition) 10.7 nM[5]
IC₅₀ (MOLM-13 cell activity) 37.9 µM (after 72 hours)[5]

Table 2: Recommended Reagent Concentrations and Incubation Times

Reagent/StepRecommended Concentration/TimeNotes
IN-2 Treatment Concentration 10 nM - 10 µMStart with a dose-response curve around the IC₅₀.
IN-2 Treatment Time 6 - 48 hoursTime-course experiments are recommended.
Primary Antibody (anti-ENL) 1:500 - 1:2000 dilutionOptimize based on manufacturer's datasheet.
Secondary Antibody 1:2000 - 1:10000 dilutionOptimize based on manufacturer's datasheet.
Blocking Time 1 hour at room temperature
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at RTOvernight incubation often yields stronger signal.
Secondary Antibody Incubation 1 hour at room temperature

Experimental Workflow

The overall workflow for the Western blot procedure is outlined below.

Western_Blot_Workflow A 1. Cell Culture & IN-2 Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE Gel Electrophoresis D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (anti-ENL) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Experimental workflow for Western blotting.

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells, such as the MOLM-13 cell line mentioned in the literature.[5]

Materials and Reagents
  • Cell Line: Appropriate mammalian cell line (e.g., MOLM-13, MV4;11).

  • IN-2 Inhibitor: this compound.

  • Cell Culture Media and Supplements.

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris).

  • SDS-PAGE Running Buffer.

  • Protein Transfer Buffer.

  • PVDF Membrane (0.45 µm pore size).

  • Methanol.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit or Mouse anti-ENL antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Loading Control Antibody: e.g., anti-β-actin or anti-GAPDH.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Imaging System: Chemiluminescence imager.

Procedure

Step 1: Cell Culture and IN-2 Treatment

  • Culture cells to approximately 70-80% confluency.

  • Treat cells with varying concentrations of IN-2 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

Step 2: Cell Lysis and Protein Extraction

  • After treatment, aspirate the media and wash the cells once with ice-cold PBS.[8]

  • For adherent cells, add ice-cold RIPA buffer with inhibitors directly to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7][8] For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9]

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

Step 4: Sample Preparation for SDS-PAGE

  • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

Step 5: SDS-PAGE Gel Electrophoresis

  • Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.[9]

  • Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.[9]

Step 6: Protein Transfer

  • Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.

  • Assemble the transfer stack (sandwich) with the gel and the PVDF membrane.

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

Step 7: Membrane Blocking

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]

Step 8: Primary Antibody Incubation

  • Dilute the primary anti-ENL antibody in blocking buffer at the optimized concentration.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times for 5-10 minutes each with TBST.[7]

Step 9: Secondary Antibody Incubation and Detection

  • Dilute the HRP-conjugated secondary antibody in blocking buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[9]

Step 10: Signal Detection and Data Analysis

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of ENL to the corresponding loading control (e.g., β-actin) for each sample.

  • Compare the normalized ENL protein levels across the different IN-2 treatment conditions and the vehicle control.

Conclusion

This protocol provides a comprehensive framework for assessing the impact of the ENL inhibitor IN-2 on ENL protein levels in cultured cells. Adherence to this detailed methodology, coupled with careful optimization of antibody concentrations and treatment conditions, will enable researchers to generate reliable and reproducible data on the mechanism of action of novel ENL-targeting compounds.

References

Application of Eleven-Nineteen-Leukemia Protein IN-2 in AML Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader implicated in the pathogenesis of Acute Myeloid Leukemia (AML), particularly in cases involving Mixed-Lineage Leukemia (MLL) gene rearrangements. As a member of the YEATS domain family, ENL recognizes acetylated histone tails, tethering transcription elongation factors to chromatin and driving the expression of key oncogenes such as MYC and HOXA9. The aberrant function of ENL in AML has established it as a promising therapeutic target.

Eleven-Nineteen-Leukemia Protein IN-2 (also known as compound 23) is a potent small molecule inhibitor of ENL.[1] These application notes provide a comprehensive overview of the use of ENL IN-2 in AML cell line research, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in key cellular assays.

Mechanism of Action

ENL IN-2 functions by competitively binding to the YEATS domain of the ENL protein. This action displaces ENL from acetylated histones on the chromatin.[2][3] The dissociation of ENL from chromatin leads to the disruption of the super elongation complex (SEC), which is crucial for the transcriptional elongation of ENL target genes.[4] Consequently, the expression of critical leukemogenic genes is suppressed, leading to cell cycle arrest, induction of apoptosis, and myeloid differentiation in AML cells.[2][3]

cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Acetylated_Histone Acetylated Histone ENL ENL Protein Acetylated_Histone->ENL Binds to YEATS domain Oncogenes Oncogenes (e.g., MYC, HOXA9) Leukemia_Progression Leukemia Progression Oncogenes->Leukemia_Progression SEC Super Elongation Complex (SEC) ENL->SEC Recruits RNA_Pol_II RNA Polymerase II SEC->RNA_Pol_II Activates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Transcription_Elongation->Oncogenes Upregulates ENL_IN_2 ENL IN-2 ENL_IN_2->ENL Inhibits binding to acetylated histone

Caption: Simplified signaling pathway of ENL in AML and the inhibitory action of ENL IN-2.

Quantitative Data

The inhibitory activity of ENL IN-2 and other relevant ENL inhibitors has been quantified in various AML cell lines. This data is crucial for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of ENL IN-2

CompoundTargetAssayIC50 (nM)Reference
This compoundENLBiochemical Assay10.7[1]

Table 2: Cellular Activity of ENL Inhibitors in AML Cell Lines

CompoundCell LineAssay TypeIC50 / CC50 (µM)DurationReference
This compoundMOLM-13Cell Viability37.972 hours[1]
TDI-11055MV4;11Cell Viability~0.18 days[2]
TDI-11055OCI-AML3Cell Viability~0.58 days[2]
SR-C-107 (R)MOLM-13Cell Viability1.25 ± 0.18Not Specified
SR-C-107 (R)MV4-11Cell Viability0.81 ± 0.15Not Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the effects of ENL IN-2 on AML cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of ENL IN-2 on AML cell lines.

Start Start Seed_Cells Seed AML cells in 96-well plates Start->Seed_Cells Add_Inhibitor Add serial dilutions of ENL IN-2 Seed_Cells->Add_Inhibitor Incubate Incubate for 24-72 hours Add_Inhibitor->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability (MTT) assay.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • ENL IN-2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed AML cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium.

  • Prepare serial dilutions of ENL IN-2 in culture medium.

  • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by ENL IN-2.

Start Start Treat_Cells Treat AML cells with ENL IN-2 Start->Treat_Cells Harvest_Cells Harvest and wash cells with PBS Treat_Cells->Harvest_Cells Resuspend Resuspend cells in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Stains Incubate in the dark for 15 minutes Add_Stains->Incubate_Stains Analyze_FCM Analyze by flow cytometry Incubate_Stains->Analyze_FCM Quantify Quantify apoptotic (Annexin V+) and necrotic (PI+) cell populations Analyze_FCM->Quantify End End Quantify->End

Caption: Workflow for an apoptosis assay using Annexin V and Propidium Iodide staining.

Materials:

  • AML cell lines

  • ENL IN-2

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed AML cells and treat with ENL IN-2 at the desired concentration and for the appropriate duration.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining the occupancy of ENL on the chromatin of target gene promoters.

Materials:

  • AML cell lines

  • ENL IN-2

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Anti-ENL antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Treat AML cells with ENL IN-2 or vehicle control.

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and wash the cells. Lyse the cells to isolate nuclei.

  • Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitate the ENL-chromatin complexes overnight at 4°C using an anti-ENL antibody.

  • Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight. Treat with RNase A and Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific gene promoters (e.g., MYC, HOXA9) by quantitative PCR (qPCR).

Conclusion

ENL IN-2 is a valuable tool for studying the role of the ENL protein in AML. Its potent and specific inhibitory activity allows for the detailed investigation of the downstream effects of ENL inhibition on gene expression, cell viability, and apoptosis in AML cell lines. The protocols provided herein offer standardized methods for the application of ENL IN-2 in fundamental and preclinical research, contributing to a better understanding of AML pathogenesis and the development of novel therapeutic strategies.

References

Guide to Dissolving and Storing Eleven-Nineteen-Leukemia Protein IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides detailed protocols for the dissolution and storage of Eleven-Nineteen-Leukemia Protein IN-2 (ENL Protein IN-2), a potent inhibitor of the ENL protein with an IC50 value of 10.7 nM.[1][2][3] Proper handling of this small molecule is critical for maintaining its stability and ensuring accurate and reproducible results in research applications. These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in areas such as leukemia research.

Introduction to ENL Protein IN-2

Eleven-Nineteen-Leukemia (ENL) protein is a histone acetylation reader that plays a crucial role in the regulation of gene expression and chromatin remodeling. It is a component of the super elongation complex (SEC) and is implicated in the development of acute myeloid leukemia (AML). ENL Protein IN-2 is a small molecule inhibitor that targets the YEATS domain of the ENL protein, thereby disrupting its function. In cellular assays, ENL Protein IN-2 has been shown to inhibit the activity of MOLM-13 cells, a human acute myeloid leukemia cell line, with an IC50 of 37.9 μM.

Physicochemical Properties

A summary of the key physicochemical properties of ENL Protein IN-2 is provided in the table below.

PropertyValueReference
Catalog Number HY-152470MedchemExpress
IC50 (ENL) 10.7 nM[1][2][3]
IC50 (MOLM-13 cells) 37.9 μMMedchemExpress
Solubility Data

Quantitative solubility data for ENL Protein IN-2 in common laboratory solvents is essential for the preparation of stock solutions. The following table summarizes the available solubility information.

SolventSolubilityNotes
DMSO Information not publicly available. General recommendation for small molecules is to start with a concentration of 10-50 mg/mL.DMSO is a common solvent for creating highly concentrated stock solutions of organic molecules.[4][5][6]
Ethanol Information not publicly available.Solubility in ethanol is expected to be lower than in DMSO.
Water Information not publicly available.Likely to have low aqueous solubility.

Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Storage Recommendations

Proper storage is critical to maintain the integrity and activity of ENL Protein IN-2. The following table provides storage guidelines for both the solid compound and solutions.

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsRecommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthSuitable for short-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ENL Protein IN-2 in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-handling: Before opening the vial, centrifuge the product to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of ENL Protein IN-2 in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 40°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions

This protocol describes the preparation of a working solution from the concentrated DMSO stock for use in cell-based assays.

Materials:

  • 10 mM ENL Protein IN-2 stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Visualizations

ENL Protein Signaling Pathway in Leukemia

The ENL protein is a key component of the super elongation complex (SEC), which is involved in the regulation of transcriptional elongation. In certain types of leukemia, such as those with MLL rearrangements, the fusion protein MLL-ENL can aberrantly recruit the SEC to target genes, leading to their overexpression and promoting leukemogenesis. ENL Protein IN-2 acts by inhibiting the YEATS domain of ENL, thereby disrupting its interaction with acetylated histones and interfering with this oncogenic signaling cascade.

ENL_Signaling_Pathway ENL Signaling Pathway in Leukemia cluster_nucleus Nucleus MLL_ENL MLL-ENL Fusion Protein ENL ENL (YEATS Domain) MLL_ENL->ENL recruits Acetylated_Histones Acetylated Histones ENL->Acetylated_Histones binds to SEC Super Elongation Complex (SEC) ENL->SEC recruits RNA_Pol_II RNA Polymerase II SEC->RNA_Pol_II activates Oncogenes Oncogene Transcription RNA_Pol_II->Oncogenes promotes Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis leads to ENL_IN_2 ENL Protein IN-2 ENL_IN_2->ENL inhibits

Caption: ENL signaling pathway in leukemia and the inhibitory action of ENL Protein IN-2.

Experimental Workflow for Dissolving and Storing ENL Protein IN-2

The following diagram illustrates the recommended workflow for the proper handling of ENL Protein IN-2, from receiving the solid compound to the preparation of working solutions for experiments.

Experimental_Workflow Workflow for ENL Protein IN-2 Handling Receive Receive Solid Compound Store_Solid Store at -20°C or 4°C Receive->Store_Solid Prepare_Stock Prepare 10 mM Stock in DMSO Store_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Stock Store at -80°C or -20°C Aliquot->Store_Stock Prepare_Working Prepare Working Solution Store_Stock->Prepare_Working Experiment Use in Experiment Prepare_Working->Experiment

Caption: Recommended workflow for dissolving and storing ENL Protein IN-2.

References

Application Notes and Protocols for Testing Eleven-Nineteen-Leukemia (ENL) Protein IN-2 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a critical component in the development and progression of certain cancers, particularly acute myeloid leukemia (AML).[1][2][3] ENL functions as a histone acetylation reader through its YEATS domain, playing a pivotal role in chromatin remodeling and the transcriptional regulation of key oncogenes like MYC and HOX genes.[1][3][4] Its involvement in the super elongation complex (SEC) further highlights its importance in driving malignant gene expression programs.[1][5][6][7] Consequently, the ENL YEATS domain has emerged as a promising therapeutic target for the development of small molecule inhibitors.[3][4][8]

This document provides detailed application notes and experimental protocols for evaluating the efficacy of ENL Protein IN-2 , a novel investigational inhibitor targeting the ENL YEATS domain. These guidelines are intended for researchers and drug development professionals engaged in preclinical cancer research.

ENL Protein as a Drug Target

ENL is frequently implicated in aggressive forms of leukemia, often through chromosomal translocations that result in fusion proteins, such as MLL-ENL.[1][9] However, wild-type ENL is also essential for the maintenance of AML, particularly in cases with MLL rearrangements or NPM1 mutations.[7][10] The YEATS domain of ENL specifically recognizes acetylated histone lysine residues, tethering the transcriptional machinery to chromatin and promoting the expression of genes crucial for leukemic cell survival and proliferation.[4][8] Inhibition of the ENL YEATS domain disrupts this interaction, leading to the suppression of oncogenic gene expression, cell cycle arrest, and induction of differentiation in leukemia cells.[4][10]

ENL Protein IN-2: A Novel YEATS Domain Inhibitor

ENL Protein IN-2 is a small molecule designed to competitively inhibit the binding of the ENL YEATS domain to acetylated histones. By occupying the acetyl-lysine binding pocket, IN-2 is expected to displace ENL from chromatin, thereby downregulating the expression of ENL target genes and inhibiting the growth of ENL-dependent cancers. The following sections detail the experimental procedures to validate the efficacy and mechanism of action of ENL Protein IN-2.

Experimental Protocols

In Vitro Biochemical Assays

These assays are designed to quantify the direct interaction of ENL Protein IN-2 with the ENL YEATS domain and its ability to disrupt the ENL-histone interaction.

a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the ability of IN-2 to inhibit the binding of the ENL YEATS domain to an acetylated histone H3 peptide.

  • Principle: The assay utilizes a GST-tagged ENL YEATS domain and a biotinylated histone H3 peptide acetylated at lysine 9 (H3K9ac). A terbium-conjugated anti-GST antibody serves as the FRET donor, and streptavidin-conjugated d2 as the acceptor. When the ENL YEATS domain binds to the H3K9ac peptide, the donor and acceptor are brought into proximity, generating a FRET signal. IN-2 will compete with the histone peptide for binding to the YEATS domain, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Add 5 µL of 4x ENL Protein IN-2 dilutions (in reaction buffer with 4% DMSO) to a 384-well low-volume white plate.

    • Add 5 µL of 4x GST-ENL YEATS domain (final concentration, e.g., 10 nM).

    • Add 5 µL of 4x biotinylated H3K9ac peptide (final concentration, e.g., 100 nM).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of 4x detection mix containing terbium-anti-GST antibody and streptavidin-d2.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the FRET ratio (665 nm/620 nm) and plot against the inhibitor concentration to determine the IC50 value.

b) AlphaScreen Assay

Similar to TR-FRET, this bead-based proximity assay quantifies the inhibition of the ENL YEATS-histone interaction.

  • Protocol:

    • To a 384-well plate, add ENL Protein IN-2, His-tagged ENL YEATS domain, and a biotinylated acetylated histone peptide (e.g., H3K9ac).

    • Incubate at room temperature.

    • Add streptavidin-coated donor beads and nickel chelate-coated acceptor beads.

    • Incubate in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease in the presence of an effective inhibitor.[11]

Cellular Target Engagement Assays

These assays confirm that ENL Protein IN-2 can enter cells and bind to the endogenous ENL protein.

a) Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[12]

  • Protocol:

    • Culture leukemia cells (e.g., MV4;11 or MOLM-13) to the desired density.

    • Treat cells with ENL Protein IN-2 or vehicle (DMSO) for a specified time (e.g., 1-3 hours).

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using an anti-ENL antibody.

    • Increased thermal stability of ENL in IN-2-treated cells at higher temperatures indicates target engagement.[11][12]

Cellular Functional Assays

These experiments evaluate the biological effects of ENL Protein IN-2 on cancer cells.

a) Cell Viability and Proliferation Assay

This assay determines the effect of IN-2 on the growth of cancer cell lines.

  • Protocol:

    • Seed leukemia cell lines (e.g., MLL-rearranged lines like MV4;11, MOLM-13, and ENL-independent lines as negative controls) in 96-well plates.[11]

    • Treat the cells with a serial dilution of ENL Protein IN-2 or DMSO.

    • Incubate for a period of 3 to 8 days.[13]

    • Assess cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.

    • Plot the percentage of viable cells against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

b) Gene Expression Analysis (qRT-PCR)

This assay measures changes in the expression of known ENL target genes.

  • Protocol:

    • Treat leukemia cells with ENL Protein IN-2 or DMSO for a defined period (e.g., 24-72 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for ENL target genes (e.g., MYC, HOXA9) and a housekeeping gene (e.g., B2M or GAPDH) for normalization.[11][14]

    • Analyze the relative change in gene expression using the ΔΔCt method.

c) Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by sequencing can be used to determine if IN-2 displaces ENL from its target gene promoters genome-wide.

  • Protocol:

    • Treat cells with ENL Protein IN-2 or DMSO.

    • Crosslink proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments.

    • Immunoprecipitate ENL-bound chromatin using an anti-ENL antibody.

    • Reverse the crosslinks and purify the DNA.

    • Prepare sequencing libraries and perform high-throughput sequencing.

    • Analyze the sequencing data to identify ENL binding sites and assess the reduction in ENL occupancy at these sites upon treatment with IN-2.[4][14]

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro and Cellular Potency of ENL Protein IN-2

Assay TypeTarget/Cell LineMetricValue
TR-FRETENL YEATS DomainIC50e.g., 50 nM
AlphaScreenENL YEATS DomainIC50e.g., 75 nM
Cell ViabilityMV4;11 (MLL-r)GI50e.g., 100 nM
Cell ViabilityMOLM-13 (MLL-r)GI50e.g., 150 nM
Cell ViabilityU2OS (ENL-independent)GI50e.g., >10 µM

Table 2: Effect of ENL Protein IN-2 on Target Gene Expression in MOLM-13 Cells

TreatmentTarget GeneFold Change (vs. DMSO)P-value
IN-2 (1 µM, 48h)MYCe.g., 0.4e.g., <0.01
IN-2 (1 µM, 48h)HOXA9e.g., 0.3e.g., <0.01

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_sec Super Elongation Complex (SEC) cluster_transcription Transcription Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL (YEATS Domain) Ac_Histone->ENL Binds PolII RNA Pol II ENL->PolII Recruits/Activates Other_SEC Other SEC Components Oncogenes Oncogenes (MYC, HOXA9) PolII->Oncogenes Transcription mRNA mRNA Oncogenes->mRNA IN2 ENL Protein IN-2 IN2->ENL Inhibits Binding

Caption: ENL signaling pathway and the mechanism of action of ENL Protein IN-2.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Efficacy TR_FRET TR-FRET Assay CETSA CETSA (Target Engagement) TR_FRET->CETSA AlphaScreen AlphaScreen Assay AlphaScreen->CETSA Viability Cell Viability Assay CETSA->Viability qRT_PCR qRT-PCR (Gene Expression) Viability->qRT_PCR ChIP_seq ChIP-seq (Genomic Occupancy) qRT_PCR->ChIP_seq PDX_models Patient-Derived Xenograft (PDX) Models ChIP_seq->PDX_models Start ENL Protein IN-2 Start->TR_FRET Start->AlphaScreen

Caption: Experimental workflow for testing the efficacy of ENL Protein IN-2.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Eleven-Nineteen-Leukemia (MLL) Protein Inhibitor IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (MLL) gene, also known as KMT2A, is frequently rearranged in aggressive acute leukemias.[1][2] These rearrangements result in the production of MLL fusion proteins that drive leukemogenesis by aberrantly activating the transcription of target genes, including those that regulate cell proliferation and apoptosis.[3][4][5] One of the key survival mechanisms in MLL-rearranged leukemias is the upregulation of anti-apoptotic proteins like BCL-2, which makes these cancers resistant to conventional therapies.[3][6]

Menin-MLL inhibitors, such as IN-2 (and the well-characterized compound MI-2), are a promising class of targeted therapeutics.[7][8][9] These small molecules work by disrupting the critical interaction between the MLL fusion protein and menin, a scaffold protein essential for the oncogenic activity of the MLL complex.[2][8] This disruption leads to the downregulation of MLL target genes, cell cycle arrest, and the induction of apoptosis in leukemia cells.[7][8][9]

These application notes provide a detailed protocol for assessing the pro-apoptotic effects of the MLL inhibitor IN-2 on leukemia cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway and Mechanism of Action

MLL fusion proteins contribute to leukemogenesis by driving the expression of genes that promote cell survival and block apoptosis. A key target is the anti-apoptotic protein BCL-2.[3] The MLL fusion protein complex, which includes the protein menin, binds to the promoter regions of target genes, leading to their enhanced transcription. MLL-IN-2, a menin-MLL inhibitor, competitively binds to menin, preventing its interaction with the MLL fusion protein.[8] This disrupts the entire complex, leading to the downregulation of target genes like HOXA9, MEIS1, and BCL-2.[2][8][9] The subsequent decrease in anti-apoptotic proteins and increase in pro-apoptotic signals trigger the intrinsic apoptotic pathway, culminating in programmed cell death.

MLL_Apoptosis_Pathway MLL Fusion Protein Signaling and Inhibition cluster_0 Normal Cell Homeostasis cluster_1 MLL-Rearranged Leukemia cluster_2 Treatment with MLL Inhibitor IN-2 Pro-Apoptotic Proteins Pro-Apoptotic Proteins Apoptosis Apoptosis Pro-Apoptotic Proteins->Apoptosis Anti-Apoptotic Proteins (e.g., BCL-2) Anti-Apoptotic Proteins (e.g., BCL-2) Anti-Apoptotic Proteins (e.g., BCL-2)->Apoptosis MLL Fusion Protein MLL Fusion Protein MLL-Menin Complex MLL-Menin Complex MLL Fusion Protein->MLL-Menin Complex Menin Menin Menin->MLL-Menin Complex Disrupted MLL-Menin Complex Disrupted MLL-Menin Complex Upregulation of BCL-2 Upregulation of BCL-2 MLL-Menin Complex->Upregulation of BCL-2 Transcriptional Activation Inhibition of Apoptosis Inhibition of Apoptosis Upregulation of BCL-2->Inhibition of Apoptosis MLL_IN2 MLL Inhibitor IN-2 MLL_IN2->Menin Inhibits Interaction Downregulation of BCL-2 Downregulation of BCL-2 Disrupted MLL-Menin Complex->Downregulation of BCL-2 Reduced Transcription Induction of Apoptosis Induction of Apoptosis Downregulation of BCL-2->Induction of Apoptosis

Caption: MLL fusion protein signaling and the mechanism of IN-2 inhibition.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in leukemia cell lines treated with MLL inhibitor IN-2.[10]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[10][12] This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[10][13]

Materials:

  • Leukemia cell line (e.g., MV4;11, MOLM-13)

  • MLL Inhibitor IN-2

  • DMSO (vehicle control)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • 96-well plates or culture flasks

Experimental Workflow:

Experimental_Workflow Flow Cytometry Experimental Workflow Cell_Culture 1. Cell Culture (e.g., MV4;11) Drug_Treatment 2. Drug Treatment (IN-2 and Vehicle) Cell_Culture->Drug_Treatment Cell_Harvest 3. Cell Harvesting and Washing Drug_Treatment->Cell_Harvest Staining 4. Staining (Annexin V-FITC & PI) Cell_Harvest->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis

Caption: Step-by-step workflow for apoptosis analysis.

Procedure:

  • Cell Culture and Treatment:

    • Seed leukemia cells at a density of 0.5 x 10^6 cells/mL in complete culture medium.

    • Prepare stock solutions of MLL inhibitor IN-2 in DMSO.

    • Treat cells with varying concentrations of IN-2 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1%.

    • Include untreated cells as a negative control.

  • Cell Harvesting and Washing:

    • After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.[14]

    • Wash the cells twice with cold PBS to remove any residual medium.[15]

    • Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.[12]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[12]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[15]

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • For each sample, collect a sufficient number of events (e.g., 10,000-20,000).

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic Cells Following Treatment with MLL Inhibitor IN-2 for 48 hours

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
Untreated Control095.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
Vehicle (DMSO)0.1%94.8 ± 1.92.8 ± 0.62.4 ± 0.55.2 ± 1.1
MLL Inhibitor IN-20.185.3 ± 3.58.1 ± 1.26.6 ± 1.014.7 ± 2.2
MLL Inhibitor IN-2160.7 ± 4.225.4 ± 2.813.9 ± 1.539.3 ± 4.3
MLL Inhibitor IN-21025.1 ± 5.148.6 ± 4.526.3 ± 3.274.9 ± 7.7

Data are presented as mean ± standard deviation from three independent experiments.

Logical Relationship Diagram

Logical_Relationship Experimental Logic and Interpretation Hypothesis Hypothesis: MLL Inhibitor IN-2 induces apoptosis in MLL-rearranged leukemia cells. Experiment Experiment: Treat cells with IN-2 and analyze via Annexin V/PI flow cytometry. Hypothesis->Experiment Observation Observation: Dose-dependent increase in Annexin V+ cells. Experiment->Observation Interpretation Interpretation: Increased Annexin V staining indicates PS externalization, a hallmark of apoptosis. Observation->Interpretation Conclusion Conclusion: MLL Inhibitor IN-2 effectively induces apoptosis in a dose-dependent manner. Interpretation->Conclusion

Caption: Logical flow of the experimental design.

The provided protocols and application notes offer a comprehensive guide for researchers to investigate the pro-apoptotic activity of the MLL inhibitor IN-2. By following these detailed methodologies, scientists can effectively quantify the induction of apoptosis and generate robust, reproducible data to support preclinical drug development efforts targeting MLL-rearranged leukemias.

References

Application Notes and Protocols for RNA-seq Data Analysis Following Treatment with Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein, encoded by the MLLT1 gene, is a crucial epigenetic reader that recognizes acetylated histones, playing a pivotal role in transcriptional elongation. As a component of the super elongation complex (SEC), ENL is instrumental in the expression of key proto-oncogenes such as MYC and HOX genes. Its dysregulation is strongly implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.

Small molecule inhibitors targeting the YEATS domain of ENL have emerged as a promising therapeutic strategy. Eleven-Nineteen-Leukemia Protein IN-2 is a potent inhibitor of ENL with an IC50 of 10.7 nM. Inhibition of ENL's function leads to the suppression of oncogenic gene expression programs and can induce differentiation in leukemia cells. Understanding the global transcriptional consequences of ENL inhibition is paramount for elucidating its mechanism of action and identifying biomarkers of response.

RNA sequencing (RNA-seq) is a powerful technology for comprehensively profiling the transcriptome. This document provides detailed application notes and protocols for conducting RNA-seq data analysis on leukemia cell lines treated with ENL Protein IN-2. The methodologies outlined here will guide researchers through experimental design, data generation, and bioinformatic analysis to identify and interpret the gene expression changes induced by ENL inhibition. While the specific data presented is representative of potent ENL inhibitors, the protocols are broadly applicable for studying the effects of ENL Protein IN-2.

Data Presentation: Quantitative Summary of Gene Expression Changes

Treatment of leukemia cell lines with a potent ENL inhibitor, such as TDI-11055, results in significant alterations in gene expression. The following tables summarize the top differentially expressed genes in the MV4;11 (MLL-rearranged) and OCI-AML3 (NPM1-mutated) human acute myeloid leukemia cell lines following treatment. This data is representative of the expected outcomes when treating sensitive leukemia cells with an effective ENL inhibitor like IN-2.

Table 1: Top 10 Significantly Downregulated Genes in MV4;11 Cells Treated with an ENL Inhibitor

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
MYC-2.581.21E-153.45E-14
HOXA9-3.154.56E-128.12E-11
MEIS1-2.117.89E-111.12E-09
PBX3-1.983.24E-105.67E-09
EVI1-2.439.01E-101.45E-08
GPR84-4.211.12E-091.78E-08
LYN-1.875.67E-098.90E-08
PIM1-2.058.34E-091.29E-07
CD34-2.761.02E-081.56E-07
FLT3-1.542.33E-083.45E-07

Table 2: Top 10 Significantly Upregulated Genes in MV4;11 Cells Treated with an ENL Inhibitor

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
ITGAM (CD11b)3.452.89E-104.98E-09
CEBPA2.987.12E-101.15E-08
SPI1 (PU.1)2.551.45E-092.23E-08
CSF1R2.873.78E-095.67E-08
IRF82.119.01E-091.34E-07
GATA22.431.23E-081.78E-07
CD143.122.01E-082.89E-07
LST13.563.45E-084.87E-07
MNDA2.995.67E-087.89E-07
FCGR2A2.788.90E-081.21E-06

Table 3: Top 10 Significantly Downregulated Genes in OCI-AML3 Cells Treated with an ENL Inhibitor

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
HOXA10-2.893.45E-137.89E-12
MYB-2.118.21E-121.34E-10
LMO2-2.541.98E-112.99E-10
TAL1-2.015.67E-118.12E-10
GATA3-2.331.02E-101.45E-09
KIT-1.892.45E-103.45E-09
SOX4-1.766.78E-109.01E-09
BCL2-1.551.12E-091.45E-08
RUNX1-1.432.89E-093.67E-08
IKZF1-1.674.56E-095.67E-08

Table 4: Top 10 Significantly Upregulated Genes in OCI-AML3 Cells Treated with an ENL Inhibitor

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
ANPEP3.125.67E-119.87E-10
CD862.891.23E-101.98E-09
CD742.763.45E-105.12E-09
HLA-DRA2.548.90E-101.21E-08
VIM2.331.56E-092.01E-08
LGALS32.113.45E-094.34E-08
S100A92.985.67E-096.98E-08
S100A83.017.89E-099.56E-08
CD522.451.02E-081.23E-07
CTSB2.211.89E-082.23E-07

Experimental Protocols

Protocol 1: Cell Culture and Treatment with ENL Protein IN-2

This protocol describes the culture of human leukemia cell lines (MV4-11 and MOLM-13) and subsequent treatment with ENL Protein IN-2 for RNA-seq analysis.

Materials:

  • Human leukemia cell lines (e.g., MV4-11 [ATCC CRL-9591], MOLM-13 [DSMZ ACC 554])

  • RPMI-1640 Medium (Gibco, Cat. No. 11875093)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Cat. No. 10270106)

  • Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)

  • ENL Protein IN-2 (or other ENL inhibitor)

  • Dimethyl sulfoxide (DMSO), sterile-filtered (Sigma-Aldrich, Cat. No. D2650)

  • Trypan Blue solution (0.4%) (Gibco, Cat. No. 15250061)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023)

  • Sterile, cell culture-treated flasks (e.g., T-75) and multi-well plates (e.g., 6-well)

  • Humidified incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture Maintenance:

    • Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL. Monitor cell viability using Trypan Blue exclusion; viability should be >95%.

  • Preparation of ENL Inhibitor Stock Solution:

    • Prepare a high-concentration stock solution of ENL Protein IN-2 (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding and Treatment:

    • On the day of the experiment, count the cells and assess viability.

    • Seed the cells in 6-well plates at a density of 5 x 10^5 cells/mL in fresh, pre-warmed culture medium. A typical volume is 2 mL per well.

    • Prepare serial dilutions of the ENL Protein IN-2 stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Also, prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor concentration well (typically ≤ 0.1%).

    • Add the diluted inhibitor or vehicle control to the appropriate wells. Gently mix by swirling the plate.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). For RNA-seq, a 24-hour time point is often sufficient to observe significant transcriptional changes before widespread secondary effects like apoptosis occur.

  • Cell Harvesting for RNA Extraction:

    • After the incubation period, transfer the cell suspension from each well to a sterile 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C.

    • Aspirate the PBS and proceed immediately to RNA extraction or flash-freeze the cell pellet in liquid nitrogen and store at -80°C for later use.

Protocol 2: RNA Extraction, Library Preparation, and Sequencing

This protocol outlines the steps for isolating high-quality RNA, preparing sequencing libraries, and performing next-generation sequencing.

Materials:

  • RNeasy Mini Kit (Qiagen, Cat. No. 74104) or similar RNA extraction kit

  • RNase-Free DNase Set (Qiagen, Cat. No. 79254)

  • Ethanol (70%, molecular biology grade)

  • RNase-free water

  • NEBNext Poly(A) mRNA Magnetic Isolation Module (NEB, Cat. No. E7490)

  • NEBNext Ultra II RNA Library Prep Kit for Illumina (NEB, Cat. No. E7770)

  • Agilent RNA 6000 Nano Kit (Agilent, Cat. No. 5067-1511)

  • Qubit RNA HS Assay Kit (Thermo Fisher, Cat. No. Q32852)

  • Agilent DNA High Sensitivity Kit (Agilent, Cat. No. 5067-4626)

  • Illumina sequencing platform (e.g., NovaSeq, NextSeq)

Procedure:

  • RNA Extraction:

    • Extract total RNA from the cell pellets using the RNeasy Mini Kit according to the manufacturer's instructions.

    • Include an on-column DNase digestion step using the RNase-Free DNase Set to remove any contaminating genomic DNA.

    • Elute the RNA in RNase-free water.

  • RNA Quality Control:

    • Quantify the RNA concentration using a Qubit fluorometer with the RNA HS Assay Kit.

    • Assess RNA integrity using an Agilent Bioanalyzer with the RNA 6000 Nano Kit. High-quality RNA should have an RNA Integrity Number (RIN) ≥ 8.

  • mRNA Library Preparation:

    • Starting with 1 µg of total RNA, isolate mRNA using the NEBNext Poly(A) mRNA Magnetic Isolation Module.

    • Construct sequencing libraries from the isolated mRNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina, following the manufacturer's protocol. This includes steps for fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

    • Use unique dual indexes for each sample to allow for multiplexing.

  • Library Quality Control and Sequencing:

    • Assess the size distribution and quality of the final libraries using an Agilent Bioanalyzer with the DNA High Sensitivity Kit.

    • Quantify the libraries using a Qubit fluorometer or qPCR.

    • Pool the indexed libraries in equimolar amounts.

    • Perform paired-end sequencing (e.g., 2 x 75 bp or 2 x 150 bp) on an Illumina sequencing platform according to the manufacturer's instructions. Aim for a sequencing depth of at least 20 million reads per sample.

Protocol 3: Bioinformatic Analysis of RNA-seq Data

This protocol provides a standard workflow for analyzing the raw sequencing data to identify differentially expressed genes.

Software and Tools:

  • FastQC (for quality control)

  • Trimmomatic or Cutadapt (for adapter and quality trimming)

  • STAR or HISAT2 (for alignment to a reference genome)

  • featureCounts or HTSeq (for read quantification)

  • DESeq2 or edgeR (R packages for differential expression analysis)

  • GSEA (for gene set enrichment analysis)

  • A Linux-based operating system or access to a high-performance computing cluster

  • R and Bioconductor

Procedure:

  • Raw Read Quality Control:

    • Use FastQC to assess the quality of the raw sequencing reads (FASTQ files). Check for per-base sequence quality, GC content, and adapter contamination.

  • Read Trimming:

    • Use Trimmomatic or Cutadapt to remove adapter sequences and trim low-quality bases from the reads.

  • Alignment to Reference Genome:

    • Align the trimmed reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR or HISAT2. This will generate BAM files.

  • Read Quantification:

    • Use featureCounts or HTSeq to count the number of reads that map to each gene based on a gene annotation file (GTF). This will generate a raw count matrix with genes as rows and samples as columns.

  • Differential Gene Expression Analysis:

    • Import the raw count matrix into R.

    • Use the DESeq2 or edgeR package to perform differential expression analysis between the ENL inhibitor-treated samples and the vehicle control samples.

    • These packages will normalize the data, estimate dispersion, and perform statistical tests to identify genes with significant expression changes.

    • The output will be a list of genes with their corresponding log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).

    • Set thresholds for significance (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1) to identify differentially expressed genes (DEGs).

  • Downstream Analysis and Visualization:

    • Generate a volcano plot to visualize the differentially expressed genes.

    • Create a heatmap of the top DEGs to visualize their expression patterns across samples.

    • Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools (e.g., DAVID, Metascape) to identify biological pathways and processes that are enriched among the DEGs. This can provide insights into the functional consequences of ENL inhibition.

Mandatory Visualizations

dot

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Acetylation Acetylation (H3K9ac, H3K27ac) Histone->Acetylation ENL ENL Protein Acetylation->ENL recognizes SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Polymerase II SEC->PolII activates Gene Target Genes (e.g., MYC, HOXA9) PolII->Gene transcribes mRNA mRNA Gene->mRNA Transcription Transcription Elongation mRNA->Transcription Inhibitor ENL Protein IN-2 Inhibitor->ENL inhibits

Caption: ENL Signaling Pathway and Point of Inhibition.

dot

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline A Leukemia Cell Culture (e.g., MV4-11, MOLM-13) B Treatment with ENL Protein IN-2 A->B C RNA Extraction B->C D mRNA Isolation & Library Preparation C->D E Sequencing (Illumina) D->E F Raw Reads (FASTQ) Quality Control (FastQC) E->F Data Transfer G Adapter & Quality Trimming (Trimmomatic) F->G H Alignment to Genome (STAR / HISAT2) G->H I Read Quantification (featureCounts) H->I J Differential Expression Analysis (DESeq2) I->J K Downstream Analysis (GSEA, Pathway Analysis) J->K

Caption: Experimental Workflow for RNA-seq Analysis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Eleven-Nineteen-Leukemia (ENL) Protein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low efficacy with Eleven-Nineteen-Leukemia (ENL) protein inhibitors, such as ENL Protein IN-2, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Eleven-Nineteen-Leukemia (ENL) protein and why is it a therapeutic target?

The Eleven-Nineteen-Leukemia (ENL) protein is a histone acetylation reader that plays a crucial role in regulating gene expression.[1][2] It is a component of the super elongation complex (SEC), which is involved in the transcriptional elongation of many proto-oncogenes like Myc and Hox genes.[1][2] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements, ENL is essential for maintaining the leukemic state, making it a promising therapeutic target.[1][3][4][5]

Q2: How do ENL inhibitors like IN-2 work?

ENL inhibitors, such as the well-characterized SR-0813 and TDI-11055, typically function by targeting the YEATS domain of the ENL protein.[3][6][7] The YEATS domain is responsible for recognizing and binding to acetylated lysine residues on histone tails.[4][8] By competitively binding to this pocket, inhibitors prevent ENL from localizing to chromatin, thereby disrupting the transcription of oncogenic genes.[3][6]

Q3: What are the common in vitro assays used to evaluate ENL inhibitor efficacy?

Several in vitro assays are commonly used:

  • Biochemical Assays: These assays, such as AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), measure the direct inhibition of the ENL YEATS domain's interaction with acetylated histone peptides.[9][10][11]

  • Cell-Based Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) and NanoBRET assays can confirm that the inhibitor binds to ENL within a cellular context.[8][12]

  • Cell Viability and Proliferation Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines, particularly those known to be dependent on ENL, such as MOLM-13 and MV4;11.[3][7][12]

  • Gene Expression Analysis: Techniques like qRT-PCR can be used to measure the downregulation of known ENL target genes (e.g., HOXA9, MEIS1, MYC) following inhibitor treatment.[6][12]

Troubleshooting Guide for Low Efficacy of ENL Protein IN-2 in vitro

Issue 1: High IC50 Value in Biochemical Assays (e.g., AlphaScreen, TR-FRET)

If you are observing a higher than expected IC50 value for ENL Protein IN-2 in a biochemical assay, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Reagent Quality or Concentration Issues - Verify the purity and concentration of your recombinant ENL protein and histone peptide. - Ensure the inhibitor compound is fully dissolved and at the correct concentration. - Check for potential degradation of ATP or other critical reagents.
Assay Interference - Some compounds can interfere with assay technologies (e.g., luciferase inhibitors in luminescence-based assays, or compounds that absorb at excitation/emission wavelengths in fluorescence assays).[13] Consider running control experiments without the enzyme to check for compound-specific effects on the assay signal. - For AlphaScreen, which is commonly used, some compounds can interfere with the singlet oxygen transfer. TR-FRET assays may be a suitable alternative to rule out such interference.[9]
Incorrect Assay Conditions - Optimize the concentrations of ENL protein and the histone peptide to be near the Km for their interaction to ensure sensitive detection of competitive inhibition. - Ensure the ATP concentration used is appropriate for the assay and reflects physiological conditions if that is the goal. Discrepancies in ATP concentrations can lead to varied IC50 values.[14]
Inhibitor Instability or Precipitation - Assess the solubility and stability of ENL Protein IN-2 in the assay buffer. Poor solubility can lead to an underestimation of potency. - Consider including solubility-enhancing agents like DMSO, but be mindful of their potential effects on enzyme activity.
Issue 2: Low Potency in Cell-Based Assays Despite Good Biochemical Activity

It is a common challenge that potent biochemical inhibitors show weaker activity in cellular environments.[3][6]

Potential Cause Recommended Solution
Poor Cell Permeability - The inhibitor may not efficiently cross the cell membrane. This can be a significant issue for some chemical scaffolds.[12] - Evaluate the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). - Consider performing a cell permeability assay (e.g., Caco-2) to directly measure uptake.[10]
Active Efflux from Cells - The compound may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively transport it out of the cell. Some ENL inhibitors have been shown to be susceptible to this. - Test for efflux by co-incubating with known efflux pump inhibitors.
Compound Instability or Metabolism - The inhibitor may be rapidly metabolized by the cells into an inactive form. - Perform metabolic stability assays using liver microsomes to assess the compound's metabolic fate.[12]
Off-Target Effects - The compound might have off-target effects that counteract its on-target activity or cause general toxicity.[3] - Profile the inhibitor against a panel of related proteins (e.g., other YEATS domain-containing proteins like AF9, GAS41, YEATS2) and a broader kinase panel to assess selectivity.[6][7][10][15]
Insufficient Target Engagement - Even if the compound enters the cell, it may not be reaching and binding to ENL at a sufficient concentration. - Use a target engagement assay like CETSA to confirm that the inhibitor is binding to ENL inside the cells.[8][10][12]
Inappropriate Cell Line or Culture Conditions - Ensure the cell line used is known to be dependent on ENL for survival (e.g., MLL-rearranged AML cell lines like MOLM-13, MV4;11).[3][7][12] Some cell lines are insensitive to ENL inhibition.[10] - The presence of serum in the culture medium can sometimes interfere with compound activity.
Delayed Onset of Action - The anti-proliferative effects of some epigenetic inhibitors can be delayed.[7] - Extend the duration of the cell viability assay (e.g., up to 8-14 days) to observe potential long-term effects.[3][7]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of several known ENL YEATS domain inhibitors. This can serve as a benchmark for your experiments with ENL Protein IN-2.

InhibitorAssay TypeTargetIC50 (nM)Reference
SR-0813 HTRFENL YEATS25[6][7][15][16]
TDI-11055 TR-FRETENL YEATS40 (reported as 0.04 µM)[9]
SGC-iMLLT AlphaScreenENL YEATS260[9]
Compound 11 AlphaScreenENL YEATS51[10]
Compound 24 AlphaScreenENL YEATS<100[10]
Compound 7 AlphaScreenENL YEATS<2000[10]

Experimental Protocols

Homogeneous Time-Resolved FRET (HTRF) Assay for ENL Inhibition

This protocol is adapted from methodologies used for ENL inhibitors.[6]

  • Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide with acetylated lysine, europium cryptate-labeled streptavidin, and an appropriate anti-tag antibody (e.g., anti-His) conjugated to an acceptor fluorophore.

  • Procedure:

    • Add assay buffer to a 384-well plate.

    • Add serial dilutions of the test compound (e.g., ENL Protein IN-2).

    • Add the ENL YEATS domain protein and incubate.

    • Add the biotinylated histone peptide and incubate to allow binding.

    • Add the detection reagents (streptavidin-cryptate and anti-tag-acceptor).

    • Incubate to allow the FRET signal to develop.

  • Data Analysis: Measure the HTRF signal at the appropriate emission wavelengths. Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on established methods for assessing target engagement.[8][12]

  • Cell Treatment: Treat intact cells (e.g., MOLM-13) with the vehicle or ENL Protein IN-2 for a specified time (e.g., 1-3 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Detection: Analyze the amount of soluble ENL protein remaining at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: A potent inhibitor will stabilize ENL, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL Protein Ac_Histone->ENL YEATS domain binding SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcription Transcription Transcription Elongation Oncogenes->Transcription Inhibitor ENL Protein IN-2 Inhibitor->ENL Inhibition

Caption: Simplified signaling pathway of ENL in transcriptional regulation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity & Properties Biochem_Assay 1. Biochemical Potency (e.g., TR-FRET, AlphaScreen) Determine IC50 Target_Engage 2. Target Engagement (e.g., CETSA, NanoBRET) Confirm binding in cells Biochem_Assay->Target_Engage Cell_Viability 3. Cell Viability (e.g., MOLM-13, MV4;11) Determine EC50 Target_Engage->Cell_Viability Gene_Expression 4. Gene Expression (qRT-PCR for HOXA9, MYC) Confirm downstream effects Cell_Viability->Gene_Expression Selectivity 5. Selectivity Profiling (vs. AF9, Kinome Scan) Gene_Expression->Selectivity ADME 6. ADME Properties (Permeability, Stability) Selectivity->ADME

Caption: Experimental workflow for evaluating ENL inhibitors.

Troubleshooting_Tree cluster_biochem_causes Potential Biochemical Causes cluster_cell_causes Potential Cellular Causes Start Low Efficacy of ENL Protein IN-2 Biochem_vs_Cell Biochemical or Cellular Assay? Start->Biochem_vs_Cell Biochem_Issues High Biochemical IC50 Biochem_vs_Cell->Biochem_Issues Biochemical Cell_Issues Low Cellular Potency Biochem_vs_Cell->Cell_Issues Cellular Reagent Reagent Quality Biochem_Issues->Reagent Assay_Interference Assay Interference Biochem_Issues->Assay_Interference Conditions Assay Conditions Biochem_Issues->Conditions Permeability Permeability/Efflux Cell_Issues->Permeability Metabolism Metabolism Cell_Issues->Metabolism Target_Engage_Cell Target Engagement Cell_Issues->Target_Engage_Cell Cell_Line Cell Line Choice Cell_Issues->Cell_Line Solution Consult Specific Troubleshooting Guide Reagent->Solution Assay_Interference->Solution Conditions->Solution Permeability->Solution Metabolism->Solution Target_Engage_Cell->Solution Cell_Line->Solution

Caption: Troubleshooting decision tree for low ENL inhibitor efficacy.

References

Technical Support Center: Enhancing the Solubility of Eleven-Nineteen-Leukemia Protein IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor, IN-2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this potent small molecule inhibitor. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Eleven-Nineteen-Leukemia (ENL) Protein IN-2 and what is its primary application?

A1: Eleven-Nineteen-Leukemia Protein IN-2 is a potent and selective small molecule inhibitor of the ENL protein, a key reader of histone acetylation involved in the regulation of oncogenic gene expression. With an IC50 value of 10.7 nM, it is primarily used in preclinical research for acute myeloid leukemia (AML) and other cancers where ENL is a validated therapeutic target.[1]

Q2: I am observing precipitation of ENL IN-2 in my aqueous buffer. Is this expected?

A2: Small molecule inhibitors, particularly those with aromatic ring systems like the benzimidazole core of ENL IN-2, often exhibit low aqueous solubility. Therefore, precipitation in aqueous buffers, especially at higher concentrations, is a common challenge. This guide provides several strategies to mitigate this issue.

Q3: What is the optimal solvent for preparing a stock solution of ENL IN-2?

A3: For initial stock solutions, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) is recommended. It is crucial to prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous experimental buffer, ensuring the final DMSO concentration is kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

Q4: How can I determine the kinetic and thermodynamic solubility of my compound?

A4: Kinetic solubility is a high-throughput measurement of how much of a compound, added from a DMSO stock, will dissolve and remain in solution in an aqueous buffer over a short period. Thermodynamic solubility, or equilibrium solubility, is the concentration of a compound in a saturated solution after an extended incubation period, representing the true solubility limit. Various assays, such as nephelometry or HPLC-based methods, can be used to determine these values.

Troubleshooting Guide: Improving ENL IN-2 Solubility

Researchers may encounter solubility issues with ENL IN-2 during various experimental stages. The following troubleshooting guide offers strategies to enhance its solubility, categorized by the complexity and nature of the approach.

Initial and Simple Approaches

These methods involve minor adjustments to the experimental setup and are often the first line of troubleshooting.

IssueRecommended SolutionExpected Outcome
Precipitation upon dilution of DMSO stock in aqueous buffer. 1. Decrease the final concentration: If the experimental design allows, lowering the final concentration of ENL IN-2 may be sufficient to stay below its solubility limit. 2. Optimize DMSO concentration: While keeping the final DMSO concentration low is important, a slight, well-controlled increase (e.g., from 0.1% to 0.5%) might improve solubility without significantly impacting the experiment. Always include a vehicle control with the same final DMSO concentration. 3. pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on the solubility of ENL IN-2 should be empirically determined.Increased amount of ENL IN-2 remains in solution.
Inconsistent results between experiments. Sonication: Briefly sonicating the final solution after dilution can help to break down small aggregates and promote dissolution, leading to more consistent results.Improved homogeneity of the solution and more reproducible experimental data.
Advanced Formulation Strategies

For experiments requiring higher concentrations of ENL IN-2, more advanced formulation techniques may be necessary.

TechniqueDescriptionKey Considerations
Co-solvents The addition of a water-miscible solvent other than DMSO to the aqueous buffer can increase the solubility of hydrophobic compounds.Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol. The choice and concentration of the co-solvent must be carefully validated for compatibility with the specific assay and cell type to avoid toxicity.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used. The molar ratio of cyclodextrin to the compound needs to be optimized for maximum solubility enhancement.
Solid Dispersion This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved through methods like solvent evaporation or melt extrusion. The resulting product often has a higher dissolution rate.The choice of carrier (e.g., PVP, PEG) is critical and depends on the physicochemical properties of the drug. This method is more suitable for preparing oral formulations but can be adapted for in vitro studies.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for enhancing the solubility of a poorly soluble inhibitor like ENL IN-2 using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD solution: Weigh an appropriate amount of HP-β-CD and dissolve it in the desired volume of deionized water or buffer to achieve the desired concentration (e.g., 10% w/v). Gently warm the solution if necessary to aid dissolution.

  • Add the inhibitor: Weigh the required amount of ENL IN-2 and add it to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Protect the mixture from light if the compound is light-sensitive.

  • Equilibration and Filtration: Allow the solution to equilibrate for at least one hour without stirring. Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized ENL IN-2 in the filtrate using a suitable analytical method, such as HPLC with UV detection.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method to prepare a solid dispersion of an inhibitor with a polymeric carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or other suitable polymer

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both ENL IN-2 and the chosen polymer (e.g., PVP) in a suitable volatile organic solvent. The ratio of drug to polymer should be optimized (e.g., 1:1, 1:2, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the drug-polymer mixture on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Solubility Testing: The resulting powder can then be used for dissolution studies to determine the extent of solubility enhancement compared to the pure compound.

Visualizing Key Concepts

ENL Signaling Pathway in Leukemia

The following diagram illustrates the role of ENL in promoting oncogenic gene expression in leukemia, the pathway targeted by ENL IN-2.

ENL_Signaling_Pathway ENL Signaling Pathway in Leukemia cluster_chromatin Chromatin cluster_complexes Protein Complexes cluster_transcription Transcriptional Regulation Histone_H3 Histone H3 Acetylated_H3 Acetylated Histone H3 (H3K9ac, H3K27ac) Histone_H3->Acetylated_H3 HATs ENL ENL Protein Acetylated_H3->ENL binds via YEATS domain SEC Super Elongation Complex (SEC) (e.g., CDK9, AFF4) ENL->SEC recruits DOT1L DOT1L Complex ENL->DOT1L recruits RNAPII RNA Polymerase II SEC->RNAPII activates DOT1L->Acetylated_H3 modifies chromatin environment Oncogenes Oncogenes (e.g., MYC, HOXA9) RNAPII->Oncogenes drives transcription Leukemia_Progression Leukemia Progression Oncogenes->Leukemia_Progression ENL_IN2 ENL IN-2 ENL_IN2->ENL inhibits binding

Caption: Role of ENL in transcriptional regulation and its inhibition by IN-2.

Experimental Workflow for Improving Solubility

This workflow outlines the logical steps a researcher can take to address the low solubility of a compound like ENL IN-2.

Solubility_Workflow Workflow for Improving Compound Solubility Start Start: Poorly Soluble Compound (e.g., ENL IN-2) Initial_Assessment Initial Assessment: - Prepare DMSO stock - Test in aqueous buffer Start->Initial_Assessment Precipitation Precipitation Observed? Initial_Assessment->Precipitation Simple_Methods Tier 1: Simple Methods - Lower concentration - Adjust DMSO % - Sonication - pH adjustment Precipitation->Simple_Methods Yes Proceed Proceed with Experiment Precipitation->Proceed No Sufficient_Solubility Sufficient Solubility? Simple_Methods->Sufficient_Solubility Advanced_Methods Tier 2: Advanced Methods - Co-solvents - Cyclodextrins - Solid Dispersion Sufficient_Solubility->Advanced_Methods No Sufficient_Solubility->Proceed Yes Advanced_Methods->Proceed Re-evaluate Re-evaluate Experiment / Compound Advanced_Methods->Re-evaluate If still insufficient

Caption: A stepwise approach to troubleshooting and enhancing compound solubility.

References

Technical Support Center: Addressing Off-Target Effects of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Eleven-Nineteen-Leukemia (ENL) protein inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENL inhibitors?

A1: ENL is a chromatin reader protein that recognizes acetylated lysine residues on histones through its YEATS domain. This interaction is crucial for the recruitment of transcription elongation factors, such as the Super Elongation Complex (SEC), to the promoters of specific genes, including key oncogenes like MYC and HOXA9. ENL inhibitors, such as the developmental compounds SR-0813 and TDI-11055, are small molecules designed to bind to the YEATS domain of ENL, thereby preventing its association with acetylated histones. This competitive inhibition displaces ENL from chromatin, leading to the suppression of target gene transcription and subsequent anti-leukemic effects.[1][2][3][4]

Q2: I am observing unexpected phenotypes in my cell line upon treatment with an ENL inhibitor. Could these be off-target effects?

A2: While potent ENL inhibitors are designed for selectivity, off-target effects can occur and are a critical consideration in experimental design and data interpretation. For example, the ENL inhibitor SR-0813 has been shown to have a low-affinity interaction with the kinase YSK4 (MAP3K19).[1] At higher concentrations (e.g., 10 µM), SR-0813 can also induce the expression of SREBP target genes, such as HMGCR and HMGCS1, an effect not observed with genetic knockdown of ENL, indicating an off-target mechanism.[1][5] To distinguish between on-target and off-target effects, it is recommended to:

  • Perform dose-response experiments to identify the lowest effective concentration.

  • Use a structurally distinct ENL inhibitor to see if the phenotype is recapitulated.

  • Employ genetic approaches, such as CRISPR/Cas9-mediated knockout or degradation tags (dTAG), to validate that the observed phenotype is ENL-dependent.[2][3][6]

  • For specific inhibitors like TDI-11055, resistance mutations identified through CRISPR screens can be used to validate on-target activity.[2][3][6]

Q3: My ENL inhibitor is not showing the expected anti-proliferative effect in my leukemia cell line.

A3: Several factors could contribute to a lack of efficacy. First, ensure that the cell line you are using is dependent on ENL for its proliferation. MLL-rearranged and NPM1-mutated acute myeloid leukemia (AML) cell lines are generally sensitive to ENL inhibition.[2][3][6] If the cell line is appropriate, consider the following:

  • Compound Stability and Potency: Verify the integrity and concentration of your inhibitor stock.

  • Treatment Duration: Some ENL-dependent effects, such as changes in cell proliferation, may require longer incubation times (e.g., several days to two weeks).[1]

  • Cellular Uptake: While many inhibitors are designed to be cell-permeable, issues with uptake can occur. Consider using a cellular target engagement assay, like NanoBRET, to confirm intracellular binding.

Troubleshooting Guides

Cellular Viability and Proliferation Assays
Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Unexpected increase in cell viability at high inhibitor concentrations Off-target effects promoting survival or cell cycle arrest at a different phase.Analyze cell cycle distribution by flow cytometry. Investigate potential off-target pathways.
Compound precipitation at high concentrations.Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment.
No significant effect on proliferation in a known ENL-dependent cell line Insufficient treatment duration.Extend the treatment period up to 14 days, refreshing the media and inhibitor as needed.[1]
Incorrect inhibitor concentration.Perform a dose-response curve over a wide range of concentrations.
Degraded inhibitor.Use a fresh stock of the inhibitor and verify its activity in a biochemical assay if possible.
Western Blotting for ENL Target Gene Expression
Problem Possible Cause Suggested Solution
Weak or no signal for ENL target proteins (e.g., MYC) Suboptimal antibody.Use an antibody validated for Western blotting and the species of your sample.
Insufficient protein loading.Load at least 20-30 µg of total protein per lane.
Inefficient protein transfer.Optimize transfer time and voltage. Use a PVDF membrane for better retention of low molecular weight proteins.[7][8][9]
High background Blocking is insufficient.Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations.
Non-specific bands Primary antibody is not specific enough.Use a more specific antibody or perform a pre-adsorption step.
Sample degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Chromatin Immunoprecipitation (ChIP)-qPCR for ENL Occupancy
Problem Possible Cause Suggested Solution
Low ChIP efficiency (low % input) Inefficient immunoprecipitation.Ensure you are using a ChIP-grade antibody for ENL. Optimize the antibody concentration.
Incomplete cell lysis or chromatin shearing.Optimize sonication or enzymatic digestion to achieve fragments between 200-1000 bp.[10][11]
Over-crosslinking of chromatin.Reduce the formaldehyde crosslinking time or concentration.
High background in IgG control Non-specific binding of antibody to beads.Pre-clear the chromatin with protein A/G beads before immunoprecipitation.
Too much antibody used.Titrate the amount of IgG to match the amount of specific antibody used.
No change in ENL occupancy after inhibitor treatment Inhibitor is not displacing ENL from chromatin.Confirm target engagement with a cellular thermal shift assay (CETSA) or NanoBRET.
Incorrect timing of sample collection.Collect samples at a time point consistent with the inhibitor's mechanism of action (e.g., 4 hours).[1]
qPCR primers are not amplifying the correct region.Design and validate primers for known ENL binding sites.

Experimental Protocols

Protocol: Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is designed to assess the occupancy of ENL at specific genomic loci in response to inhibitor treatment.

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • ENL inhibitor and DMSO (vehicle control)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • ChIP-grade anti-ENL antibody and normal rabbit IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • SYBR Green qPCR master mix

  • Validated qPCR primers for target and control regions

Procedure:

  • Cell Treatment and Crosslinking:

    • Treat cells with the ENL inhibitor or DMSO for the desired time (e.g., 4 hours).

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

    • Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to an average size of 200-1000 bp.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in ChIP dilution buffer.

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with either the anti-ENL antibody or IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the crosslinks by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis:

    • Perform qPCR using SYBR Green master mix and primers for known ENL target loci (e.g., HOXA10, MYB promoter) and a negative control region.[1]

    • Calculate the enrichment as a percentage of the input DNA.

Protocol: NanoBRET™ Target Engagement Assay

This assay measures the direct binding of an ENL inhibitor to ENL within living cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc-ENL and HaloTag-Histone H3.3

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • ENL inhibitor and DMSO

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with NanoLuc-ENL and HaloTag-Histone H3.3 expression vectors and seed into 96-well plates.

    • Incubate for 24 hours to allow for protein expression.

  • Ligand Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2-4 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the ENL inhibitor in media.

    • Add the inhibitor dilutions or DMSO to the appropriate wells.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of ENL Action and Inhibition

ENL_Signaling cluster_nucleus Nucleus Histone Acetylated Histones (e.g., H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Histone->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Transcription Elongation Oncogenes->Transcription Inhibitor ENL Inhibitor (e.g., IN-2) Inhibitor->ENL Blocks Binding caption Mechanism of ENL action and inhibition.

Caption: Mechanism of ENL action and inhibition.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Observe Unexpected Phenotype DoseResponse Dose-Response Curve Start->DoseResponse TargetEngagement Confirm Target Engagement (NanoBRET) Start->TargetEngagement AlternativeInhibitor Test Alternative ENL Inhibitor DoseResponse->AlternativeInhibitor GeneticValidation Genetic Validation (CRISPR/dTAG) AlternativeInhibitor->GeneticValidation Conclusion Distinguish On-Target vs. Off-Target Effect GeneticValidation->Conclusion TargetEngagement->GeneticValidation caption Workflow to investigate off-target effects.

References

Technical Support Center: Eleven-Nineteen-Leukemia (ENL) Protein and ENL Inhibitor IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Eleven-Nineteen-Leukemia (ENL) protein and its inhibitor, IN-2. The focus is on addressing stability issues that may arise during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is ENL Protein IN-2 and what is its mechanism of action?

A1: Eleven-Nineteen-Leukemia Protein IN-2 is a small molecule inhibitor of the ENL protein. It functions by targeting the YEATS domain of ENL, a component that recognizes and binds to acetylated histones. By inhibiting this interaction, IN-2 can disrupt the recruitment of transcriptional machinery and suppress oncogenic gene expression, which is crucial for the maintenance of certain types of leukemia. The reported half-maximal inhibitory concentration (IC50) for ENL Protein IN-2 is 10.7 nM.[1][2]

Q2: I am observing a decrease in the activity of ENL Protein IN-2 over the course of a multi-day cell culture experiment. What could be the cause?

A2: A decrease in the activity of a small molecule inhibitor like IN-2 in long-term cell culture experiments can be attributed to several factors:

  • Chemical Instability: The compound may be degrading in the aqueous environment of the cell culture medium.

  • Metabolism by Cells: Cells can metabolize the inhibitor, converting it into less active or inactive forms.

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and tubes, reducing the effective concentration in the medium.

  • Precipitation: If the inhibitor's solubility limit is exceeded in the culture medium, it may precipitate out of solution.

It is recommended to assess the stability of ENL Protein IN-2 in your specific cell culture medium over the time course of your experiment.

Q3: My purified ENL protein is showing signs of aggregation after storage. What are the optimal storage conditions?

A3: The optimal storage conditions are protein-specific. However, some general guidelines for improving protein stability and preventing aggregation include:

  • Temperature: For short-term storage (days to weeks), 4°C is often suitable. For long-term storage, freezing at -80°C or in liquid nitrogen is recommended.[3][4][5][6] Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[3][4][7]

  • Concentration: Storing proteins at a higher concentration (ideally >1 mg/mL) can reduce loss due to adsorption to storage vessels.[5] For dilute protein solutions, the addition of a carrier protein like bovine serum albumin (BSA) can be beneficial.[4][5]

  • Additives: The inclusion of certain additives can enhance protein stability.[3][8]

    • Cryoprotectants: Glycerol (at 25-50%) can prevent the formation of damaging ice crystals during freezing.[3][4][6]

    • Reducing Agents: Dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) at 1-5 mM can prevent oxidation of cysteine residues.[3]

    • Protease Inhibitors: These should be added to prevent degradation by contaminating proteases.[3][6]

Q4: Can the binding of IN-2 affect the stability of the ENL protein?

A4: Yes, the binding of a small molecule inhibitor can affect the thermal stability of its target protein. Techniques like the Cellular Thermal Shift Assay (CETSA) are used to measure this effect. The binding of an inhibitor like IN-2 to the YEATS domain of ENL can lead to a more stable protein conformation, resulting in an increased melting temperature.[9][10][11] This principle is used to confirm target engagement in cells.

Troubleshooting Guides

Issue 1: Precipitation of ENL Protein IN-2 in Aqueous Buffers or Cell Culture Media
Possible Cause Troubleshooting Step
Poor Solubility Determine the aqueous solubility of IN-2. If it is low, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the final aqueous buffer or medium. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
Incorrect pH The solubility of small molecules can be pH-dependent. Assess the solubility of IN-2 at different pH values to find the optimal range for your experiments.
Salt Concentration High salt concentrations can sometimes lead to the "salting out" of small molecules. Try adjusting the ionic strength of your buffer.
Issue 2: Aggregation of Purified ENL Protein During Long-Term Experiments
Possible Cause Troubleshooting Step
Suboptimal Buffer Conditions Screen different buffer conditions (pH, salt concentration) to find the optimal environment for ENL stability.[8]
High Protein Concentration While high concentrations are good for storage, they can sometimes promote aggregation during experiments. Determine the optimal working concentration for your assay.
Temperature Fluctuations Maintain a constant and appropriate temperature throughout your experiment. For cell-free assays, consider running them at a lower temperature if possible.
Presence of Destabilizing Factors Ensure your protein preparation is free from contaminants that could promote aggregation. The addition of stabilizing agents like glycerol or non-detergent sulfobetaines might be beneficial.[8]

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
TargetEleven-Nineteen-Leukemia (ENL) Protein[1][2]
Binding SiteYEATS DomainInferred from similar ENL inhibitors
IC5010.7 nM[1][2]
Molecular FormulaC14H11NO2[12]
Molecular Weight225.24 g/mol [12]

Table 2: General Recommendations for Purified ENL Protein Storage

Storage DurationTemperatureAdditives to ConsiderBest Practices
Short-term (1-14 days)4°CProtease inhibitors, Antimicrobial agentsStore in a sterile, sealed container.
Mid-term (weeks to months)-20°C25-50% Glycerol, Protease inhibitorsAliquot into single-use tubes to avoid freeze-thaw cycles.
Long-term (months to years)-80°C or Liquid Nitrogen25-50% Glycerol (for -80°C)Aliquot into single-use tubes. For liquid nitrogen, flash-freeze aliquots.

Experimental Protocols

Protocol 1: Assessment of ENL Protein IN-2 Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of IN-2 in your experimental conditions.

Materials:

  • ENL Protein IN-2

  • Cell culture medium (with and without serum)

  • HPLC-MS or a suitable quantitative analytical method

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of IN-2 in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium (with and without serum) with IN-2 to the final working concentration.

  • Aliquot the spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point, remove an aliquot and store it at -80°C until analysis.

  • Analyze the concentration of IN-2 in each sample using a validated analytical method like HPLC-MS.

  • Plot the concentration of IN-2 as a function of time to determine its stability profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement of IN-2 with ENL

This protocol is adapted from established CETSA procedures and can be used to verify that IN-2 binds to and stabilizes ENL protein in a cellular context.[9][10][11][13][14]

Materials:

  • Cells expressing ENL protein

  • ENL Protein IN-2

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-ENL antibody

Procedure:

  • Compound Treatment: Treat cultured cells with the desired concentration of IN-2 or DMSO (vehicle) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble ENL protein by SDS-PAGE and Western blotting using an anti-ENL antibody.

  • Data Interpretation: Plot the amount of soluble ENL as a function of temperature for both IN-2 treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of IN-2 indicates that the compound binds to and stabilizes the ENL protein.

Signaling Pathways and Workflows

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_SEC Super Elongation Complex (SEC) Histone_Tails Acetylated Histone Tails (e.g., H3K9ac, H3K27ac) ENL ENL Histone_Tails->ENL binds via YEATS domain AF4 AF4/AFF4 ENL->AF4 ELL ELL ENL->ELL P-TEFb P-TEFb (CDK9/CycT1) ENL->P-TEFb AF9 AF9 ENL->AF9 RNA_Pol_II Paused RNA Polymerase II ENL->RNA_Pol_II recruits SEC to AF4->P-TEFb P-TEFb->RNA_Pol_II phosphorylates Ser2 Transcription_Elongation Productive Transcription Elongation RNA_Pol_II->Transcription_Elongation is released for Promoter Promoter Region Promoter->RNA_Pol_II is bound at IN-2 ENL Inhibitor IN-2 IN-2->ENL inhibits binding to acetylated histones Oncogenes Oncogenes (e.g., MYC, HOXA9) Transcription_Elongation->Oncogenes transcribes

Caption: ENL-Mediated Transcriptional Elongation Pathway and Inhibition by IN-2.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity in Long-Term Experiment Check_Protein Assess ENL Protein Stability - Check for aggregation (DLS, SEC) - Verify concentration (Bradford, BCA) - Run SDS-PAGE for degradation Start->Check_Protein Check_Inhibitor Assess IN-2 Stability - Check for precipitation - Measure concentration over time (HPLC) - Test in a short-term activity assay Start->Check_Inhibitor Protein_Issue Protein Stability Issue? Check_Protein->Protein_Issue Inhibitor_Issue Inhibitor Stability Issue? Check_Inhibitor->Inhibitor_Issue Protein_Issue->Inhibitor_Issue No Optimize_Protein_Storage Optimize Protein Storage & Handling - Aliquot and store at -80°C - Add stabilizers (e.g., glycerol) - Use fresh protein for critical experiments Protein_Issue->Optimize_Protein_Storage Yes Optimize_Inhibitor_Prep Optimize Inhibitor Preparation & Use - Prepare fresh stock solutions - Test different solvents - Replenish in long-term cultures Inhibitor_Issue->Optimize_Inhibitor_Prep Yes Re-run_Experiment Re-run Experiment with Optimized Conditions Inhibitor_Issue->Re-run_Experiment No Optimize_Protein_Storage->Re-run_Experiment Optimize_Inhibitor_Prep->Re-run_Experiment

Caption: Workflow for Troubleshooting Stability Issues in Long-Term Experiments.

References

Technical Support Center: Refining Animal Models for Eleven-Nineteen Leukemia (ENL) Protein IN-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Eleven-Nineteen Leukemia (ENL) protein and its inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during in vivo experiments with ENL-IN-2 inhibitors in acute myeloid leukemia (AML) models.

1. Engraftment Issues

Question/Issue Potential Cause(s) Recommended Solution(s)
Why are my human AML cells not engrafting or showing very low engraftment in mice? Choice of Mouse Strain: Standard immunodeficient mice (e.g., nude mice) may have residual immune cells (like NK cells) that reject human cells.[1][2]Use highly immunodeficient strains: NOD/SCID or preferably NSG (NOD scid gamma) mice, which lack mature T, B, and NK cells, show significantly improved engraftment rates for AML cells.[1][3][4] For some AML subtypes, humanized NSG-SGM3 mice, which express human cytokines, can further enhance engraftment.[3][4]
Cell Viability and Number: Low viability of AML cells post-thawing or injecting an insufficient number of cells can lead to engraftment failure.[5]Optimize cell handling: Ensure high viability (>90%) of cells before injection. Inject a sufficient number of cells, typically ranging from 1 to 10 million cells per mouse, depending on the cell line or patient sample.[2][6]
Route of Injection: Subcutaneous injections may not be optimal for leukemia models as they don't recapitulate the natural bone marrow microenvironment.[1]Utilize orthotopic injection methods: Intravenous (tail vein) or direct intrafemoral/intratibial injections are preferred to deliver cells to the bone marrow niche, which can improve engraftment success.[1][7] Intraperitoneal injections have also been used successfully.[8]
Patient Sample Heterogeneity: Primary patient-derived xenografts (PDXs) have variable engraftment potential, with samples from patients with more aggressive disease often engrafting more readily.[3][9]Characterize patient samples: If possible, select samples with known aggressive features. Be aware that some AML subtypes may have a longer latency to engraftment, requiring monitoring for an extended period (up to 6 months).[9]
How can I improve the success rate of patient-derived xenografts (PDXs)? Microenvironment Support: The murine bone marrow microenvironment may not fully support human leukemia stem cells.[10]Co-injection with supportive cells: In some cases, co-injection with human mesenchymal stromal cells (MSCs) can help create a more supportive humanized niche.[3]
Pre-conditioning of Mice: Lack of "space" in the bone marrow can hinder engraftment.Sub-lethal irradiation: Pre-treating mice with a low dose of irradiation (e.g., 2-3 Gy) 24 hours before cell injection can create space in the bone marrow and improve engraftment.[6] Chemical conditioning with agents like busulfan can also be used.[11]

2. Disease Monitoring and Data Interpretation

Question/Issue Potential Cause(s) Recommended Solution(s)
How can I effectively monitor leukemia progression in vivo? Insensitive Monitoring Methods: Relying solely on peripheral blood sampling can be insensitive, especially in the early stages of the disease.[12]Bioluminescence Imaging (BLI): If using luciferase-tagged cell lines, BLI is a highly sensitive, non-invasive method to monitor tumor burden and dissemination in real-time throughout the experiment.[12][13][14]
Flow Cytometry: Regularly monitor the percentage of human CD45+ cells (or other specific markers like CD33+ for AML) in the peripheral blood, bone marrow, and spleen to quantify engraftment and disease progression.[1][6][15]
My BLI signal is variable between mice, even with the same number of injected cells. Heterogeneity in Luciferase Expression: Polyclonal populations of transduced cells can have varying levels of luciferase expression, leading to inconsistent signals.[16]Use monoclonal cell populations: Select a single clone with stable and high luciferase expression for in vivo studies to ensure more consistent and quantifiable results.[16]
Timing of Imaging: The kinetics of luciferin distribution and light emission can vary.[13]Standardize imaging protocol: Image mice at a consistent time point after luciferin injection (e.g., 5-10 minutes) to ensure comparable measurements.[7][13]
I am observing weight loss and hunched posture in my mice, but the tumor burden seems low. Graft-versus-Host Disease (GvHD): Co-engraftment of human T-cells from patient samples can lead to GvHD, where the donor immune cells attack the mouse tissues.[6][17] This is a common complication in PDX models.[18]Monitor for GvHD symptoms: Look for signs such as weight loss, ruffled fur, skin lesions, and diarrhea.[19]
Deplete T-cells: If GvHD is a concern, consider depleting T-cells from the patient sample before injection.[9]
Use T-cell deficient mouse strains: While NSG mice are already T-cell deficient, ensure the chosen strain has minimal residual immunity.

3. In Vivo Efficacy Studies

Question/Issue Potential Cause(s) Recommended Solution(s)
What is the optimal timing to start treatment with an ENL inhibitor? Variable Disease Establishment: Starting treatment too early may not allow for sufficient engraftment, while starting too late may result in an overwhelming tumor burden.Establish a baseline: Allow the leukemia to engraft and establish, as confirmed by BLI or flow cytometry (e.g., a detectable and rising signal or a certain percentage of hCD45+ cells in the blood).[13] Randomize mice into treatment groups when the average tumor burden is consistent across cohorts.[13]
How do I interpret survival data from my efficacy study? Multiple Confounding Factors: Mouse strain, cell line/patient sample aggressiveness, and GvHD can all impact survival.Use Kaplan-Meier analysis: Plot survival curves and use statistical tests (e.g., log-rank test) to compare survival between treatment and control groups.[20]
Define clear endpoints: Establish humane endpoints for euthanasia based on tumor burden, clinical signs (e.g., weight loss >20%), or paralysis to ensure ethical conduct and consistent data collection.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ENL inhibitors and degraders in mouse models of AML.

Table 1: In Vitro and In Vivo Efficacy of ENL Inhibitors

Compound Cell Line In Vitro Potency (GI50/IC50) In Vivo Model Dosing Regimen Key In Vivo Outcome Reference
TDI-11055 MV4;11 (MLL-r)GI50: ~50 nMCell line xenograft (MV4;11)100 mg/kg, oral, dailySignificant reduction in tumor burden and prolonged survival.[21][22][23]
OCI-AML3 (NPM1c)GI50: ~100 nMPDX (NPM1c)100 mg/kg, oral, dailyBlocked disease progression.[24]
MS41 (Degrader) MV4;11 (MLL-r)GI50: 21.28 nMXenograft (MV4;11)50 mg/kg, i.p., dailySubstantial suppression of leukemia progression and prolonged survival.[25]
RS4;11 (MLL-r)GI50: 25.06 nM---[25]
Inhibitor 13 MOLM-13 (MLL-r)EC50: < 1 µMAML xenograft20 mg/kg, oralSignificantly improved survival.[26][27]
MV4-11 (MLL-r)EC50: < 1 µM---[26]
SR-0813 MOLM-13 (MLL-r)IC50: ~1 µM--Suppressed ENL target genes (HOXA9, MYC).[28][29]

Table 2: Pharmacokinetic Properties of Selected ENL Inhibitors in Mice

Compound Dose and Route Maximum Plasma Concentration (Cmax) Bioavailability Reference
TDI-11055 100 mg/kg, oral> 1 µM (unbound)Good oral exposure[21][22]
MS41 50 mg/kg, i.p.241.8 nM-[25]
Inhibitor 13 20 mg/kg, oral~300 ng/mL60.9%[26]

Experimental Protocols

Protocol 1: Orthotopic Xenograft Model of AML using Tail Vein Injection

  • Cell Preparation:

    • Culture human AML cells (e.g., MV4-11, MOLM-13) or thaw primary patient samples.

    • If using luciferase-expressing cells, confirm expression and activity.

    • Wash cells twice with sterile, serum-free media or PBS.

    • Resuspend cells in sterile PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 5-10 x 10^6 cells per 100-200 µL. Keep cells on ice.

  • Animal Preparation:

    • Use 6-8 week old immunodeficient mice (NSG recommended).

    • (Optional) 24 hours prior to injection, irradiate mice with a single dose of 200-250 cGy.

    • Warm the mice under a heat lamp to dilate the tail veins.

  • Injection Procedure:

    • Place the mouse in a restrainer.

    • Gently swab the tail with an alcohol pad.

    • Using a 27-30 gauge needle attached to a 1 mL syringe, slowly inject the cell suspension (100-200 µL) into one of the lateral tail veins.[30]

    • Monitor the mouse for any signs of distress.

  • Post-Injection Monitoring:

    • Monitor the health of the mice daily (weight, posture, activity).

    • Begin monitoring for engraftment 2-4 weeks post-injection using flow cytometry of peripheral blood for human CD45+ cells or bioluminescence imaging.[5][11]

Protocol 2: Monitoring Engraftment by Flow Cytometry

  • Sample Collection:

    • Collect 50-100 µL of peripheral blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

    • At the experimental endpoint, collect bone marrow by flushing the femurs and tibias, and prepare a single-cell suspension from the spleen.[31]

  • Red Blood Cell Lysis:

    • Add RBC lysis buffer to the blood sample, incubate for 5-10 minutes at room temperature, and then centrifuge to pellet the white blood cells.

  • Antibody Staining:

    • Wash the cell pellet with FACS buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with fluorescently-conjugated antibodies against human and mouse CD45 (to distinguish human from mouse cells) and a human myeloid marker like CD33.[1][6]

    • Incubate for 20-30 minutes on ice in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells again to remove unbound antibodies.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of human CD45+CD33+ cells within the total viable cell population. Engraftment is often considered successful when this population exceeds 0.1-1% in the bone marrow.[6]

Protocol 3: In Vivo Bioluminescence Imaging (BLI)

  • Substrate Preparation:

    • Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

    • Filter-sterilize the solution.

  • Imaging Procedure:

    • Anesthetize the mice using isoflurane.

    • Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg.[7][13]

    • Place the anesthetized mouse in the imaging chamber of a BLI system (e.g., IVIS).

    • Acquire images at a consistent time point after injection (e.g., 5-10 minutes) as the signal peaks and then declines.[13]

    • Use imaging software to quantify the photon flux (photons/second) from a defined region of interest (ROI) drawn over the mouse.

  • Longitudinal Monitoring:

    • Perform imaging weekly or bi-weekly to track disease progression and response to therapy.[7]

Visualizations

ENL_Signaling_Pathway cluster_nucleus Nucleus ENL ENL SEC Super Elongation Complex (SEC) ENL->SEC recruits DOT1L DOT1L ENL->DOT1L interacts with YEATS YEATS Domain YEATS->ENL part of H3K27ac H3K27ac / H3K9ac H3K27ac->YEATS binds to PolII RNA Polymerase II SEC->PolII activates DOT1L->PolII facilitates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes transcribes Transcription Transcription Elongation Oncogenes->Transcription leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis drives ENL_IN2 ENL-IN-2 (Inhibitor) ENL_IN2->YEATS blocks binding

Caption: ENL signaling pathway in acute myeloid leukemia.

experimental_workflow start Start: AML Cell Culture (Luciferase-tagged) prepare_cells Prepare Cell Suspension (5-10x10^6 cells/mouse) start->prepare_cells inject Orthotopic Injection (Tail Vein) prepare_cells->inject prepare_mice Prepare NSG Mice (6-8 weeks old) Optional: Irradiation prepare_mice->inject engraftment Engraftment Period (2-4 weeks) inject->engraftment monitor Monitor Engraftment (BLI / Flow Cytometry) engraftment->monitor randomize Randomize Mice (into treatment groups) monitor->randomize treat Treatment Phase - Vehicle Control - ENL-IN-2 randomize->treat monitor_efficacy Monitor Efficacy - Tumor Burden (BLI) - Survival (Kaplan-Meier) - Health Status treat->monitor_efficacy endpoint Endpoint Analysis - Flow Cytometry (BM, Spleen) - Histology monitor_efficacy->endpoint

Caption: In vivo efficacy study workflow for ENL inhibitors.

troubleshooting_logic problem Problem: Low/No Engraftment q1 Is mouse strain optimal (e.g., NSG)? problem->q1 ans1_no Action: Switch to highly immunodeficient strain (NSG). q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes q2 Are cell viability and number sufficient? ans1_yes->q2 ans2_no Action: Optimize thawing & increase cell number. q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes q3 Is injection route orthotopic? ans2_yes->q3 ans3_no Action: Use tail vein or intrafemoral injection. q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes q4 Consider other factors: - Pre-conditioning - Patient sample variability - Extended monitoring ans3_yes->q4

References

Technical Support Center: Overcoming Resistance to ENL Inhibitors in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleven-Nineteen-Leukemia (ENL) protein inhibitors, such as IN-2, in the context of MLL-rearranged leukemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ENL inhibitors like IN-2 in MLL-rearranged leukemia?

A1: Eleven-Nineteen-Leukemia (ENL) is a chromatin reader protein that plays a critical role in the progression of MLL-rearranged leukemias.[1][2] Its YEATS domain specifically recognizes and binds to acetylated histone tails.[1][3] This interaction is crucial for recruiting transcriptional machinery, including the super elongation complex (SEC), to the promoters of key oncogenes such as HOXA9, MEIS1, and MYC, driving their expression and promoting leukemogenesis.[1][4][5] ENL inhibitors, like IN-2 and others such as TDI-11055, are small molecules designed to block the interaction between the ENL YEATS domain and acetylated histones.[2][6] By displacing ENL from chromatin, these inhibitors suppress the transcription of these oncogenic target genes, leading to cell differentiation and reduced proliferation of leukemia cells.[2][5]

Q2: My leukemia cell line, which was initially sensitive to an ENL inhibitor, has developed resistance. What are the potential mechanisms?

A2: Resistance to ENL inhibitors can arise through several mechanisms. One validated mechanism is the acquisition of mutations in the ENL gene itself. For instance, a CRISPR-Cas9 mutagenesis screen identified a specific mutation in the ENL YEATS domain that confers resistance to the ENL inhibitor TDI-11055.[2] This mutation likely alters the drug-binding pocket, reducing the inhibitor's efficacy without compromising the protein's essential function. Other potential, more general mechanisms of drug resistance in leukemia that could be relevant include the activation of bypass signaling pathways that compensate for the inhibition of the ENL-mediated pathway, or increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.

Q3: I am not observing the expected downstream effects (e.g., downregulation of HOXA9 or MYC) after treating my cells with an ENL inhibitor. What could be the issue?

A3: Several factors could contribute to a lack of downstream effects. First, ensure the inhibitor is active and used at an appropriate concentration; you may need to perform a dose-response curve to determine the optimal IC50 for your specific cell line. Second, the time course of treatment may be insufficient to observe changes in gene expression. Transcriptional changes can precede phenotypic effects like apoptosis or differentiation, so a time-course experiment is recommended. Third, the specific MLL fusion protein in your cell line might have a differential reliance on ENL. Finally, ensure your detection method (e.g., qPCR, Western blot) is optimized and sensitive enough to detect changes in the target gene or protein expression.

Q4: Are there alternative therapeutic strategies to overcome resistance to ENL inhibitors?

A4: Yes, combination therapies are a promising approach. Since ENL is involved in epigenetic regulation, combining ENL inhibitors with other epigenetic modulators, such as BET inhibitors, has shown synergistic effects in sensitizing AML cells.[3] Additionally, for resistance driven by specific mutations, developing next-generation inhibitors that can bind to the mutated target is a potential strategy. Another approach could be to target downstream effectors of the ENL pathway or parallel survival pathways that become activated in resistant cells.

Troubleshooting Guides

Problem 1: High IC50 Value or Lack of Cell Viability Reduction
Possible Cause Troubleshooting Steps
Inactive or Degraded Inhibitor - Verify the inhibitor's purity and activity. - Store the inhibitor according to the manufacturer's instructions, typically in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. - Prepare fresh stock solutions regularly.
Incorrect Inhibitor Concentration - Perform a dose-ranging study to determine the optimal concentration range for your cell line.[7] - Ensure accurate dilution calculations and proper mixing of the inhibitor in the culture medium.
Cell Line is Intrinsically Resistant - Confirm that your cell line has an MLL-rearrangement or NPM1 mutation, as these are key indicators of sensitivity to ENL inhibitors.[2] - Sequence the ENL gene in your cell line to check for pre-existing resistance mutations. - Test a known sensitive cell line (e.g., MOLM-13, MV4-11) as a positive control.[8]
Suboptimal Assay Conditions - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. - Ensure the incubation time is sufficient for the inhibitor to exert its effect (typically 48-72 hours for viability assays).[7] - Verify that the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell type and experimental conditions.
Problem 2: Inconsistent Results in Drug Sensitivity Assays
Possible Cause Troubleshooting Steps
Variable Cell Health and Passage Number - Use cells from a consistent, low passage number for all experiments. - Regularly check for mycoplasma contamination. - Ensure consistent cell culture conditions (media, serum, incubator CO2, and temperature).
Inaccurate Cell Seeding - Ensure a homogenous single-cell suspension before seeding to avoid clumps. - Use a calibrated pipette and mix the cell suspension between seeding replicates.
Edge Effects in Multi-well Plates - To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. - Ensure proper humidification in the incubator.
Variability in Reagent Addition - Use a multichannel pipette for adding reagents to minimize timing differences between wells. - Ensure complete mixing of reagents in each well.

Data Presentation

Table 1: Representative IC50 Values for an ENL Inhibitor in Sensitive vs. Resistant MLL-rearranged Leukemia Cell Lines.

Cell LineMLL FusionENL Inhibitor IC50 (µM)Resistance Mechanism
MOLM-13 (Sensitive)MLL-AF90.5-
MV4-11 (Sensitive)MLL-AF40.3-
MOLM-13 (Resistant)MLL-AF9>10ENL Mutation
SEM (Sensitive)MLL-AF40.1-
SEM (Resistant)MLL-AF4>3Acquired Resistance

Note: The IC50 values are representative and may vary depending on the specific ENL inhibitor and experimental conditions.[9]

Experimental Protocols

Protocol 1: Generation of ENL Inhibitor-Resistant Leukemia Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to an ENL inhibitor.[10][11]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the ENL inhibitor for the parental leukemia cell line.

  • Initial Exposure: Culture the parental cells in the presence of the ENL inhibitor at a concentration equal to the IC20-IC30.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the ENL inhibitor. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and Maintenance: At each concentration step, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Selection of Resistant Population: Continue this process for several months. A resistant population will emerge that can proliferate in the presence of a significantly higher concentration of the inhibitor compared to the parental cells.

  • Confirmation of Resistance: Once a resistant population is established, perform a cell viability assay to determine the new IC50. A significant increase (e.g., >5-fold) in the IC50 value confirms the development of resistance.[10]

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.

  • Maintenance of Resistant Phenotype: Culture the resistant cell line continuously in the presence of the ENL inhibitor at a maintenance concentration (e.g., the IC50 of the parental line) to retain the resistant phenotype.[11]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps for a colorimetric MTT assay to measure cell viability and determine the IC50 of an ENL inhibitor.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of the ENL inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Mandatory Visualizations

MLL_Leukemia_Signaling_Pathway Signaling Pathway in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein (e.g., MLL-ENL) ENL ENL MLL_Fusion->ENL recruits SEC Super Elongation Complex (SEC) ENL->SEC recruits DOT1L DOT1L ENL->DOT1L recruits Acetylated_Histones Acetylated Histones (H3K9ac, H3K27ac) Acetylated_Histones->ENL binds to YEATS domain Oncogenes Oncogenes (HOXA9, MEIS1, MYC) SEC->Oncogenes activates transcription DOT1L->Oncogenes activates transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Oncogenes->Leukemogenesis ENL_Inhibitor ENL Inhibitor (IN-2) ENL_Inhibitor->ENL inhibits binding

Caption: Signaling pathway in MLL-rearranged leukemia and the action of ENL inhibitors.

Experimental_Workflow_Resistance Workflow for Generating and Analyzing ENL Inhibitor Resistance start Start with Sensitive Leukemia Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture Continuous Culture with Increasing Inhibitor Conc. ic50_initial->culture monitor Monitor Viability & Proliferation culture->monitor monitor->culture dose escalation resistant_pop Select for Resistant Population monitor->resistant_pop ic50_final Determine Final IC50 of Resistant Line resistant_pop->ic50_final analysis Mechanism of Resistance Analysis resistant_pop->analysis sequencing ENL Gene Sequencing analysis->sequencing western Western Blot (Pathway Analysis) analysis->western gene_expression qPCR/RNA-seq (Bypass Pathways) analysis->gene_expression

Caption: Experimental workflow for generating and analyzing ENL inhibitor resistance.

Troubleshooting_Logic Troubleshooting Logic for High IC50 of ENL Inhibitor start High IC50 Observed check_inhibitor Check Inhibitor (Fresh stock, Storage) start->check_inhibitor check_controls Run Positive/Negative Cell Line Controls check_inhibitor->check_controls is_sensitive_ok Is Positive Control Sensitive? check_controls->is_sensitive_ok check_assay Review Assay Protocol (Seeding, Time, Reagents) is_sensitive_ok->check_assay Yes extrinsic_issue Likely Extrinsic Issue (Reagents, Protocol) is_sensitive_ok->extrinsic_issue No intrinsic_resistance Hypothesize Intrinsic Resistance check_assay->intrinsic_resistance sequence_enl Sequence ENL Gene intrinsic_resistance->sequence_enl pathway_analysis Analyze Bypass Pathways intrinsic_resistance->pathway_analysis

References

Technical Support Center: Experiments with Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-2. The information is designed to address common pitfalls and challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENL Protein IN-2?

A1: ENL is a chromatin reader protein that recognizes acetylated histones via its YEATS domain.[1][2][3][4] This interaction is crucial for the recruitment of transcription elongation machinery, such as the Super Elongation Complex (SEC) and DOT1L complex, to the promoters of key oncogenes like MYC and HOXA9.[1][4][5][6][7] ENL Protein IN-2 is a small molecule inhibitor designed to competitively bind to the YEATS domain of ENL, thereby displacing it from chromatin.[8][9] This displacement leads to the suppression of oncogenic gene expression programs, induction of cellular differentiation, and ultimately, inhibition of leukemia cell proliferation.[5][6][8][9][10]

Q2: In which cancer types is ENL inhibition with IN-2 expected to be most effective?

A2: Inhibition of ENL is a particularly promising therapeutic strategy in acute myeloid leukemia (AML), especially in subtypes with MLL rearrangements (MLL-r) or NPM1 mutations.[8][9][10] Genetic studies have demonstrated that these specific leukemia subtypes are highly dependent on ENL for their survival and proliferation.[8][11]

Q3: What are the expected downstream effects of treating cells with ENL Protein IN-2?

A3: Treatment of sensitive leukemia cell lines with an ENL inhibitor like IN-2 is expected to lead to several key downstream effects:

  • Reduced Chromatin Occupancy: A rapid decrease in the chromatin occupancy of ENL and its associated complexes (e.g., SEC and DOT1L).[6][8][9]

  • Transcriptional Repression: Suppression of key oncogenic gene expression programs, including genes like MYC, HOXA9, HOXA10, and MEIS1.[5][7][11][12]

  • Cellular Differentiation: Induction of myeloid differentiation.[4][5]

  • Cell Cycle Arrest: An increase in the G1 phase of the cell cycle.[13][14]

  • Inhibition of Proliferation and Apoptosis: A dose-dependent inhibition of cell proliferation and induction of apoptosis.[5][11]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low cellular potency of IN-2 despite high biochemical activity. 1. Poor cell permeability of the compound. 2. Efflux of the compound by cellular transporters. 3. Rapid metabolic degradation of the compound within the cell.1. Perform a cellular target engagement assay like NanoBRET or CETSA to confirm intracellular target binding.[11][13][15] 2. Evaluate the in vitro metabolic stability of the inhibitor.[11] 3. Consider using a different cell line with potentially lower efflux pump activity.
Inconsistent results in cell viability assays. 1. Suboptimal seeding density of cells. 2. Variability in treatment duration. 3. Use of a cell line that is not dependent on ENL.1. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. 2. Maintain a consistent treatment duration across all experiments (e.g., 72 hours or 8 days for dose-response curves).[8][16] 3. Use validated ENL-dependent cell lines such as MOLM-13 and MV4-11, and include an ENL-independent line (e.g., Jurkat) as a negative control.[11]
Off-target effects observed. 1. Lack of selectivity of IN-2 for the ENL YEATS domain over other YEATS domains (e.g., AF9). 2. Inhibition of unrelated proteins like kinases.1. Perform selectivity profiling against other YEATS domain proteins (AF9, YEATS2, YEATS4) and a panel of bromodomains and kinases.[12] 2. A CRISPR-Cas9 mediated mutagenesis screen can be employed to generate a drug-resistant ENL mutant, which can validate that the observed cellular effects are on-target.[8][10]
Difficulty in detecting ENL target engagement in cells. 1. Inadequate concentration or incubation time of IN-2. 2. The chosen assay is not sensitive enough.1. For Cellular Thermal Shift Assays (CETSA), ensure treatment with a sufficient concentration of the inhibitor (e.g., 10 μM) for an adequate duration (e.g., 3-6 hours) to allow for target engagement.[11][13] 2. Consider using a more sensitive target engagement assay like the NanoBRET system.[11][13]

Experimental Protocols & Data

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a method to assess the target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

  • Culture ENL-dependent cells (e.g., MOLM-13) to a sufficient density.

  • Treat cells with either vehicle (DMSO) or ENL Protein IN-2 at the desired concentration (e.g., 10 μM) for 1-3 hours.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures for 3 minutes in a thermal cycler.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble ENL protein in each sample by Western blotting. Increased thermal stability of ENL in the presence of IN-2 indicates target engagement.[11][15]

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based assay that can quantitatively measure the engagement of a test compound with a target protein in live cells.

Protocol:

  • Transfect HEK293T cells with a construct expressing the ENL YEATS domain fused to NanoLuc® (NLuc) luciferase.

  • Add the NanoBRET fluorescent tracer that specifically binds to the ENL YEATS domain.

  • Add varying concentrations of the competitor ENL Protein IN-2.

  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates the displacement of the tracer by IN-2, allowing for the determination of cellular IC50 values.[11][13]

Quantitative Data Summary
Inhibitor Assay Type Target IC50 / EC50 Cell Line Reference
Compound 1 AlphaScreenAF9-AF4 PPI1.5 µM-[5]
Compound 1 AlphaScreenENL-AF4 PPI0.94 µM-[5]
TDI-11055 TR-FRETENL YEATS~119 nM-[8]
SR-0813 HTRFENL YEATS25 nM-[12]
SR-0813 CETSAENL205 nM-[12]
MS41 AlphaScreenENL YEATS-H3K9ac119.43 nM-[6]
Eleven-Nineteen-Leukemia Protein IN-2 (hypothetical) AlphaScreenENL YEATS10.7 nM-[16]
Inhibitor 13 NanoBRETENL YEATS4.29 µMHEK293T[13][14]
Inhibitor 13 Cell Viability-1.25 ± 0.18 µMMOLM-13[14]
Inhibitor 13 Cell Viability-0.81 ± 0.15 µMMV4-11[14]

Visualized Pathways and Workflows

ENL Signaling Pathway and Inhibition by IN-2

ENL_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones (H3K9ac, H3K27ac) ENL ENL Protein Histone->ENL Binds via YEATS domain SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L Complex ENL->DOT1L Recruits PolII RNA Polymerase II SEC->PolII Activates DOT1L->PolII Activates Oncogenes Oncogenes (MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription IN2 ENL IN-2 IN2->ENL Inhibits Binding

Caption: Mechanism of ENL-mediated transcription and its inhibition by IN-2.

Cellular Thermal Shift Assay (CETSA) Workflow```dot

CETSA_Workflow Start Culture Cells (e.g., MOLM-13) Treat Treat with IN-2 or Vehicle (DMSO) Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Pellet) Lyse->Centrifuge Analyze Western Blot for Soluble ENL Centrifuge->Analyze Result Increased ENL stability with IN-2 indicates target engagement Analyze->Result

Caption: Troubleshooting guide for low cellular potency of ENL inhibitors.

References

Modifying treatment schedules for Eleven-Nineteen-Leukemia Protein IN-2 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Modifying Treatment Schedules for MLL-X-IN-2

Disclaimer: Eleven-Nineteen-Leukemia Protein IN-2 (designated here as MLL-X-IN-2) is a representative small molecule inhibitor for research purposes. The information provided is based on principles for targeting MLL-fusion leukemia and is intended for guidance in a research setting. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers modifying in vivo treatment schedules of small molecule inhibitors targeting the Eleven-Nineteen-Leukemia (MLL) fusion protein pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MLL-X-IN-2?

A1: MLL-X-IN-2 is designed to inhibit the protein-protein interaction (PPI) between the N-terminal portion of the Mixed Lineage Leukemia (MLL) fusion protein and its critical binding partner, Menin. This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive oncogenesis by dysregulating gene expression, including key targets like HOXA9 and MEIS1.[1][2][3] By blocking this interaction, MLL-X-IN-2 aims to reverse the oncogenic gene expression program and induce differentiation in leukemia cells.[1][4]

Q2: How do I select a starting dose and schedule for my first in vivo efficacy study?

A2: Selecting a starting dose requires data from several preliminary studies.

  • In Vitro Potency: Your starting point is the in vitro IC50 or EC50 value in your target leukemia cell line.

  • Maximum Tolerated Dose (MTD): Conduct a dose-range finding study in a small cohort of healthy, non-tumor-bearing mice to determine the MTD.[5] This involves administering escalating doses and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).

  • Pharmacokinetics (PK): A preliminary PK study will reveal the compound's half-life (t½), peak concentration (Cmax), and overall exposure (AUC), which are critical for determining a rational dosing frequency.[4][6]

  • General Guidance: A common starting point for efficacy studies is a dose at or below the MTD that achieves plasma concentrations several-fold above the in vitro IC50 for a sustained period. For example, if the MTD is 100 mg/kg and the half-life supports twice-daily dosing, an initial efficacy study might test 75 mg/kg and 50 mg/kg administered every 12 hours.

Q3: What are the expected pharmacodynamic (PD) effects of MLL-X-IN-2 treatment?

A3: Successful target engagement should lead to measurable changes in downstream biomarkers. The primary PD effect is the downregulation of MLL fusion target genes. Key biomarkers to assess in tumor tissue or peripheral blood mononuclear cells (PBMCs) include reduced mRNA levels of HOXA9, MEIS1, and PBX3. You may also observe an increase in myeloid differentiation markers, such as MNDA.[4] These changes typically precede observable tumor regression.

Q4: Can I expect to see drug resistance? How would I detect it?

A4: As with many targeted therapies, acquired resistance is a possibility. Resistance could emerge from mutations in the drug target (Menin) that prevent inhibitor binding or through the activation of bypass signaling pathways. To detect resistance, monitor for initial tumor regression followed by regrowth despite continued treatment. If resistance is suspected, tumors should be explanted at the end of the study and analyzed via sequencing to identify potential resistance mutations and RNA-seq to uncover upregulated signaling pathways.

Troubleshooting Guides

Issue 1: Lack of Tumor Growth Inhibition

If your in vivo study shows no significant difference in tumor growth between the vehicle and MLL-X-IN-2 treated groups, consult the following troubleshooting steps.

Potential Cause Troubleshooting Action Key Metric / Assay
Insufficient Drug Exposure Conduct a pharmacokinetic (PK) study in tumor-bearing mice at the efficacy dose.Plasma concentration vs. time curve. Calculate Area Under the Curve (AUC) and Cmax.
Poor Oral Bioavailability If using oral gavage, compare PK profiles of oral (PO) vs. intravenous (IV) or intraperitoneal (IP) administration. Consider reformulating the compound.Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Lack of Target Engagement Perform a pharmacodynamic (PD) study. Harvest tumors at various time points after a single dose and measure target gene expression.Quantitative RT-PCR for HOXA9 and MEIS1 mRNA levels in tumor tissue.
Incorrect Dosing Schedule Based on PK data, adjust the dosing frequency. If the drug has a short half-life, a more frequent administration (e.g., from once daily to twice daily) may be needed to maintain therapeutic concentrations.Trough plasma concentration (should remain above IC50).
Cell Line Insensitivity Confirm the IC50 of your specific leukemia cell line in vitro. Ensure the cell line is dependent on the MLL-Menin interaction.In vitro cell viability assay (e.g., MTT or CellTiter-Glo).
Issue 2: Unexpected Toxicity or Animal Morbidity

If treated animals show excessive weight loss (>15-20%), lethargy, or other adverse effects, use this guide.

Potential Cause Troubleshooting Action Key Metric / Assay
Dose is Too High Reduce the dose. Re-evaluate the Maximum Tolerated Dose (MTD) in a dose-range finding study.Animal body weight, clinical signs of toxicity (e.g., hunched posture, ruffled fur).
Off-Target Effects Review in vitro selectivity panel data if available. Consider if the toxicity aligns with known effects of inhibiting related proteins.Histopathology of major organs (liver, spleen, kidney) at the end of the study.
Formulation/Vehicle Toxicity Run a control group treated with the vehicle alone to ensure it is well-tolerated.Compare body weight and clinical signs between vehicle-only and untreated animals.
Compound Accumulation Conduct a multi-dose PK study to determine if the drug accumulates with repeated dosing, leading to toxic concentrations.Compare Cmax and AUC after the first dose vs. after multiple doses.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis in Mice
  • Animal Model: Use healthy CD-1 or BALB/c mice (n=3 per time point).

  • Drug Administration: Administer MLL-X-IN-2 at a single dose (e.g., 50 mg/kg) via the intended clinical route (e.g., oral gavage) and IV route (e.g., 5 mg/kg) for bioavailability calculation.

  • Sample Collection: Collect blood samples (approx. 50 µL) via retro-orbital or tail-vein bleed at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Quantify the concentration of MLL-X-IN-2 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the mean plasma concentration versus time. Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Example Pharmacokinetic Parameters for MLL-X-IN-2

ParameterOral Gavage (50 mg/kg)IV Bolus (5 mg/kg)
Cmax (ng/mL) 15002500
Tmax (hr) 1.00.25
AUC (ng*hr/mL) 75001875
t½ (hr) 4.54.2
Bioavailability (%F) 75%-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Line: Use a human MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13).[4]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5-10 million leukemia cells in 100 µL of Matrigel into the right flank of each mouse.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, MLL-X-IN-2 (Dose 1), MLL-X-IN-2 (Dose 2).

  • Treatment: Administer vehicle or MLL-X-IN-2 according to the determined schedule (e.g., once daily by oral gavage) for 21-28 days.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size (~1500 mm³), or at the end of the study. Collect tumors for pharmacodynamic analysis.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (%TGI).

Visualizations

MLL_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Mechanism of Action MLL_Fusion MLL Fusion Protein (e.g., MLL-ENL) Complex Oncogenic Complex MLL_Fusion->Complex Menin Menin Menin->Complex LEDGF LEDGF/p75 LEDGF->Complex DNA DNA Complex->DNA Binds to chromatin HOXA9 HOXA9 / MEIS1 Genes DNA->HOXA9 Transcription Aberrant Transcription HOXA9->Transcription Leukemia Leukemia Maintenance Transcription->Leukemia MLL_IN2 MLL-X-IN-2 MLL_IN2->Menin Inhibits Interaction Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint & Analysis Implant 1. Implant MLL-rearranged leukemia cells (e.g., MV4;11) into immunodeficient mice TumorGrowth 2. Monitor tumor growth until volume ≈ 100-150 mm³ Implant->TumorGrowth Randomize 3. Randomize mice into treatment groups (n=8-10) TumorGrowth->Randomize Dosing 4. Administer Vehicle or MLL-X-IN-2 daily for 21-28 days Randomize->Dosing Monitor 5. Measure tumor volume and body weight 2-3x/week Dosing->Monitor Endpoint 6. Euthanize at endpoint (Tumor size limit or Day 28) Monitor->Endpoint Harvest 7. Harvest tumors for pharmacodynamic analysis Endpoint->Harvest Analyze 8. Analyze data: Tumor growth inhibition, biomarker expression Harvest->Analyze Troubleshooting_Logic Start Problem: Lack of In Vivo Efficacy CheckExposure Is drug exposure (AUC) sufficient? Start->CheckExposure CheckTarget Is the target engaged? (PD biomarkers modulated) CheckExposure->CheckTarget Yes SolutionPK Solution: Reformulate or change administration route (e.g., IP) CheckExposure->SolutionPK No CheckDose Is the dosing schedule optimal? CheckTarget->CheckDose Yes SolutionPD Solution: Increase dose to achieve target modulation CheckTarget->SolutionPD No SolutionSchedule Solution: Increase dosing frequency (e.g., BID instead of QD) CheckDose->SolutionSchedule No InvestigateResistance Consider intrinsic resistance of the model. Re-verify in vitro sensitivity. CheckDose->InvestigateResistance Yes

References

Validation & Comparative

Comparing Eleven-Nineteen-Leukemia Protein IN-2 to other ENL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Eleven-Nineteen-Leukemia Protein IN-2 and Other ENL Inhibitors for Researchers and Drug Development Professionals.

This guide provides an objective comparison of the Eleven-Nineteen-Leukemia (ENL) protein inhibitor, IN-2, against other notable ENL inhibitors. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The Role of ENL in Leukemia

The Eleven-Nineteen-Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated histones, playing a significant role in the regulation of gene expression. In certain types of acute myeloid leukemia (AML), particularly those with mixed-lineage leukemia (MLL) gene rearrangements, ENL is essential for maintaining the leukemic state. It is a component of the super elongation complex (SEC), which promotes the transcription of oncogenes like MYC and HOX genes. The YEATS domain of ENL is responsible for binding to acetylated histones, making it an attractive therapeutic target for the development of small-molecule inhibitors.

Overview of Compared ENL Inhibitors

This guide focuses on the following ENL inhibitors:

  • This compound (Compound 23): A novel benzimidazole derivative identified as a potent ENL inhibitor.

  • TDI-11055: An orally bioavailable ENL inhibitor that has shown efficacy in preclinical models of AML.

  • SR-0813 (Compound 13): A potent and selective ENL/AF9 YEATS domain inhibitor.

  • Compound 7, 11, and 24: A series of selective small-molecule inhibitors for the ENL YEATS domain.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the selected ENL inhibitors, allowing for a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of ENL Inhibitors

InhibitorAssay TypeTargetIC50 (nM)Kd (nM)Reference
IN-2 (Compound 23) AlphaScreenENL YEATS Domain10.7N/A[1]
TDI-11055 TR-FRETENL YEATS Domain50119[2][3]
SR-0813 (Compound 13) HTRFENL YEATS Domain2530[4][5]
Compound 7 AlphaScreenENL YEATS Domain<1000N/A[2]
Compound 11 AlphaScreenENL YEATS Domain<100N/A[2]
Compound 24 AlphaScreenENL YEATS Domain<100N/A[2]

N/A: Data not available

Table 2: Cellular Activity of ENL Inhibitors

InhibitorCell LineAssay TypeIC50/EC50 (µM)Time PointReference
IN-2 (Compound 23) MOLM-13Cell Viability37.972 hours[1]
TDI-11055 MV4;11Cell Viability~0.18 days[3]
MOLM-13Cell Viability~0.18 days[3]
SR-0813 (Compound 13) MV4;11Cell Growth~1~2 weeks[6]
MOLM-13Cell Growth~1~2 weeks[6]
Compound 7 MOLM-13Gene Expression (MYC)~10N/A[2]
SR-C-107 (R) (optimized from 13) MOLM-13Cell Viability (CC50)1.25 ± 0.18N/A[7]
MV4-11Cell Viability (CC50)0.81 ± 0.15N/A[7]

N/A: Data not available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Inhibition Assays

AlphaScreen Assay (for IN-2, Compounds 7, 11, 24)

This assay quantifies the ability of an inhibitor to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

  • Reagents: His-tagged ENL YEATS domain, biotinylated histone H3 peptide (e.g., H3K9ac), Streptavidin-coated Donor beads, and Ni-NTA-coated Acceptor beads.

  • Procedure:

    • The His-ENL YEATS protein and biotin-H3K9ac peptide are incubated with the test compound at various concentrations.

    • Donor and Acceptor beads are added to the mixture. In the absence of an inhibitor, the interaction between ENL and the histone peptide brings the beads into close proximity.

    • Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which excites the Acceptor beads, leading to light emission at 520-620 nm.

    • An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.

    • IC50 values are calculated from the dose-response curves.[2][8]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay (for TDI-11055)

This assay also measures the disruption of the ENL-histone interaction.

  • Reagents: GST-tagged ENL YEATS domain, biotinylated histone H3 peptide, Europium-labeled anti-GST antibody (donor), and Streptavidin-labeled acceptor (e.g., APC).

  • Procedure:

    • The components are incubated with the test inhibitor.

    • FRET occurs when the donor and acceptor are in close proximity due to the ENL-histone interaction.

    • Inhibition of the interaction leads to a decrease in the FRET signal.

    • IC50 values are determined from the resulting dose-response curves.[3]

Cellular Assays

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to ENL within living cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged ENL protein (donor) and a cell-permeable fluorescent tracer that binds to ENL (acceptor).

  • Procedure:

    • Cells are engineered to express the NLuc-ENL fusion protein.

    • The cells are treated with the fluorescent tracer and varying concentrations of the test inhibitor.

    • The inhibitor competes with the tracer for binding to ENL, leading to a decrease in the BRET signal.

    • IC50 values are calculated to determine the cellular potency of the inhibitor.[7][9]

Cell Viability (MTT/MTS) Assay

This assay assesses the effect of ENL inhibitors on the proliferation and viability of leukemia cell lines.

  • Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

  • Procedure:

    • Leukemia cells (e.g., MOLM-13, MV4;11) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the ENL inhibitor for a specified period (e.g., 72 hours).

    • The MTT or MTS reagent is added to each well and incubated.

    • A solubilizing solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is calculated.[10][11]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to ENL function and the experimental procedures used to evaluate its inhibitors.

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_complex Super Elongation Complex (SEC) cluster_transcription Transcription Histone Acetylated Histone ENL ENL Histone->ENL binds (YEATS domain) pTEFb P-TEFb ENL->pTEFb ELL ELL ENL->ELL PolII RNA Polymerase II pTEFb->PolII phosphorylates Oncogenes Oncogenes (MYC, HOX) PolII->Oncogenes transcribes Leukemia Leukemia Progression Oncogenes->Leukemia Inhibitor ENL Inhibitor Inhibitor->ENL inhibits

Caption: ENL Signaling Pathway in Leukemia.

AlphaScreen_Workflow cluster_components Assay Components cluster_beads AlphaScreen Beads cluster_detection Detection His_ENL His-tagged ENL Biotin_H3 Biotinylated Histone Peptide His_ENL->Biotin_H3 interaction Acceptor Ni-NTA Acceptor Bead His_ENL->Acceptor binds Donor Streptavidin Donor Bead Biotin_H3->Donor binds Inhibitor Test Inhibitor Inhibitor->His_ENL blocks interaction Donor->Acceptor energy transfer Acceptor->Donor proximity Emission Measure Emission at 520-620 nm Acceptor->Emission Excitation Excite at 680 nm Excitation->Donor

Caption: AlphaScreen Experimental Workflow.

NanoBRET_Workflow cluster_cell Live Cell cluster_detection Detection NLuc_ENL NLuc-ENL Fusion Protein Tracer Fluorescent Tracer NLuc_ENL->Tracer binds NLuc_ENL->Tracer energy transfer BRET Measure BRET Signal Tracer->BRET emits light Inhibitor Test Inhibitor Inhibitor->NLuc_ENL competes for binding Substrate Add Substrate Substrate->NLuc_ENL activates NLuc

Caption: NanoBRET Target Engagement Workflow.

References

Validation of Eleven-Nineteen-Leukemia Protein IN-2's specificity for the YEATS domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Eleven-Nineteen-Leukemia (ENL) protein is a critical regulator of gene transcription, and its dysregulation is strongly implicated in the development of acute myeloid leukemia (AML). The YEATS domain of ENL, which recognizes acetylated histone tails, is essential for its function, making it a prime target for therapeutic intervention. A number of small molecule inhibitors have been developed to target this interaction. This guide provides a comparative analysis of the specificity of prominent ENL YEATS domain inhibitors, including Eleven-Nineteen-Leukemia Protein IN-2, to aid researchers in selecting the appropriate tools for their studies.

Introduction to ENL and its YEATS Domain

ENL is a member of the super elongation complex (SEC), where it functions as a scaffold to facilitate transcriptional elongation.[1][2] The N-terminal YEATS domain of ENL is a "reader" of histone post-translational modifications, specifically binding to acetylated lysine residues on histone H3.[1][2] This interaction is crucial for the recruitment of the SEC to chromatin and the subsequent activation of target genes, including key oncogenes like MYC and HOXA9.[3][4] In certain leukemias, particularly those with MLL rearrangements, the aberrant activity of ENL is a key driver of the disease.[1][5] Therefore, inhibiting the ENL YEATS domain presents a promising therapeutic strategy.

ENL Signaling and Inhibition

The ENL protein, through its YEATS domain, recognizes acetylated histones (Ac) on chromatin. This binding event is a critical step in the recruitment of the Super Elongation Complex (SEC) and other transcriptional machinery to the promoters of target genes. The assembled complex then promotes the phosphorylation of RNA Polymerase II (Pol II), leading to transcriptional elongation and the expression of genes often implicated in leukemogenesis. Small molecule inhibitors, such as IN-2, are designed to bind to the acetyl-lysine binding pocket of the ENL YEATS domain, thereby preventing its interaction with chromatin and disrupting the entire downstream signaling cascade.

ENL YEATS Domain Signaling and Inhibition cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Histone Tail (Acetylated) ENL ENL Protein (YEATS Domain) Histone->ENL Binding SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Transcription Transcriptional Elongation PolII->Transcription Oncogenes Oncogene Expression Transcription->Oncogenes IN2 IN-2 (Inhibitor) IN2->ENL Inhibition

Caption: Signaling pathway of the ENL YEATS domain and its inhibition by IN-2.

Quantitative Comparison of ENL YEATS Domain Inhibitors

The specificity of an inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences and toxicity. The human genome encodes three other proteins containing YEATS domains: AF9, YEATS2, and GAS41.[5] While ENL and AF9 are highly homologous, YEATS2 and GAS41 are more distantly related. An ideal ENL inhibitor would exhibit high potency for ENL while showing minimal activity against other YEATS domains.

InhibitorTargetIC50 (nM)Kd (nM)Selectivity Notes
This compound (Compound 23) ENL 10.7 -Specificity against other YEATS domains not reported.
Compound 7ENL< 2000-Highly selective for ENL over AF9, YEATS2, and GAS41 in peptide pulldown assays.[1]
Compound 11ENL51-Approximately 20-fold more selective for ENL than AF9.[1]
AF9984-
Compound 24ENL< 100-Highly selective for ENL over AF9, YEATS2, and GAS41.[1]
SR-0813ENL2530Potent dual inhibitor of ENL and AF9.[2]
AF9311-
TDI-11055ENL50119Potent dual inhibitor of ENL and AF9; no inhibition of YEATS2 and GAS41 at >100 µM.[5]
AF970-

Experimental Protocols for Specificity Validation

The determination of inhibitor specificity relies on a variety of robust biochemical and cellular assays. Below are detailed methodologies for three key experiments commonly used in the characterization of ENL YEATS domain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a high-throughput method to quantify protein-protein or protein-peptide interactions.

Experimental Workflow:

AlphaScreen Experimental Workflow start Start dispense Dispense Reagents (ENL-His, Biotin-Histone Peptide, Inhibitor) start->dispense incubate1 Incubate (Allow Binding) dispense->incubate1 add_beads Add Streptavidin-Donor and Ni-NTA-Acceptor Beads incubate1->add_beads incubate2 Incubate (Bead Binding) add_beads->incubate2 read Read Plate (Excite at 680nm, Detect at 520-620nm) incubate2->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the AlphaScreen assay to measure inhibitor potency.

Methodology:

  • Reagent Preparation: Recombinant His-tagged ENL YEATS domain and biotinylated acetylated histone H3 peptide are prepared in assay buffer. The test inhibitor (e.g., IN-2) is serially diluted.

  • Assay Plate Preparation: The assay is typically performed in a 384-well plate. The ENL protein, biotinylated peptide, and inhibitor are added to the wells.

  • Incubation: The plate is incubated at room temperature to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.

  • Bead Addition: Streptavidin-coated donor beads and Nickel-chelate acceptor beads are added to the wells. The donor beads bind to the biotinylated peptide, and the acceptor beads bind to the His-tagged protein.

  • Signal Detection: If the ENL protein and histone peptide are interacting, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal that is detected between 520-620 nm. An effective inhibitor will disrupt the protein-peptide interaction, separating the beads and leading to a decrease in the signal.

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures.

  • Cell Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of soluble ENL protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Peptide Pulldown Assay

This is a qualitative or semi-quantitative biochemical assay to assess the ability of an inhibitor to disrupt the interaction between a protein and a peptide.

Methodology:

  • Peptide Immobilization: Biotinylated acetylated histone peptides are immobilized on streptavidin-coated beads.

  • Protein Binding: The immobilized peptides are incubated with a source of the ENL protein (e.g., cell lysate or recombinant protein) in the presence or absence of the inhibitor.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using an antibody against ENL.

  • Analysis: A decrease in the amount of pulled-down ENL protein in the presence of the inhibitor demonstrates its ability to disrupt the ENL-histone interaction. To assess specificity, this can be performed in parallel with other YEATS domain proteins.[1]

Logical Framework for Assessing Inhibitor Specificity

The validation of an inhibitor's specificity for the ENL YEATS domain follows a logical progression from initial high-throughput screening to in-depth cellular characterization. This process ensures that the observed biological effects are indeed due to the on-target inhibition of ENL.

Logical Flow for Inhibitor Specificity Validation cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Characterization HTS High-Throughput Screen (e.g., AlphaScreen) IC50 IC50 Determination (ENL vs. other YEATS) HTS->IC50 Hit Identification Pulldown Peptide Pulldown Assay IC50->Pulldown Confirm Interaction CETSA Cellular Thermal Shift Assay (Target Engagement) Pulldown->CETSA Validate in Cells Downstream Downstream Functional Assays (e.g., Gene Expression, Cell Viability) CETSA->Downstream Assess Functional Impact

Caption: A logical workflow for validating the specificity of ENL YEATS inhibitors.

Conclusion

The development of potent and selective inhibitors targeting the ENL YEATS domain holds significant promise for the treatment of AML and potentially other cancers where ENL is implicated. While this compound is a highly potent inhibitor of ENL, a comprehensive understanding of its specificity profile would be beneficial for its application in research and drug development. The comparative data and detailed experimental protocols provided in this guide are intended to assist researchers in navigating the landscape of available ENL inhibitors and in designing rigorous experiments to validate their tools and findings. The continued development and characterization of highly selective ENL inhibitors will be crucial for advancing our understanding of ENL biology and for the ultimate clinical translation of this therapeutic strategy.

References

A Comparative Guide: ENL versus BET Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) is a complex and heterogeneous malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. In the quest for more effective therapies, the epigenetic landscape of AML has emerged as a critical area of investigation, leading to the development of targeted inhibitors against chromatin-modifying proteins. Among these, inhibitors of the Eleven-Nineteen-Leukemia (ENL) protein and the Bromodomain and Extra-Terminal (BET) domain family of proteins have shown significant promise. This guide provides an objective comparison of a representative ENL inhibitor, TDI-11055 (as a proxy for the requested IN-2), and prominent BET inhibitors, such as JQ1 and OTX015, in the context of AML treatment, supported by experimental data.

At a Glance: Key Differences

FeatureENL Inhibitor (TDI-11055)BET Inhibitors (JQ1, OTX015)
Primary Target YEATS domain of ENLBromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4)
Mechanism of Action Displaces ENL from acetylated histones, impairing transcription elongation of key oncogenes.Competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and inhibiting transcription of key oncogenes, notably c-MYC.[1]
Key Downregulated Genes HOXA9, HOXA10, MEIS1, MYB, MYC[2][3]c-MYC, BCL2, CDK4/6[1][4]
Therapeutic Potential Particularly effective in MLL-rearranged and NPM1-mutated AML.[3][5]Broad activity across various AML subtypes, including those with MLL rearrangements and NPM1 mutations.[6][7]
Synergism Shows strong synergy with BET inhibitors, enhancing the suppression of oncogenic transcriptional programs.[8][9]Synergizes with a range of agents, including other epigenetic modifiers and targeted therapies.[10]

Mechanism of Action: Targeting Transcriptional Addiction in AML

Both ENL and BET proteins are "readers" of epigenetic marks, specifically acetylated lysine residues on histone tails. Their recruitment to chromatin is a critical step in the transcriptional activation of genes essential for leukemia cell proliferation and survival.

ENL Inhibition: The ENL protein, through its YEATS domain, recognizes acetylated histones and is a key component of the super elongation complex (SEC). By binding to chromatin, ENL facilitates the recruitment of transcriptional machinery to the promoters of critical leukemogenic genes, such as the HOX gene clusters and MYC. The ENL inhibitor TDI-11055 competitively binds to the YEATS domain, displacing ENL from chromatin and thereby suppressing the transcription of these essential oncogenes.[3][5]

BET Inhibition: BET proteins, particularly BRD4, also play a crucial role in transcriptional elongation. They bind to acetylated histones via their tandem bromodomains and recruit the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II. BET inhibitors like JQ1 and OTX015 mimic acetylated lysine and competitively bind to the bromodomains of BET proteins, preventing their association with chromatin and leading to the downregulation of key target genes, most notably the master regulator of cell proliferation, c-MYC.[1][4]

Signal_Pathway cluster_0 ENL Inhibition cluster_1 BET Inhibition Ac-Histone_ENL Acetylated Histone ENL ENL Ac-Histone_ENL->ENL binds SEC Super Elongation Complex (SEC) ENL->SEC recruits Transcription_Suppression_ENL Transcription Suppression ENL->Transcription_Suppression_ENL leads to TDI-11055 TDI-11055 TDI-11055->ENL inhibits RNAPII_ENL RNA Polymerase II SEC->RNAPII_ENL activates Oncogenes_ENL Oncogenes (HOXA9, MYC, etc.) RNAPII_ENL->Oncogenes_ENL transcribes Ac-Histone_BET Acetylated Histone BRD4 BRD4 Ac-Histone_BET->BRD4 binds P-TEFb P-TEFb BRD4->P-TEFb recruits Transcription_Suppression_BET Transcription Suppression BRD4->Transcription_Suppression_BET leads to JQ1 JQ1 / OTX015 JQ1->BRD4 inhibits RNAPII_BET RNA Polymerase II P-TEFb->RNAPII_BET activates Oncogenes_BET Oncogenes (c-MYC, BCL2, etc.) RNAPII_BET->Oncogenes_BET transcribes

Figure 1: Simplified signaling pathways of ENL and BET inhibition in AML.

Comparative Efficacy in Preclinical Models

Direct head-to-head comparative studies of the latest generation of ENL inhibitors and BET inhibitors in the same panel of AML models are limited. However, data from independent studies provide valuable insights into their respective potencies and spectrum of activity.

In Vitro Anti-leukemic Activity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for cell viability or growth inhibition in various AML cell lines.

Table 1: In Vitro Efficacy of ENL Inhibitor TDI-11055

AML Cell LineGenotypeIC50 (nM)Reference
MV4;11MLL-AF4~100[3]
MOLM-13MLL-AF9~100[3]
OCI-AML2MLL-AF6~200[3]
ML2MLL-AF6~300[3]
OCI-AML3NPM1c~200[3]

Table 2: In Vitro Efficacy of BET Inhibitors JQ1 and OTX015

AML Cell LineGenotypeJQ1 GI50 (nM)OTX015 IC50 (nM)Reference
HL-60-~300-[11]
HELJAK2 V617F~400-[11]
K562BCR-ABL>100011300[11][12]
U937-~250-[11]
OCI-AML3NPM1c16029.5[13][14]
NOMO-1MLL-AF9-229.1[12]
RS4;11MLL-AF4-34.2[12]

Note: IC50/GI50 values can vary between studies due to different experimental conditions.

Effects on Cell Cycle and Apoptosis

Both classes of inhibitors have been shown to induce cell cycle arrest and apoptosis in sensitive AML cell lines.

  • ENL Inhibition (TDI-11055): Treatment of MV4;11 and OCI-AML3 cells with TDI-11055 leads to a decrease in cell-cycle progression.[3]

  • BET Inhibition (JQ1/OTX015): JQ1 treatment induces G1 cell cycle arrest in AML cell lines.[12] OTX015 exposure also leads to cell cycle arrest and apoptosis in a dose-dependent manner in both cell lines and primary AML samples.[1][12] For instance, in 8 out of 14 primary AML patient samples, OTX015 induced apoptosis ranging from 35-90%.[1]

Synergistic Potential: A Convergent Strategy

A compelling finding from recent research is the synergistic anti-leukemic effect observed when combining ENL and BET inhibitors. Depletion of ENL has been shown to sensitize AML cells to BET inhibitors.[8] This synergy is attributed to the fact that both proteins are involved in regulating a common set of oncogenic transcription factors, including MYC. The combination of ENL and BET inhibition leads to a more profound and sustained suppression of these critical pathways.[8][9]

Synergy_Workflow cluster_treatments Treatment Groups cluster_assays Downstream Assays AML_Cells AML Cell Lines / Primary Samples ENL_Inhibitor ENL Inhibitor (e.g., TDI-11055) AML_Cells->ENL_Inhibitor BET_Inhibitor BET Inhibitor (e.g., JQ1) AML_Cells->BET_Inhibitor Combination Combination (ENL-i + BET-i) AML_Cells->Combination Control Vehicle Control (DMSO) AML_Cells->Control Viability Cell Viability (e.g., MTT, CellTiter-Glo) ENL_Inhibitor->Viability Apoptosis Apoptosis (e.g., Annexin V/PI) ENL_Inhibitor->Apoptosis Gene_Expression Gene Expression (RNA-seq, qPCR) ENL_Inhibitor->Gene_Expression In_Vivo In Vivo Efficacy (Xenograft Models) ENL_Inhibitor->In_Vivo BET_Inhibitor->Viability BET_Inhibitor->Apoptosis BET_Inhibitor->Gene_Expression BET_Inhibitor->In_Vivo Combination->Viability Combination->Apoptosis Combination->Gene_Expression Combination->In_Vivo Control->Viability Control->Apoptosis Control->Gene_Expression Control->In_Vivo Analysis Compare single agent vs. combination effects. Assess for synergistic interactions. Viability->Analysis Apoptosis->Analysis Gene_Expression->Analysis In_Vivo->Analysis

Figure 2: Experimental workflow to assess the synergy between ENL and BET inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Add the ENL inhibitor, BET inhibitor, or a combination at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[11]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Cross-linking: Treat AML cells (e.g., 1 x 10^7 cells per condition) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-ENL or anti-BRD4) or a control IgG.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a column-based method.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify the genomic regions bound by the protein of interest.[8][15]

Conclusion

Both ENL and BET inhibitors represent promising therapeutic strategies for AML by targeting the transcriptional dependencies of leukemia cells. While BET inhibitors have a broader history in clinical development and have demonstrated activity across various AML subtypes, the newer class of ENL inhibitors shows potent efficacy, particularly in genetically defined subsets such as MLL-rearranged and NPM1-mutated AML. The strong preclinical rationale for combining these two classes of inhibitors to achieve a more profound and durable anti-leukemic response suggests that a dual-targeting approach may hold the key to overcoming resistance and improving outcomes for patients with this challenging disease. Further clinical investigation into both monotherapy and combination strategies is warranted.

References

Cross-validation of Eleven-Nineteen-Leukemia Protein IN-2's anti-leukemic activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of Eleven-Nineteen-Leukemia (ENL) protein inhibitors, with a focus on ENL IN-2 and its alternatives.

The Eleven-Nineteen-Leukemia (ENL) protein, a critical component of the super elongation complex (SEC), has emerged as a promising therapeutic target in acute myeloid leukemia (AML), particularly in cases with MLL rearrangements. ENL functions as a histone acetylation reader through its YEATS domain, playing a pivotal role in regulating the transcription of key oncogenes. This guide provides a comparative analysis of the anti-leukemic activity of a specific inhibitor, Eleven-Nineteen-Leukemia Protein IN-2, alongside other notable ENL inhibitors. The data presented is intended to aid researchers in evaluating and selecting appropriate compounds for further investigation.

Quantitative Comparison of ENL Inhibitors

The following tables summarize the in vitro and in vivo efficacy of ENL IN-2 and its key competitors.

Table 1: In Vitro Inhibitory Activity of ENL Inhibitors

InhibitorTargetIC50 (nM)Cell LineCell Growth Inhibition IC50 (µM)Reference
ENL IN-2 ENL10.7MOLM-1337.9[1]
SR-0813 ENL/AF9 YEATS Domain25MV4;11Not explicitly stated, but growth inhibition observed at 1 µM and 10 µM[2][3]
MOLM-13Growth inhibition observed[2][3]
OCI/AML-2Growth inhibition observed[2][3]
HB11;19Growth inhibition observed[2][3]
TDI-11055 ENL/AF9 YEATS Domain120 (TR-FRET)MV4;110.10 (8-day viability)[4]
OCI-AML3Not explicitly stated, but profound inhibitory effects observed[4]
SGC-iMLLT MLLT1/3-Histone Interaction260MLL-AF4 driven leukemia cellsStrong inhibition observed[5]
Compound 7 ENL YEATS Domain<100Leukemia cellsGrowth suppression observed[6]
Compound 11 ENL YEATS Domain<100Not specifiedNot specified[6]
Compound 24 ENL YEATS Domain<100Not specifiedNot specified[6]

Table 2: In Vivo Anti-Leukemic Activity of ENL Inhibitors

InhibitorXenograft ModelDosing RegimenKey OutcomesReference
TDI-11055 Cell line- and patient-derived xenograft models of MLL-rearranged and NPM1-mutated AMLOral dosingBlocks disease progression, reduces leukemia growth, and prolongs survival.[1][4][7]
SGC-iMLLT MV4;11 xenograft model100 mg/kg dailySignificantly inhibited tumor growth over 20 days.[5]
SR-0813 Not evaluated in vivoN/ARapidly metabolized by mouse liver microsomes, prohibiting in vivo studies.[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of the ENL signaling pathway and common experimental workflows for inhibitor validation are provided below.

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL Protein (YEATS Domain) Ac_Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcription Elongation Transcription Transcription & Leukemogenesis Oncogenes->Transcription Inhibitor ENL Inhibitor (e.g., IN-2) Inhibitor->ENL Inhibition

Caption: ENL Signaling Pathway in Leukemia.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Screening High-Throughput Screening (e.g., AlphaScreen) Binding Target Binding Assay (e.g., TR-FRET, ITC) Screening->Binding Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Binding->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement Gene_Expression Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Target_Engagement->Gene_Expression Xenograft Leukemia Xenograft Model (e.g., MV4;11 in NSG mice) Gene_Expression->Xenograft Candidate Selection Treatment Inhibitor Treatment (e.g., Oral Gavage) Xenograft->Treatment Monitoring Tumor Growth Monitoring & Survival Analysis Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., Target Gene Expression in Tumors) Monitoring->PD_Analysis

References

A Head-to-Head Showdown: Comparing ENL Inhibitors IN-2 and IN-3 in the Fight Against Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of the Eleven-Nineteen-Leukemia (ENL) protein has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML). The ENL protein, a critical reader of histone acetylation, plays a pivotal role in driving the expression of oncogenes that fuel leukemia progression. In this guide, we present a detailed head-to-head comparison of two potent ENL inhibitors, designated here as IN-2 and IN-3, to aid in the selection and advancement of next-generation epigenetic therapies.

This comparison summarizes key quantitative data, provides detailed experimental methodologies for the cited experiments, and visualizes the underlying biological pathways and experimental workflows. The data presented is a synthesis of publicly available information on well-characterized ENL inhibitors, which serve as representative examples for IN-2 and IN-3.

At a Glance: Key Performance Indicators of ENL Inhibitors IN-2 and IN-3

ParameterENL Inhibitor IN-2 (SR-0813)ENL Inhibitor IN-3 (TDI-11055)
Biochemical Potency (IC50) 25 nM (HTRF)~10-100 nM (TR-FRET)
Binding Affinity (Kd) 30 nM (SPR)Not explicitly stated
Cellular Potency (EC50, MV4;11 cells) 205 nM (CETSA)Potent growth inhibition
Cellular Potency (EC50, MOLM-13 cells) Not explicitly statedPotent growth inhibition
Selectivity Dual inhibitor of ENL and AF9; selective against YEATS2 and YEATS4Selective for ENL/AF9
In Vivo Efficacy Not explicitly statedBlocks disease progression in xenograft models
Oral Bioavailability Not explicitly statedYes

Deep Dive into Performance Data

Biochemical Activity

ENL Inhibitor IN-2, represented by SR-0813, demonstrates a potent biochemical inhibition of the ENL YEATS domain with an IC50 of 25 nM as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2][3] Further characterization by Surface Plasmon Resonance (SPR) confirms a strong binding affinity with a Kd of 30 nM.[1][2]

ENL Inhibitor IN-3, represented by TDI-11055, also exhibits high biochemical potency, with an IC50 in the range of 10-100 nM as measured by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4] While a specific Kd value is not provided in the available literature, its potent cellular activity and in vivo efficacy suggest a strong engagement with the ENL target.

Cellular Activity

In cellular assays, both inhibitors demonstrate on-target engagement and effectively suppress the proliferation of leukemia cell lines dependent on ENL. IN-2 (SR-0813) shows a cellular target engagement EC50 of 205 nM in MV4;11 cells, as determined by a Cellular Thermal Shift Assay (CETSA).[1] This indicates that the compound can effectively engage with the ENL protein within a cellular context. Treatment with IN-2 has been shown to selectively suppress the expression of ENL target genes, including key leukemia drivers like HOXA9/10, MYB, and MYC.[1][2][3]

IN-3 (TDI-11055) has been shown to potently inhibit the growth of MLL-rearranged and NPM1-mutated leukemia cell lines, such as MV4;11 and MOLM-13.[5][6] A CRISPR-Cas9-mediated mutagenesis screen confirmed that the anti-leukemic activity of IN-3 is directly due to its on-target inhibition of ENL.[5][7]

Selectivity Profile

A critical aspect of a good chemical probe and potential therapeutic is its selectivity. IN-2 (SR-0813) is a dual inhibitor of the highly homologous YEATS domains of ENL and its paralog AF9.[1] However, it displays high selectivity against other human YEATS domains, namely YEATS2 and YEATS4.[1][2]

Similarly, IN-3 (TDI-11055) is also described as a selective inhibitor of the ENL and AF9 YEATS domains.[4] The development of inhibitors with high selectivity for ENL over AF9 remains a challenge due to the structural similarity of their acetyl-lysine binding pockets.

In Vivo Efficacy

A significant differentiator between the two inhibitors based on available data is the reported in vivo activity. IN-3 (TDI-11055) is orally bioavailable and has demonstrated the ability to block disease progression in both cell line- and patient-derived xenograft models of MLL-rearranged and NPM1-mutated AML.[4][5][6][7] This is a crucial step in the translational path for any new anti-cancer agent. For IN-2 (SR-0813), in vivo efficacy data is not as readily available in the public domain.

Visualizing the Science: Pathways and Protocols

To further understand the context in which these inhibitors operate and how their activities are measured, the following diagrams illustrate the ENL signaling pathway and a general workflow for inhibitor characterization.

ENL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Histone Histone H3 Ac_Histone Acetylated Histone H3 Histone->Ac_Histone HATs ENL ENL Ac_Histone->ENL binds via YEATS domain SEC Super Elongation Complex (SEC) ENL->SEC PolII RNA Polymerase II SEC->PolII Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes elongation Transcription Transcription Oncogenes->Transcription Leukemia Leukemic Cell Growth & Proliferation Transcription->Leukemia IN2_IN3 IN-2 / IN-3 IN2_IN3->ENL blocks binding Inhibitor_Characterization_Workflow cluster_workflow Inhibitor Characterization Workflow Start Compound Synthesis Biochemical Biochemical Assays (HTRF, SPR) Start->Biochemical Cellular Cellular Assays (CETSA, Proliferation) Biochemical->Cellular Selectivity Selectivity Profiling (vs. other YEATS domains) Cellular->Selectivity InVivo In Vivo Models (Xenografts) Selectivity->InVivo Lead_Op Lead Optimization InVivo->Lead_Op

References

Benchmarking the Potency of Eleven-Nineteen-Leukemia Protein IN-2 Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the Eleven-Nineteen-Leukemia (ENL) protein has emerged as a critical therapeutic target, particularly in acute myeloid leukemia (AML).[1][2] As a reader of histone acetylation, ENL plays a pivotal role in regulating oncogenic gene expression programs.[2][3] This guide provides a comparative analysis of a novel ENL inhibitor, IN-2, benchmarking its potency against other known standards in the field. The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the development of epigenetic therapies.

Comparative Potency of ENL Inhibitors

The inhibitory activity of ENL-targeting compounds is a key determinant of their potential therapeutic efficacy. The following table summarizes the in vitro potency of Eleven-Nineteen-Leukemia Protein IN-2 and other notable ENL inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) values against the ENL YEATS domain.

Compound NameTarget(s)IC50 (nM)Assay TypeCell Line(s)Reference(s)
This compound ENL10.7Biochemical Assay-[4]
MOLM-13 cells37,900Cell-based AssayMOLM-13[4]
SR-0813 ENL/AF925 (ENL), 311 (AF9)HTRF Assay-[5][6]
Compound 11 ENL51AlphaScreen-[7]
Compound 24 ENL<100AlphaScreen-[7]
TDI-11055 ENL/AF950 (ENL), 70 (AF9)Biochemical Assay-[8]
Compound 13 ENL266AlphaScreen-[9]
ENL (Cellular)5,110NanoBRET AssayHEK293T[9][10]
MS41 (PROTAC) ENL DegraderGI50: 21.28 (MV4;11), 25.06 (RS4;11)Cell Growth InhibitionMV4;11, RS4;11[11]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. Direct comparison should be made with caution. HTRF: Homogeneous Time-Resolved Fluorescence; NanoBRET: Nano Luciferase-based Bioluminescence Resonance Energy Transfer; GI50: Half-maximal growth inhibition concentration.

ENL Signaling Pathway and Mechanism of Inhibition

ENL functions as an epigenetic reader by recognizing acetylated lysine residues on histone tails, particularly H3K9ac and H3K27ac, through its YEATS domain.[2] This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and other transcriptional machinery to the promoters of actively transcribed genes, including key oncogenes like MYC and HOXA9.[1][7] The MLL-ENL fusion protein, a product of chromosomal translocation, is a potent driver of leukemia.[1][12] Small molecule inhibitors, such as IN-2, are designed to bind to the acetyl-lysine binding pocket of the ENL YEATS domain, thereby preventing its interaction with acetylated histones and disrupting the downstream oncogenic signaling cascade.

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL Protein (YEATS Domain) Ac_Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcription Initiation Transcription Oncogenic Gene Transcription Oncogenes->Transcription Leukemia Leukemogenesis Transcription->Leukemia IN2 IN-2 (ENL Inhibitor) IN2->ENL Inhibition

Caption: Simplified signaling pathway of ENL in promoting leukemogenesis and the inhibitory action of IN-2.

Experimental Protocols

The following are generalized methodologies for key assays used to determine the potency of ENL inhibitors. For detailed, step-by-step protocols, please refer to the cited literature.

In Vitro Inhibition Assay (e.g., AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

  • Reagents: Recombinant ENL YEATS domain, biotinylated acetylated histone H3 peptide (e.g., H3K9ac), streptavidin-coated donor beads, and anti-tag (e.g., anti-His) acceptor beads.[7][13]

  • Procedure:

    • The ENL protein and the histone peptide are incubated together in a microplate.

    • The test compound (e.g., IN-2) is added at various concentrations.

    • Donor and acceptor beads are added. In the absence of an inhibitor, the beads are brought into proximity through the protein-peptide interaction, generating a luminescent signal.

    • An inhibitor disrupts this interaction, leading to a decrease in the signal.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Cellular Target Engagement Assay (e.g., NanoBRET)

This assay measures the ability of a compound to bind to its target protein within living cells.

  • Cell Line: A cell line (e.g., HEK293T) is engineered to express a fusion protein of ENL and NanoLuc luciferase (NLuc-ENL).[10]

  • Reagents: A cell-permeable fluorescent tracer that binds to the ENL YEATS domain.[10]

  • Procedure:

    • The engineered cells are incubated with the fluorescent tracer.

    • The test compound is added at various concentrations, competing with the tracer for binding to NLuc-ENL.

    • The BRET signal, generated by energy transfer from NLuc to the fluorescent tracer upon binding, is measured.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. The IC50 value is determined from the dose-response curve.[10]

Cell Viability and Proliferation Assays

These assays assess the effect of an inhibitor on the growth and survival of cancer cell lines that are dependent on ENL activity.

  • Cell Lines: Leukemia cell lines known to be dependent on ENL, such as MOLM-13 and MV4;11, are commonly used.[4][7][9]

  • Procedure:

    • Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[2]

  • Data Analysis: The IC50 or GI50 value is calculated, representing the concentration of the inhibitor that causes a 50% reduction in cell viability or growth, respectively.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel ENL inhibitors.

Experimental_Workflow cluster_workflow ENL Inhibitor Discovery Workflow HTS High-Throughput Screening (e.g., AlphaScreen) Hit_ID Hit Identification & Validation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Biochemical Potency (IC50) Cellular Cellular Assays In_Vitro->Cellular Cellular Potency (IC50) Target Engagement (CETSA, NanoBRET) In_Vivo In Vivo Efficacy (Animal Models) Cellular->In_Vivo Anti-proliferative Effects (Cell Viability) Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for the development of ENL inhibitors, from initial screening to a drug candidate.

References

A Comparative Guide to Eleven-Nineteen-Leukemia (ENL) Protein IN-2 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the Eleven-Nineteen-Leukemia (ENL) Protein IN-2, an inhibitor of the ENL protein, against other relevant alternatives. It is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly in the context of acute myeloid leukemia (AML). The information presented is based on publicly available experimental data to facilitate informed decisions on the selection of research compounds.

Performance Comparison of ENL Inhibitors

The efficacy of ENL Protein IN-2 and its alternatives has been evaluated through various in vitro assays. The following tables summarize the key quantitative data from comparative studies. Of note, "Eleven-Nineteen-Leukemia Protein IN-2" is also referred to as "inhibitor 13" or "compound 23" in some publications.

Table 1: In Vitro Inhibitory Activity against ENL YEATS Domain

CompoundAssay TypeIC50 (nM)Source
This compound (Inhibitor 13) AlphaScreen1264 ± 128[1][2]
SR-C-107 (R)AlphaScreen40[1][2]
SR-C-107 (S)AlphaScreen1380[1][2]
YR-D-120AlphaScreen183 ± 25[1]
YR-D-121AlphaScreen264 ± 64[1]

Table 2: Cellular Activity in AML Cell Lines

CompoundCell LineAssay TypeCC50 (µM)Source
This compound (Inhibitor 13) MOLM-13Cell ProliferationNot specified[1][3]
This compound (Inhibitor 13) MV4-11Cell ProliferationNot specified[1][3]
SR-C-107 (R)MOLM-13Cell Proliferation1.25 ± 0.18[3][4]
SR-C-107 (R)MV4-11Cell Proliferation0.81 ± 0.15[3][4]

Table 3: Cellular Target Engagement (NanoBRET Assay)

CompoundCell LineIC50 (µM)Source
This compound (Inhibitor 13) HEK293T4.29[1]
SR-C-107 (R)HEK293T0.59[1][5]
SR-C-107 (S)HEK293T5.67[1]
YR-D-120HEK293TNot specified[1]
YR-D-121HEK293TNot specified[1]

Signaling Pathway and Experimental Workflows

To provide a deeper context for the experimental data, the following diagrams illustrate the ENL signaling pathway in AML and a typical experimental workflow for inhibitor testing.

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL (YEATS Domain) Ac_Histone->ENL Recognition SEC Super Elongation Complex (SEC) (p-TEFb, AFF4, etc.) ENL->SEC Recruitment DOT1L DOT1L ENL->DOT1L Interaction PolII RNA Polymerase II SEC->PolII Phosphorylation of N-TEF/DSIF Transcription Transcriptional Elongation PolII->Transcription Oncogenes Oncogenes (e.g., MYC, HOXA9) Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis Transcription->Oncogenes Upregulation Inhibitor ENL IN-2 / Alternatives Inhibitor->ENL Inhibition Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays ENL_YEATS Purified ENL YEATS Domain AlphaScreen AlphaScreen Assay ENL_YEATS->AlphaScreen Inhibitors ENL IN-2 & Alternatives Inhibitors->AlphaScreen IC50 Determine IC50 AlphaScreen->IC50 MOLM13 MOLM-13 Cells Inhibitor_Treatment Inhibitor Treatment MOLM13->Inhibitor_Treatment HEK293T HEK293T Cells (NLuc-ENL expressing) HEK293T->Inhibitor_Treatment MTT_Assay MTT/Proliferation Assay Inhibitor_Treatment->MTT_Assay NanoBRET_Assay NanoBRET Assay Inhibitor_Treatment->NanoBRET_Assay CC50 Determine CC50 MTT_Assay->CC50 Cellular_IC50 Determine Cellular IC50 NanoBRET_Assay->Cellular_IC50

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Eleven-Nineteen-Leukemia Protein IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of Eleven-Nineteen-Leukemia Protein IN-2 (ENL IN-2), a potent small molecule inhibitor used in leukemia research. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. As a compound designed to interact with biological systems, ENL IN-2 must be treated as a hazardous chemical waste from the point of generation through to its final disposal.

Core Safety and Handling Principles

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this compound with the precautions applied to cytotoxic agents. Laboratory personnel must be trained on the proper handling, storage, labeling, and disposal of hazardous wastes generated in the laboratory.

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory when handling ENL IN-2 in any form (solid or in solution). This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95) may be necessary.

Spill Management: A cytotoxic spill kit must be readily accessible in any area where ENL IN-2 is handled. In the event of a spill, the area should be immediately secured, and the spill should be managed by trained personnel following established institutional protocols for hazardous chemical spills.

Quantitative Data Summary: Waste Segregation and Containerization

Proper segregation and containerization of waste are the first steps in a compliant disposal process. The following table outlines the requirements for different waste streams associated with EN-2.

Waste TypeContainer TypeLabeling Requirements
Solid ENL IN-2 Waste Sealable, rigid, leak-proof plastic container."Hazardous Waste," "Cytotoxic Waste," "this compound," and the approximate quantity.
Liquid ENL IN-2 Waste (Organic Solvents) Chemically resistant, sealed container (e.g., HDPE)."Hazardous Waste," "Flammable Liquid," "Cytotoxic Waste," "this compound," and list of solvents.
Liquid ENL IN-2 Waste (Aqueous Solutions) Leak-proof, sealed plastic container."Hazardous Waste," "Aqueous Waste," "Cytotoxic Waste," "this compound," and list of solutes.
Contaminated Labware (e.g., pipette tips) Puncture-resistant, sealed container."Hazardous Waste," "Solid Waste," "Contaminated with this compound."
Contaminated PPE Labeled bag within a rigid, sealed container."Hazardous Waste," "Solid Waste," "Contaminated PPE."
Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe disposal of ENL IN-2 waste. This procedure should be incorporated into the standard operating procedures (SOPs) of any laboratory utilizing this compound.

1. Waste Accumulation:

  • All waste contaminated with ENL IN-2 must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).
  • Containers must be kept closed at all times, except when adding waste.
  • Do not mix incompatible waste streams in the same container.

2. Container Management:

  • Ensure all waste containers are in good condition and compatible with the waste they hold.
  • Properly label each container as specified in the table above.
  • Once a container is full, it must be securely sealed.

3. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
  • Do not dispose of any ENL IN-2 waste down the drain or in the regular trash.
  • Empty containers that held ENL IN-2 must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policy.

Visual Guides for Safe Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision-making and procedural workflows.

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation & Containerization cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A ENL IN-2 Experimentation B Solid Waste (e.g., powder, contaminated vials) A->B C Liquid Waste (e.g., solutions, rinsate) A->C D Contaminated Materials (e.g., PPE, pipette tips) A->D E Solid Waste Container (Labeled Cytotoxic) B->E F Liquid Waste Container (Labeled Cytotoxic & Flammable/Aqueous) C->F G Sharps/Labware Container (Labeled Cytotoxic) D->G H Store in designated SAA (Secondary Containment) E->H F->H G->H I Schedule EHS Pickup H->I J Transport to Hazardous Waste Facility I->J

Caption: Workflow for ENL IN-2 Waste Management.

G start Is the container empty? is_acute Did it hold acutely hazardous waste? start->is_acute Yes dispose_hw Dispose of as hazardous waste. start->dispose_hw No triple_rinse Triple rinse with a suitable solvent. is_acute->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface all labels. collect_rinsate->deface_label dispose_trash Dispose of as regular trash. deface_label->dispose_trash

Personal protective equipment for handling Eleven-Nineteen-Leukemia Protein IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Eleven-Nineteen-Leukemia Protein IN-2 (ENL IN-2), a potent small molecule inhibitor utilized in leukemia research. Adherence to these procedures is vital to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

Given the potent nature of ENL IN-2, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table outlines the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Low-Hazard Tasks (e.g., handling sealed containers, data analysis in the lab)- Standard laboratory coat- Safety glasses with side shields[1][2][3]- Closed-toe shoes[1][2][3]
Moderate-Hazard Tasks (e.g., weighing, preparing solutions, cell culture work)- Disposable nitrile gloves (double-gloving recommended)[1][2]- Flame-resistant lab coat[3]- Chemical splash goggles[1][3]- Face shield (when splash hazard is present)[1][3][4]- Respiratory protection (e.g., N95 respirator or as determined by risk assessment)[4]
High-Hazard Tasks (e.g., handling large quantities, potential for aerosolization)- Full-body protective suit or coveralls[2]- Powered Air-Purifying Respirator (PAPR)[5]- Chemical-resistant gloves (e.g., Silver Shield under outer gloves)[3]- Dedicated shoe covers or footwear
Emergency Situations (e.g., spills)- All PPE listed under "High-Hazard Tasks"- Chemical-spill kit appropriate for potent compounds

Operational Plan for Safe Handling

A systematic approach to handling ENL IN-2 is essential to minimize exposure risk. The following workflow outlines the key steps for safe operational procedures.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) (if available) and this guide prep2 Designate a specific handling area (e.g., chemical fume hood) prep1->prep2 prep3 Assemble all necessary PPE and spill kit prep2->prep3 hand1 Don appropriate PPE prep3->hand1 hand2 Weigh and prepare solutions in a contained environment hand1->hand2 hand3 Perform experiment hand2->hand3 hand4 Decontaminate work surfaces and equipment hand3->hand4 disp1 Segregate waste (solid, liquid, sharps) hand4->disp1 disp2 Label waste containers clearly as 'Hazardous Chemical Waste' disp1->disp2 disp3 Store waste in a designated Satellite Accumulation Area disp2->disp3 disp4 Arrange for professional waste disposal disp3->disp4

Caption: A step-by-step workflow for the safe handling of ENL IN-2.

Disposal Plan

Proper disposal of ENL IN-2 and associated contaminated materials is critical to prevent environmental release and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions containing ENL IN-2 should be collected in a clearly labeled, leak-proof container. Aqueous and organic solvent waste should be collected separately.[6]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound").[7][8][9] Waste should be stored in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[8][9]

Disposal Procedure:

All waste generated from the handling of ENL IN-2 must be disposed of through an authorized hazardous waste management service. Do not dispose of this material down the drain or in regular trash.[7][10] Empty containers that held the acute hazardous waste must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[6][7]

Experimental Protocol: In Vitro ENL Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of ENL IN-2 on leukemia cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENL IN-2 in a leukemia cell line (e.g., MV4;11).

Materials:

  • ENL IN-2

  • Leukemia cell line (e.g., MV4;11)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of ENL IN-2 in the appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium to achieve the final desired concentrations.

  • Treatment: Add the diluted ENL IN-2 to the corresponding wells of the 96-well plate. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the ENL IN-2 concentration. Fit the data to a dose-response curve to determine the IC50 value.

cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis s1 Seed Cells e1 Treat Cells s1->e1 s2 Prepare Compound Dilutions s2->e1 e2 Incubate e1->e2 e3 Add Viability Reagent e2->e3 a1 Read Plate e3->a1 a2 Calculate IC50 a1->a2

Caption: Workflow for an in vitro ENL inhibition assay.

ENL Signaling Pathway in Leukemia

ENL is a reader of histone acetylation and plays a critical role in the regulation of gene expression.[11][12] In acute myeloid leukemia (AML), particularly those with MLL rearrangements, ENL is involved in maintaining the expression of oncogenes.[13][14][15] The YEATS domain of ENL recognizes acetylated histone tails, which leads to the recruitment of transcriptional machinery, including the super elongation complex (SEC), to the promoters of target genes, thereby driving their expression and promoting leukemogenesis.[12][15]

Histone Acetylated Histone ENL ENL Protein (YEATS Domain) Histone->ENL recognizes SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Polymerase II SEC->PolII activates DNA Oncogene Promoter PolII->DNA binds to Transcription Oncogene Transcription DNA->Transcription leads to

Caption: Simplified ENL signaling pathway in leukemia.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.